CHIR-98014
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
6-N-[2-[[4-(2,4-dichlorophenyl)-5-imidazol-1-ylpyrimidin-2-yl]amino]ethyl]-3-nitropyridine-2,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2N9O2/c21-12-1-2-13(14(22)9-12)18-16(30-8-7-24-11-30)10-27-20(29-18)26-6-5-25-17-4-3-15(31(32)33)19(23)28-17/h1-4,7-11H,5-6H2,(H3,23,25,28)(H,26,27,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDZCSIDIPDZWKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=NC(=NC=C2N3C=CN=C3)NCCNC4=NC(=C(C=C4)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2N9O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50694251 | |
| Record name | N6-[2-[[4-(2,4-Dichlorophenyl)-5-(1H-imidazol-1-yl)-2-pyrimidinyl]amino]ethyl]-3-nitro-2,6-pyridinediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50694251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
252935-94-7 | |
| Record name | N6-[2-[[4-(2,4-Dichlorophenyl)-5-(1H-imidazol-1-yl)-2-pyrimidinyl]amino]ethyl]-3-nitro-2,6-pyridinediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=252935-94-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N6-[2-[[4-(2,4-Dichlorophenyl)-5-(1H-imidazol-1-yl)-2-pyrimidinyl]amino]ethyl]-3-nitro-2,6-pyridinediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50694251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comparative Analysis of CHIR-98014 and CHIR-99021: Potent and Selective GSK-3 Inhibitors
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
CHIR-98014 and CHIR-99021 are potent, cell-permeable, ATP-competitive inhibitors of Glycogen Synthase Kinase 3 (GSK-3). Both compounds exhibit low nanomolar to sub-nanomolar efficacy against the two GSK-3 isoforms, GSK-3α and GSK-3β, leading to the activation of the canonical Wnt/β-catenin signaling pathway. While structurally related, they display distinct profiles in terms of potency, selectivity, and cellular effects. This technical guide provides a comprehensive comparison of this compound and CHIR-99021, detailing their biochemical and cellular activities, and providing protocols for their experimental evaluation.
Introduction
Glycogen Synthase Kinase 3 (GSK-3) is a ubiquitously expressed serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, cell proliferation, differentiation, and apoptosis. Its dysregulation has been implicated in various pathologies, such as neurodegenerative diseases, type 2 diabetes, and cancer. As a key negative regulator of the Wnt/β-catenin signaling pathway, inhibition of GSK-3 leads to the stabilization and nuclear translocation of β-catenin, which in turn activates the transcription of Wnt target genes.
This compound and CHIR-99021 have emerged as invaluable chemical tools for studying the physiological and pathological roles of GSK-3 and for exploring the therapeutic potential of GSK-3 inhibition. This guide aims to delineate the key differences between these two widely used inhibitors to aid researchers in selecting the appropriate compound for their specific experimental needs.
Biochemical and Cellular Activity
Both this compound and CHIR-99021 are highly potent inhibitors of both GSK-3 isoforms. However, this compound generally demonstrates slightly greater potency in biochemical assays.
In Vitro Kinase Inhibition
The inhibitory activity of this compound and CHIR-99021 against purified GSK-3α and GSK-3β is typically determined using in vitro kinase assays. These assays measure the phosphorylation of a substrate peptide by the kinase in the presence of varying concentrations of the inhibitor. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the potency of the two compounds.
| Compound | Target | IC50 (nM) | Ki (nM) |
| This compound | GSK-3α | 0.65[1] | - |
| GSK-3β | 0.58[1] | 0.87[1] | |
| CHIR-99021 | GSK-3α | 10 | - |
| GSK-3β | 6.7 | - |
Table 1: In Vitro Inhibitory Activity of this compound and CHIR-99021 against GSK-3 isoforms. Data represents typical values reported in the literature.
Kinase Selectivity
A critical aspect of a kinase inhibitor is its selectivity for the intended target over other kinases. Both this compound and CHIR-99021 exhibit high selectivity for GSK-3 over a broad panel of other kinases. CHIR-99021 is often cited as one of the most selective GSK-3 inhibitors available.[2] It has been shown to have little to no activity against a large panel of kinases, including cyclin-dependent kinases (CDKs). This compound also demonstrates excellent selectivity, being over 500-fold more selective for GSK-3β compared to a range of other kinases.[3]
| Compound | Off-Target Kinases (Example) | Activity |
| This compound | cdc2, erk2 | Less potent activity[1] |
| CHIR-99021 | CDK2, MAPK, PKB | Little activity |
Table 2: Selectivity Profile of this compound and CHIR-99021 against other kinases.
Cellular Activity and Cytotoxicity
In a cellular context, the efficacy of GSK-3 inhibitors is often assessed by their ability to activate the Wnt/β-catenin signaling pathway. This is commonly measured using a TCF/LEF reporter assay, which quantifies the transcriptional activity of β-catenin. The half-maximal effective concentration (EC50) for Wnt pathway activation provides a measure of the compound's cellular potency.
Cytotoxicity is another crucial parameter, and it is typically evaluated using cell viability assays such as the MTT assay. The half-maximal inhibitory concentration (IC50) for cell viability indicates the concentration at which the compound induces 50% cell death. Comparative studies have shown that CHIR-99021 exhibits lower cytotoxicity in mouse embryonic stem cells compared to this compound.[4]
| Compound | Cell Line | EC50 (Wnt Activation) (µM) | IC50 (Cytotoxicity) (µM) |
| This compound | ES-D3 cells | - | 1.1[4] |
| CHO-IR cells | 0.106[1] | - | |
| Rat hepatocytes | 0.107[1] | - | |
| CHIR-99021 | ES-D3 cells | - | 4.9[4] |
| ES-CCE cells | - | >10 |
Table 3: Cellular Activity and Cytotoxicity of this compound and CHIR-99021.
Mechanism of Action: Wnt/β-catenin Signaling Pathway
Both this compound and CHIR-99021 exert their primary biological effects through the inhibition of GSK-3, a key component of the β-catenin destruction complex. In the absence of a Wnt signal, this complex, which also includes Axin, APC, and CK1α, phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation.
By inhibiting GSK-3, this compound and CHIR-99021 prevent the phosphorylation of β-catenin. This leads to the accumulation of unphosphorylated β-catenin in the cytoplasm, which then translocates to the nucleus. In the nucleus, β-catenin associates with TCF/LEF transcription factors to activate the expression of Wnt target genes involved in cell proliferation, differentiation, and survival.
Experimental Protocols
In Vitro GSK-3 Kinase Inhibition Assay
This protocol describes a typical luminescence-based kinase assay to determine the IC50 of an inhibitor.
Materials:
-
Recombinant human GSK-3α or GSK-3β
-
GSK-3 substrate peptide
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
This compound and CHIR-99021 stock solutions (in DMSO)
-
96-well white opaque plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of this compound and CHIR-99021 in kinase assay buffer. The final DMSO concentration should be kept below 1%.
-
In a 96-well plate, add the diluted inhibitors. Include wells with buffer only (no inhibitor) for the 100% activity control and wells with no enzyme for the background control.
-
Add the GSK-3 enzyme to all wells except the background control.
-
Initiate the kinase reaction by adding a mixture of the GSK-3 substrate peptide and ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
TCF/LEF Reporter Assay for Wnt Pathway Activation
This protocol outlines a method to measure the activation of the Wnt/β-catenin pathway in cells.
Materials:
-
HEK293T cells (or other suitable cell line)
-
TCF/LEF luciferase reporter plasmid (e.g., TOPFlash)
-
A control plasmid with a mutated TCF/LEF binding site (e.g., FOPFlash)
-
A constitutively active Renilla luciferase plasmid (for normalization)
-
Transfection reagent
-
Cell culture medium and supplements
-
This compound and CHIR-99021 stock solutions (in DMSO)
-
Dual-Luciferase® Reporter Assay System
-
96-well white clear-bottom plates
-
Luminometer
Procedure:
-
Seed HEK293T cells in a 96-well plate and allow them to adhere overnight.
-
Co-transfect the cells with the TCF/LEF reporter plasmid (or control plasmid) and the Renilla luciferase plasmid using a suitable transfection reagent.
-
After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound or CHIR-99021. Include a vehicle control (DMSO).
-
Incubate the cells for another 24 hours.
-
Lyse the cells and measure the Firefly and Renilla luciferase activities using the Dual-Luciferase® Reporter Assay System according to the manufacturer's protocol.
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold activation relative to the vehicle control.
-
Plot the fold activation against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
MTT Cell Viability Assay
This protocol describes a colorimetric assay to assess the cytotoxicity of the inhibitors.
Materials:
-
Cells of interest (e.g., mouse embryonic stem cells)
-
Cell culture medium and supplements
-
This compound and CHIR-99021 stock solutions (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well clear plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of this compound or CHIR-99021. Include a vehicle control (DMSO).
-
Incubate the cells for a desired period (e.g., 48-72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percent cell viability for each inhibitor concentration relative to the vehicle control.
-
Plot the percent viability against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for cytotoxicity.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for comparing the cellular effects of this compound and CHIR-99021.
Conclusion
This compound and CHIR-99021 are both highly potent and selective inhibitors of GSK-3, making them powerful tools for investigating Wnt/β-catenin signaling and other GSK-3-mediated pathways. The primary distinctions lie in their relative potencies and cytotoxicity profiles. This compound exhibits slightly higher in vitro potency, while CHIR-99021 is generally considered to have a superior selectivity and a more favorable cytotoxicity profile, particularly in sensitive cell types like embryonic stem cells. The choice between these two inhibitors should be guided by the specific requirements of the experiment, including the desired potency, the sensitivity of the cellular model, and the importance of minimizing off-target effects. The experimental protocols and workflows provided in this guide offer a framework for the rigorous evaluation and comparison of these and other GSK-3 inhibitors.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. MTT细胞活力检测试剂盒使用方案-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 4. Identification of Novel GSK-3β Hits Using Competitive Biophysical Assays - PMC [pmc.ncbi.nlm.nih.gov]
CHIR-98014: A Technical Guide to its Discovery and Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
CHIR-98014 is a potent, cell-permeable, and highly selective inhibitor of glycogen synthase kinase 3 (GSK-3).[1] This technical guide provides an in-depth overview of the discovery of this compound, its mechanism of action, a plausible route for its chemical synthesis, and detailed experimental protocols for its characterization.
Discovery and Development
This compound was identified through the screening of combinatorial libraries of substituted dihydropyrimidines, which were found to be spontaneously oxidized to the more active aminopyrimidine form. This screening effort aimed to discover potent and selective inhibitors of GSK-3 for the potential treatment of type 2 diabetes.
Mechanism of Action
This compound is an ATP-competitive inhibitor of both GSK-3α and GSK-3β isoforms. By binding to the ATP-binding pocket of the kinase, it prevents the phosphorylation of downstream substrates. This inhibition has significant effects on two key signaling pathways: the insulin signaling pathway and the Wnt/β-catenin signaling pathway.
Quantitative Data on this compound Activity
| Parameter | Value | Target | Cell Line/System | Reference |
| IC50 | 0.65 nM | GSK-3α | Cell-free assay | [1][2] |
| IC50 | 0.58 nM | GSK-3β | Cell-free assay | [1][2] |
| Ki | 0.87 nM | Human GSK-3β | Cell-free assay | [2][3] |
| EC50 | 106 nM | Glycogen Synthase Stimulation | CHO-IR cells | [2][3] |
| EC50 | 107 nM | Glycogen Synthase Stimulation | Rat hepatocytes | [2][3] |
| IC50 | 3.7 µM | Cdc2 | Cell-free assay | [3] |
Signaling Pathways
Wnt/β-catenin Signaling Pathway
In the absence of a Wnt ligand, GSK-3 is a key component of a "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation.[4][5][6][7][8] Inhibition of GSK-3 by this compound prevents the phosphorylation of β-catenin, leading to its accumulation in the cytoplasm and subsequent translocation to the nucleus, where it activates the transcription of Wnt target genes.[4][5][6][7][8]
Caption: Wnt/β-catenin signaling with and without this compound.
Insulin Signaling Pathway
Insulin signaling leads to the activation of Akt (Protein Kinase B), which in turn phosphorylates and inactivates GSK-3.[9][10][11] This relieves the GSK-3-mediated inhibition of glycogen synthase, promoting glycogen synthesis.[11] By directly inhibiting GSK-3, this compound mimics the effect of insulin on this branch of the pathway, leading to enhanced glucose utilization.[9]
Caption: Insulin signaling pathway and the role of this compound.
Chemical Synthesis
The chemical name for this compound is N6-[2-[[4-(2,4-Dichlorophenyl)-5-(1H-imidazol-1-yl)-2-pyrimidinyl]amino]ethyl]-3-nitro-2,6-pyridinediamine.[12] A plausible synthetic route can be derived from general methods for the synthesis of substituted aminopyrimidines.[13]
Proposed Synthetic Workflow
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Wnt/β-catenin signaling: components, mechanisms, and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 8. Wnt signaling pathway - Wikipedia [en.wikipedia.org]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. The inhibition of glycogen synthase kinase-3 by insulin or insulin-like growth factor 1 in the rat skeletal muscle cell line L6 is blocked by wortmannin, but not by rapamycin: evidence that wortmannin blocks activation of the mitogen-activated protein kinase pathway in L6 cells between Ras and Raf - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glycogen Synthase Kinase-3 in Insulin and Wnt Signalling : a Double-edged Sword? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2,6-PYRIDINEDIAMINE, N6-[2-[[4-(2,4-DICHLOROPHENYL)-5-(1H-IMIDAZOL-1-YL)-2-PYRIMIDINYL]AMINO]ETHYL]-3-NITRO- | 252935-94-7 [chemicalbook.com]
- 13. Synthesis and biological evaluation of N6 derivatives of 8-azapurine as novel antiplatelet agents - PMC [pmc.ncbi.nlm.nih.gov]
CHIR-98014: A Technical Guide to a Highly Selective GSK-3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of CHIR-98014, a potent and highly selective inhibitor of Glycogen Synthase Kinase 3 (GSK-3). GSK-3 is a serine/threonine protein kinase that plays a crucial role in a multitude of cellular processes, including glycogen metabolism, cell proliferation, differentiation, and apoptosis. Its dysregulation has been implicated in various diseases such as diabetes, Alzheimer's disease, and cancer, making it a significant target for therapeutic intervention. This compound, a cell-permeable aminopyrimidine-based compound, serves as a powerful research tool for elucidating the physiological and pathological roles of GSK-3.
Core Properties of this compound
-
Chemical Name: N6-[2-[[4-(2,4-Dichlorophenyl)-5-(1H-imidazol-1-yl)-2-pyrimidinyl]amino]ethyl]-3-nitro-2,6-pyridinediamine
-
Mechanism of Action: ATP-competitive inhibitor of GSK-3[3]
Quantitative Data
The following tables summarize the quantitative data regarding the potency, selectivity, and cellular activity of this compound.
Table 1: In Vitro Potency of this compound against GSK-3
| Target | IC₅₀ (nM) | Kᵢ (nM) |
| GSK-3α | 0.65[1][2] | ~10[4] |
| GSK-3β | 0.58[1][2] | 0.87[1] |
Table 2: Kinase Selectivity Profile of this compound
This compound exhibits over 500-fold selectivity for GSK-3β compared to a wide range of other kinases.[2]
| Kinase | IC₅₀ (µM) |
| GSK-3α/β | 0.00065 / 0.00058 |
| cdc2 | 3.7[3] |
| erk2 | >10[3] |
Table 3: Cellular Activity of this compound
| Assay | Cell Type | EC₅₀ (nM) | IC₅₀ (µM) |
| Glycogen Synthase (GS) Stimulation | CHO-IR cells | 106[1] | - |
| Glycogen Synthase (GS) Stimulation | Rat Hepatocytes | 107[1] | - |
| Wnt/β-catenin Pathway Activation (Brachyury-positive cells) | Mouse Embryonic Stem Cells | 320[1][5] | - |
| Cytotoxicity | Mouse ES-CCE cells | - | 1.1[1][5] |
Signaling Pathways
GSK-3 is a key regulatory kinase in multiple signaling pathways. This compound's inhibitory action has profound effects on these pathways.
Wnt/β-catenin Signaling Pathway
In the absence of a Wnt signal, GSK-3 is part of a "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Inhibition of GSK-3 by this compound prevents β-catenin phosphorylation, leading to its accumulation in the cytoplasm and subsequent translocation to the nucleus, where it activates TCF/LEF-mediated gene transcription.[5][6] This activation is crucial for processes like embryonic development and stem cell differentiation.[6]
Caption: Wnt/β-catenin signaling pathway modulation by this compound.
Insulin Signaling Pathway
GSK-3 acts as a negative regulator in the insulin signaling pathway. Insulin binding to its receptor activates a cascade that leads to the phosphorylation and inhibition of GSK-3 by Akt (Protein Kinase B). By directly inhibiting GSK-3, this compound mimics and potentiates the effects of insulin.[4] This leads to increased glucose uptake and glycogen synthesis, making GSK-3 inhibitors a subject of interest in diabetes research.[7]
Caption: Potentiation of insulin signaling by this compound.
Experimental Protocols
The following are generalized protocols for key experiments involving this compound. Researchers should optimize these protocols for their specific experimental systems.
Protocol 1: In Vitro GSK-3 Kinase Inhibition Assay
This protocol outlines a method to determine the in vitro inhibitory activity of this compound on GSK-3 using a luminescence-based assay that measures ATP consumption.
Materials:
-
Recombinant human GSK-3α or GSK-3β enzyme
-
GSK-3 substrate peptide
-
Kinase assay buffer (e.g., containing HEPES, MgCl₂, EGTA, DTT)
-
ATP solution
-
This compound stock solution (in DMSO)
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
White, opaque 96- or 384-well plates
-
Luminometer
Methodology:
-
Prepare Reagents: Thaw all reagents and keep them on ice. Prepare serial dilutions of this compound in kinase assay buffer. The final DMSO concentration should not exceed 1%.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Kinase assay buffer
-
Diluted this compound or DMSO (for control)
-
GSK-3 substrate peptide
-
Diluted GSK-3 enzyme (add to all wells except "no enzyme" control)
-
-
Initiate Reaction: Start the kinase reaction by adding a defined concentration of ATP to each well.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 45 minutes).
-
Signal Detection: Stop the reaction and measure the remaining ATP by adding Kinase-Glo® reagent according to the manufacturer's instructions. Incubate at room temperature for 15 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: Cell-Based Wnt/β-catenin Pathway Activation Assay
This protocol uses a luciferase reporter assay to quantify the activation of the Wnt/β-catenin pathway in cells treated with this compound.
Materials:
-
Mouse embryonic stem cells (e.g., ES-D3) or other suitable cell line
-
Cell culture medium and supplements
-
TOPflash and FOPflash luciferase reporter plasmids (TOPflash contains TCF/LEF binding sites; FOPflash contains mutated sites and serves as a negative control)
-
Renilla luciferase plasmid (for transfection normalization)
-
Transfection reagent
-
This compound stock solution (in DMSO)
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with either TOPflash or FOPflash plasmid along with the Renilla luciferase plasmid using a suitable transfection reagent.
-
Inhibitor Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or DMSO (vehicle control).
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the Dual-Luciferase® kit.
-
Luminescence Measurement: Measure both Firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold activation by dividing the normalized TOPflash values by the normalized FOPflash values or by the vehicle control TOPflash values.[5]
Protocol 3: In Vivo Glucose Tolerance Test
This protocol describes a general procedure to assess the effect of this compound on glucose metabolism in a diabetic animal model (e.g., db/db mice).
Materials:
-
Diabetic mouse model (e.g., db/db mice)
-
This compound formulation for in vivo administration (e.g., in a suitable vehicle for intraperitoneal injection)
-
Glucose solution (for oral or intraperitoneal administration)
-
Glucometer and test strips
-
Animal handling and restraint equipment
Methodology:
-
Acclimatization: Acclimate the animals to the housing conditions and handling procedures.
-
Fasting: Fast the animals overnight (e.g., 12-16 hours) but allow free access to water.
-
Baseline Measurement: Measure the baseline blood glucose level from the tail vein (Time 0).
-
Compound Administration: Administer this compound (e.g., 30 mg/kg) or the vehicle control via the desired route (e.g., intraperitoneal injection).[1]
-
Glucose Challenge: After a specified time following compound administration (e.g., 4 hours), administer a glucose challenge (e.g., 2 g/kg) either orally (OGTT) or intraperitoneally (IPGTT).
-
Blood Glucose Monitoring: Collect blood samples from the tail vein at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: Plot the mean blood glucose concentration versus time for both the treated and control groups. The area under the curve (AUC) can be calculated to quantify the overall glucose excursion. A significant reduction in the AUC for the this compound-treated group compared to the control group indicates improved glucose tolerance.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the preclinical evaluation of a selective GSK-3 inhibitor like this compound.
Caption: Preclinical evaluation workflow for a GSK-3 inhibitor.
This guide provides a foundational understanding of this compound, its biochemical properties, and its application in research. As a highly potent and selective tool, this compound continues to be invaluable for investigating the complex biology of GSK-3.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. GSK-3 Inhibitor XXIX, CHIR98014 [sigmaaldrich.com]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. Cytotoxicity and activation of the Wnt/beta-catenin pathway in mouse embryonic stem cells treated with four GSK3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Acute in vitro inhibition of glycogen synthase kinase-3 potentiates insulin signaling in type I skeletal muscle of Zucker Diabetic Fatty rats - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Cell Permeability of CHIR-98014: A Technical Guide
Abstract: CHIR-98014 is a potent and highly selective, ATP-competitive inhibitor of Glycogen Synthase Kinase 3 (GSK-3), playing a crucial role in the modulation of the Wnt/β-catenin and insulin signaling pathways. Its efficacy in cellular and in vivo models is fundamentally dependent on its ability to cross the cell membrane. This technical guide provides a comprehensive overview of the cell permeability of this compound, including its mechanism of action, relevant signaling pathways, and detailed protocols for assessing cell permeability using standard in vitro assays.
This compound: Overview and Mechanism of Action
This compound is a small molecule that exhibits potent and selective inhibition of both GSK-3 isoforms, GSK-3α and GSK-3β, with IC50 values in the nanomolar range (0.65 nM and 0.58 nM, respectively).[1][2] Its cell-permeable nature allows it to access intracellular targets and exert its biological effects.[1] By inhibiting GSK-3, this compound activates the Wnt/β-catenin signaling pathway and potentiates insulin signaling, making it a valuable tool for research in areas such as stem cell differentiation, diabetes, and neurodegenerative diseases.[3]
Cell Permeability Data for this compound
| Property | Description | Source(s) |
| Permeability Classification | Cell-permeable | [1] |
| IC50 (GSK-3α) | 0.65 nM | [1][2] |
| IC50 (GSK-3β) | 0.58 nM | [1][2] |
| EC50 (Glycogen Synthase Stimulation) | 106 nM (CHO-IR cells), 107 nM (rat hepatocytes) | [1] |
| Molecular Weight | 486.31 g/mol | |
| Solubility | Soluble to 20 mM in DMSO with gentle warming |
Signaling Pathways Modulated by this compound
This compound's primary mechanism of action is the inhibition of GSK-3, a key negative regulator in two major signaling pathways.
Wnt/β-catenin Signaling Pathway
In the canonical Wnt pathway, GSK-3 is part of a "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Inhibition of GSK-3 by this compound prevents this phosphorylation, leading to the stabilization and nuclear accumulation of β-catenin. In the nucleus, β-catenin associates with TCF/LEF transcription factors to activate the expression of Wnt target genes.
Insulin Signaling Pathway
In the insulin signaling pathway, GSK-3 phosphorylates and inactivates glycogen synthase (GS), the enzyme responsible for converting glucose into glycogen. Insulin binding to its receptor triggers a cascade that activates Akt (Protein Kinase B), which in turn phosphorylates and inhibits GSK-3. By directly inhibiting GSK-3, this compound mimics the effect of insulin signaling, leading to the activation of glycogen synthase and potentiation of glucose transport and utilization.[4]
Experimental Protocols for Permeability Assessment
To quantitatively assess the cell permeability of compounds like this compound, two common in vitro methods are employed: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 Cell Permeability Assay.
Parallel Artificial Membrane Permeability Assay (PAMPA)
Principle: PAMPA is a non-cell-based assay that evaluates passive diffusion across an artificial lipid membrane.[5] A filter plate (donor plate) is coated with a lipid solution (e.g., lecithin in dodecane) and placed on top of an acceptor plate. The test compound diffuses from the donor well, through the lipid membrane, into the acceptor well. The concentration of the compound in both wells is measured after incubation to determine the permeability rate. This method is high-throughput and cost-effective for predicting passive intestinal absorption.[6]
Methodology:
-
Prepare Solutions: Dissolve the test compound (e.g., this compound) in a suitable buffer (e.g., PBS with 5% DMSO) to create the donor solution at a known concentration (e.g., 10-100 µM). Prepare the acceptor buffer, which is typically the same buffer without the test compound.
-
Coat Membrane: Gently pipette 5 µL of the artificial membrane solution (e.g., 2% dioleoylphosphatidylcholine in dodecane) onto the filter of each well in the donor plate.
-
Assemble PAMPA Sandwich: Add the donor solution containing the test compound to the wells of the donor plate. Add the acceptor buffer to the wells of the acceptor plate. Carefully place the donor plate onto the acceptor plate, creating the "sandwich".
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours) with gentle shaking.
-
Sample Analysis: After incubation, separate the plates. Measure the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.
-
Calculate Permeability: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - ([C]A / [C]eq)) Where VD is the volume of the donor well, VA is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, [C]A is the compound concentration in the acceptor well, and [C]eq is the equilibrium concentration.
Caco-2 Cell Permeability Assay
Principle: The Caco-2 assay is a cell-based model that is considered the gold standard for predicting in vivo human intestinal absorption.[7][8] Caco-2 cells, derived from human colorectal adenocarcinoma, differentiate into a polarized monolayer of enterocytes that form tight junctions, mimicking the intestinal barrier.[9] This assay can measure both passive diffusion and active transport (including uptake and efflux).[9]
Methodology:
-
Cell Culture: Seed Caco-2 cells onto microporous Transwell™ filter inserts and culture for approximately 21 days to allow for differentiation and the formation of a confluent, polarized monolayer.
-
Monolayer Integrity Check: Before the experiment, verify the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). TEER values should be above a predetermined threshold (e.g., >250 Ω·cm²). Alternatively, assess the passage of a low-permeability marker like Lucifer Yellow.[9]
-
Prepare Solutions: Prepare the transport buffer (e.g., Hank's Balanced Salt Solution) and the dosing solution containing the test compound (e.g., this compound) at a non-toxic concentration (e.g., 10 µM).
-
Permeability Measurement (Apical to Basolateral): a. Wash the cell monolayers with pre-warmed transport buffer. b. Add the dosing solution to the apical (upper) compartment and fresh transport buffer to the basolateral (lower) compartment. c. Incubate the plate at 37°C with 5% CO2, typically with gentle shaking. d. At specific time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace with fresh buffer.
-
Efflux Ratio Measurement (Basolateral to Apical): To determine if the compound is a substrate of efflux transporters (like P-glycoprotein), perform the experiment in the reverse direction, adding the dosing solution to the basolateral compartment and sampling from the apical compartment.
-
Sample Analysis: Quantify the concentration of the test compound in all collected samples using LC-MS/MS.
-
Calculate Permeability: The apparent permeability coefficient (Papp) is calculated from the flux of the compound across the monolayer using the formula: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of compound appearance in the receiver compartment, A is the surface area of the filter, and C0 is the initial concentration in the donor compartment. The efflux ratio is calculated as Papp(B-A) / Papp(A-B). An efflux ratio greater than 2 suggests active efflux.[9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | Src | FGFR | S6 Kinase | GSK-3 | TargetMol [targetmol.com]
- 4. Glycogen synthesis and beyond, a comprehensive review of GSK3 as a key regulator of metabolic pathways and a therapeutic target for treating metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Parallel Artificial Membrane Permeability Assay (PAMPA) [pion-inc.com]
- 6. enamine.net [enamine.net]
- 7. The apparent permeabilities of Caco-2 cells to marketed drugs: magnitude, and independence from both biophysical properties and endogenite similarities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Caco-2 Permeability - Creative Biolabs [creative-biolabs.com]
- 9. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
The Stabilizing Effect of CHIR-98014 on β-Catenin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism and effects of CHIR-98014 on the stabilization of β-catenin, a critical protein in the Wnt signaling pathway. This document provides a comprehensive overview of the core mechanism, quantitative data, detailed experimental protocols, and visual representations of the signaling cascade and experimental workflows.
Introduction to this compound and the Wnt/β-Catenin Pathway
The Wnt/β-catenin signaling pathway is a crucial regulator of embryonic development, cell proliferation, and differentiation in adult tissues.[1][2] Dysregulation of this pathway is implicated in various diseases, including cancer.[2][3] A key regulatory protein in this cascade is β-catenin, the levels of which are tightly controlled by a multi-protein "destruction complex."[4][5] This complex, comprising Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3 (GSK-3), facilitates the phosphorylation of β-catenin, marking it for ubiquitination and subsequent proteasomal degradation.[4][6]
This compound is a potent and highly selective, ATP-competitive inhibitor of Glycogen Synthase Kinase 3 (GSK-3).[7][8][9] By inhibiting both GSK-3α and GSK-3β isoforms, this compound prevents the phosphorylation of β-catenin.[1][10] This inhibition leads to the disruption of the destruction complex's function, resulting in the stabilization and accumulation of β-catenin in the cytoplasm.[1][10] Subsequently, stabilized β-catenin translocates to the nucleus, where it interacts with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes.[11][12]
Quantitative Data on this compound's Activity
The potency and efficacy of this compound in inhibiting GSK-3 and activating the Wnt/β-catenin pathway have been quantified in various studies. The following tables summarize key quantitative data for this compound and, for comparison, other relevant GSK-3 inhibitors.
Table 1: Inhibitory Potency of this compound against GSK-3 Isoforms
| Compound | Target | IC50 (nM) | Assay Conditions | Reference |
| This compound | GSK-3α | 0.65 | Cell-free kinase assay | [13][14] |
| This compound | GSK-3β | 0.58 | Cell-free kinase assay | [7][8][13] |
Table 2: Cellular Activity of this compound in Wnt/β-Catenin Pathway Activation
| Compound | Cell Line | Assay | EC50 (µM) | IC50 (µM) | Reference |
| This compound | CHO-IR cells | Glycogen Synthase Stimulation | 0.106 | - | [13] |
| This compound | Rat Hepatocytes | Glycogen Synthase Stimulation | 0.107 | - | [13] |
| This compound | ES-D3 cells | Wnt/β-catenin reporter assay | - | - | [15] |
| This compound | ES-CCE cells | Wnt/β-catenin reporter assay | - | - | [15] |
| This compound | ES-D3 cells | Cell Viability | - | 1.1 | [15] |
| This compound | Mouse ES cells | Brachyury-positive cell induction | 0.32 | - | [15] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action of this compound and the experimental procedures used to study its effects, the following diagrams have been generated using the DOT language.
Caption: Wnt/β-catenin signaling pathway with and without this compound.
Caption: Workflow for Western Blot analysis of β-catenin stabilization.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of this compound's effect on β-catenin stabilization.
Western Blotting for β-Catenin Accumulation
This protocol details the steps to quantify the levels of total and phosphorylated β-catenin in response to this compound treatment.
Materials:
-
Cell culture reagents
-
This compound (in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-β-catenin, anti-phospho-β-catenin (Ser33/37/Thr41), anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with varying concentrations of this compound or vehicle control for the desired time points.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil for 5-10 minutes. Load equal amounts of protein onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a membrane using a wet or semi-dry transfer system.
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Immunofluorescence for β-Catenin Nuclear Translocation
This protocol outlines the procedure to visualize the subcellular localization of β-catenin following this compound treatment.
Materials:
-
Cells grown on coverslips in a 24-well plate
-
This compound (in DMSO)
-
Vehicle control (DMSO)
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibody: anti-β-catenin
-
Fluorophore-conjugated secondary antibody
-
DAPI or Hoechst stain for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips and treat with this compound or vehicle as described for Western blotting.
-
Fixation: Wash cells with PBS and fix with 4% PFA for 15-20 minutes at room temperature.
-
Permeabilization: Wash three times with PBS and then permeabilize with permeabilization buffer for 10 minutes.
-
Blocking: Wash three times with PBS and block with blocking solution for 1 hour.
-
Primary Antibody Incubation: Incubate with the primary anti-β-catenin antibody diluted in blocking solution overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS and incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature, protected from light.
-
Counterstaining: Wash three times with PBS and incubate with DAPI or Hoechst stain for 5-10 minutes.
-
Mounting and Imaging: Wash three times with PBS, mount the coverslips onto microscope slides, and image using a fluorescence microscope.
TCF/LEF Luciferase Reporter Assay
This assay measures the transcriptional activity of the Wnt/β-catenin pathway by quantifying the expression of a luciferase reporter gene under the control of TCF/LEF response elements.
Materials:
-
HEK293T or other suitable cell line
-
TCF/LEF luciferase reporter plasmid (e.g., TOPFlash)
-
Control plasmid with mutated TCF/LEF binding sites (e.g., FOPFlash)
-
A constitutively active Renilla luciferase plasmid (for normalization)
-
Transfection reagent
-
This compound (in DMSO)
-
Vehicle control (DMSO)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Transfection: Co-transfect cells with the TCF/LEF reporter plasmid (or control plasmid) and the Renilla luciferase plasmid.
-
Treatment: After 24 hours, treat the transfected cells with a range of this compound concentrations or vehicle control.
-
Cell Lysis: After the desired treatment duration (e.g., 24-48 hours), lyse the cells according to the Dual-Luciferase Reporter Assay System protocol.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the fold change in reporter activity relative to the vehicle-treated control.
Conclusion
This compound is a powerful research tool for investigating the Wnt/β-catenin signaling pathway. Its high potency and selectivity for GSK-3 make it an effective agent for stabilizing β-catenin and activating downstream signaling. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to design and execute studies aimed at further elucidating the roles of GSK-3 and β-catenin in health and disease. The provided visualizations offer a clear conceptual framework for understanding the underlying molecular mechanisms and experimental approaches.
References
- 1. elifesciences.org [elifesciences.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Activation of β-catenin signalling by GSK-3 inhibition increases p-glycoprotein expression in brain endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity and activation of the Wnt/beta-catenin pathway in mouse embryonic stem cells treated with four GSK3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ptglab.com [ptglab.com]
- 6. GSK-3 Phosphorylates δ-Catenin and Negatively Regulates Its Stability via Ubiquitination/Proteosome-mediated Proteolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.amsbio.com [resources.amsbio.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Quantifying β-catenin subcellular dynamics and cyclin D1 mRNA transcription during Wnt signaling in single living cells | eLife [elifesciences.org]
- 11. Luciferase reporter assay in Drosophila and mammalian tissue culture cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. zenodo.org [zenodo.org]
- 13. Wnt-3a and R-spo1 conditioned media reporter assay [protocols.io]
- 14. Quantitative Procedure to Analyze Nuclear β-Catenin Using Immunofluorescence Tissue Staining [protocols.io]
- 15. researchgate.net [researchgate.net]
Foundational Studies of CHIR-98014 in Embryonal Rhabdomyosarcoma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Embryonal rhabdomyosarcoma (ERMS) is the most prevalent soft tissue sarcoma in children, characterized by impaired myogenic differentiation. Foundational research has identified Glycogen Synthase Kinase 3 (GSK3) inhibitors as a promising therapeutic class for ERMS. This technical guide focuses on a potent and selective GSK3 inhibitor, CHIR-98014, summarizing the core findings of its mechanism of action, and providing detailed experimental protocols and quantitative data from foundational studies. This compound has been shown to induce terminal myogenic differentiation in ERMS cells by activating the canonical Wnt/β-catenin signaling pathway.[1][2] This is achieved through the inhibition of GSK3, which leads to the stabilization and nuclear translocation of β-catenin, subsequently activating myogenic transcription factors.[1] The effects of this compound appear to be specific to the embryonal subtype of rhabdomyosarcoma.[1] This guide serves as a comprehensive resource for researchers aiming to build upon these foundational studies.
Introduction
Rhabdomyosarcoma (RMS) is a malignant tumor of mesenchymal origin that resembles developing skeletal muscle.[3] The embryonal subtype (ERMS) is the most common and is often associated with a less aggressive clinical course than the alveolar subtype (ARMS).[3] However, for patients with relapsed or metastatic ERMS, the prognosis remains poor, highlighting the urgent need for novel therapeutic strategies.[2] A key pathological feature of ERMS is the arrest of tumor cells in an undifferentiated, proliferative state.[3] Consequently, therapeutic approaches aimed at inducing terminal differentiation represent a rational strategy for treatment.
High-throughput screening has identified inhibitors of Glycogen Synthase Kinase 3 (GSK3) as potent inducers of myogenic differentiation in ERMS cells.[2] this compound is a highly selective, ATP-competitive inhibitor of both GSK3 isoforms, GSK3α and GSK3β.[4] This document provides an in-depth overview of the foundational studies investigating the effects of this compound on ERMS, with a focus on its mechanism of action through the Wnt/β-catenin pathway.
Quantitative Data
| Compound | Target | IC50 (Cell-Free Assay) | Reference |
| This compound | GSK-3α | 0.65 nM | [4][5] |
| This compound | GSK-3β | 0.58 nM | [4][5] |
Table 1: In Vitro Kinase Inhibition by this compound.
| Cell Line | Cell Type | Assay | Compound | IC50 | Reference |
| ES-CCE | Mouse Embryonic Stem Cells | Cytotoxicity | This compound | 1.1 µM | [6] |
Table 2: Cytotoxicity of this compound in a Non-ERMS Murine Cell Line.
| Cell Lines | Treatment | Observed Effect | Statistical Significance | Reference |
| RD, 381T | This compound | Induction of Myogenic Differentiation | P < 0.05 | [1] |
Table 3: Qualitative and Semi-Quantitative Effects of this compound on Embryonal Rhabdomyosarcoma Cell Lines. Note: Specific percentages of differentiation were not provided in the foundational study for this compound.
Signaling Pathway
This compound exerts its pro-differentiative effects in ERMS by modulating the canonical Wnt/β-catenin signaling pathway. In the absence of a Wnt signal, GSK3 is a key component of a "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. By inhibiting GSK3, this compound prevents the phosphorylation of β-catenin. This leads to the stabilization and accumulation of β-catenin in the cytoplasm, followed by its translocation to the nucleus. In the nucleus, β-catenin acts as a co-activator for TCF/LEF transcription factors, leading to the expression of genes that promote myogenic differentiation.
Caption: this compound mechanism in ERMS via Wnt/β-catenin pathway.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the foundational studies of this compound in ERMS.
Cell Culture and Treatment
-
Cell Lines: Human embryonal rhabdomyosarcoma cell lines RD and 381T are commonly used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Differentiation Assay:
-
Seed cells in appropriate well plates (e.g., 96-well for immunofluorescence).
-
Allow cells to adhere overnight.
-
Replace growth medium with differentiation medium (DMEM with 2% horse serum).
-
Treat cells with this compound at the desired concentration (or DMSO as a vehicle control) for 72 hours.
-
Western Blot for β-catenin Stabilization
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 4-12% Bis-Tris polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer.
-
Anti-total β-catenin (e.g., 1:1000 dilution)
-
Anti-phospho-β-catenin (Ser33/37/Thr41) (e.g., 1:1000 dilution)
-
Anti-GAPDH or β-actin (loading control, e.g., 1:5000 dilution)
-
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST and visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Immunofluorescence for Myogenic Differentiation
-
Cell Seeding and Treatment: Seed ERMS cells on glass coverslips in a 24-well plate and treat with this compound as described in section 4.1.
-
Fixation: After 72 hours, wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash cells three times with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash cells three times with PBS and block with 1% BSA in PBST for 30 minutes.
-
Primary Antibody Incubation: Incubate cells with primary antibody against Myosin Heavy Chain (MF20) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash cells three times with PBS and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG) for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash cells three times with PBS. Counterstain nuclei with DAPI for 5 minutes. Wash with PBS and mount coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize and capture images using a fluorescence microscope. The percentage of MF20-positive cells can be quantified by counting the number of green fluorescent cells relative to the total number of DAPI-stained nuclei.
Experimental and Logical Workflows
The following diagrams illustrate the typical experimental workflow for evaluating the effect of this compound on ERMS and the logical relationship of its mechanism of action.
Caption: Experimental workflow for assessing this compound in ERMS.
Caption: Logical flow of this compound's anti-tumor mechanism.
Conclusion
The foundational studies on this compound in embryonal rhabdomyosarcoma have established it as a potent inducer of myogenic differentiation through the inhibition of GSK3 and subsequent activation of the Wnt/β-catenin signaling pathway. While quantitative data regarding its IC50 in ERMS cell lines and in vivo efficacy are not fully detailed in the primary literature, the mechanism of action is well-supported by the available evidence. The experimental protocols and workflows provided in this guide offer a comprehensive starting point for further investigation into the therapeutic potential of this compound and other GSK3 inhibitors for the treatment of embryonal rhabdomyosarcoma. Future studies should focus on detailed dose-response analyses in a broader panel of ERMS cell lines and in vivo xenograft models to translate these promising foundational findings toward clinical application.
References
- 1. Glycogen synthase kinase 3 inhibitors induce the canonical WNT/β-catenin pathway to suppress growth and self-renewal in embryonal rhabdomyosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Mechanisms of Impaired Differentiation in Rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ptglab.com [ptglab.com]
- 5. SRC family kinase (SFK) inhibition reduces rhabdomyosarcoma cell growth in vitro and in vivo and triggers p38 MAP kinase-mediated differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glycogen synthase kinase 3 regulates PAX3-FKHR-mediated cell proliferation in human alveolar rhabdomyosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of CHIR-98014 on Insulin Action: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the multifaceted impact of CHIR-98014, a potent and highly selective Glycogen Synthase Kinase-3 (GSK-3) inhibitor, on insulin action. By elucidating its mechanism and downstream effects, this document serves as a comprehensive resource for researchers and professionals in the fields of diabetes, metabolism, and drug discovery.
Introduction: The Role of GSK-3 in Insulin Resistance
Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis. In the context of insulin signaling, GSK-3 acts as a negative regulator. Elevated levels and activity of GSK-3 are associated with insulin resistance, a hallmark of type 2 diabetes. GSK-3 phosphorylates and inactivates glycogen synthase, a key enzyme in glycogen synthesis. Furthermore, it can negatively impact other components of the insulin signaling cascade. Therefore, inhibition of GSK-3 presents a promising therapeutic strategy to enhance insulin sensitivity and improve glucose homeostasis.
This compound has emerged as a valuable research tool and potential therapeutic agent due to its high potency and selectivity for both GSK-3α and GSK-3β isoforms.[1][2][3][4] This guide will delve into the quantitative effects of this compound on insulin signaling, glucose metabolism, and its performance in various experimental models.
Mechanism of Action: Potentiating Insulin Signaling
This compound functions as an ATP-competitive inhibitor of GSK-3, effectively blocking its catalytic activity.[1] By inhibiting GSK-3, this compound mimics and enhances several downstream effects of insulin signaling. The primary mechanism involves the dephosphorylation and activation of glycogen synthase, leading to increased glycogen synthesis.[5][6] Moreover, studies have demonstrated that this compound can potentiate insulin-stimulated glucose transport by influencing the insulin signaling pathway at multiple levels.
The following diagram illustrates the central role of this compound in modulating the insulin signaling pathway:
Quantitative Data on this compound's Efficacy
The following tables summarize the key quantitative data on the inhibitory potency and cellular effects of this compound, compiled from various in vitro and in vivo studies.
Table 1: Inhibitory Potency of this compound against GSK-3
| Parameter | GSK-3α | GSK-3β | Selectivity | Reference(s) |
| IC₅₀ | 0.65 nM | 0.58 nM | >500-fold vs. other kinases | [2][4] |
| Kᵢ | 16 nM | 4 nM | >500 to 10,000-fold vs. other kinases | [7] |
Table 2: Effects of this compound on Cellular Glucose Metabolism
| Cell/Tissue Type | Parameter | Effect of this compound | Concentration | Reference(s) |
| CHO-IR cells | Glycogen Synthase Activation (EC₅₀) | 106 nM | - | [8] |
| Primary Rat Hepatocytes | Glycogen Synthase Activation (EC₅₀) | 107 nM | - | [8] |
| Cultured Human Skeletal Muscle Cells | Glycogen Synthase Activation | Dose-dependent, max at ~2 µM | ~2 µM | [6][9] |
| Cultured Human Skeletal Muscle Cells | Glucose Incorporation into Glycogen | Acutely stimulated | 2 µM | [6] |
| Cultured Human Skeletal Muscle Cells | Basal Glucose Uptake (Chronic) | Increased by 154 ± 32% | 2.5 µM (4 days) | [6][9] |
| Cultured Human Skeletal Muscle Cells | Insulin-Stimulated Glucose Uptake (Chronic) | Increased by 219 ± 74% | 2.5 µM (4 days) | [6][9] |
| Isolated Soleus Muscle (ZDF Rats) | Insulin-Stimulated Glucose Transport (EC₅₀) | Returned to 66 nM from 115 nM | 500 nM | |
| Isolated Soleus Muscle (ZDF Rats) | Basal Glucose Transport | No effect | 500 nM | [8] |
Table 3: In Vivo Effects of this compound in Animal Models of Diabetes
| Animal Model | Administration | Effect | Dose | Reference(s) |
| ZDF Rats | Single oral or subcutaneous dose | Lowered blood glucose, improved glucose disposal | 30-48 mg/kg | [5] |
| db/db Mice | Single dose | Reduced fasting hyperglycemia, improved glucose disposal | 30 mg/kg | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature to facilitate the replication and extension of these findings.
In Vitro GSK-3 Inhibition Assay
Objective: To determine the in vitro inhibitory potency (IC₅₀) of this compound against GSK-3α and GSK-3β.
Materials:
-
Recombinant human GSK-3α and GSK-3β
-
Peptide substrate (e.g., a derivative of glycogen synthase)
-
This compound
-
[γ-³²P]ATP or fluorescently labeled ATP analog
-
Kinase buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT, pH 7.5)
-
Phosphocellulose paper or other suitable separation matrix
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, GSK-3 enzyme, and peptide substrate.
-
Add varying concentrations of this compound (typically in DMSO, with a final DMSO concentration kept constant across all assays).
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration.
-
Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration relative to a no-inhibitor control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
Cellular Glycogen Synthase Activity Assay
Objective: To measure the activation of glycogen synthase in response to this compound in cultured cells.
Materials:
-
Cultured cells (e.g., CHO-IR, primary hepatocytes, human skeletal muscle cells)
-
This compound
-
Cell lysis buffer
-
Glycogen synthase assay buffer containing UDP-[¹⁴C]glucose
-
Glycogen
-
Ethanol
-
Scintillation cocktail
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with varying concentrations of this compound for a specified time.
-
Lyse the cells and collect the supernatant containing the cellular proteins.
-
Initiate the glycogen synthase activity assay by adding the cell lysate to the assay buffer containing UDP-[¹⁴C]glucose and glycogen.
-
Incubate the reaction mixture.
-
Precipitate the newly synthesized [¹⁴C]-labeled glycogen by adding ethanol.
-
Wash the glycogen pellet to remove unincorporated UDP-[¹⁴C]glucose.
-
Resuspend the pellet and measure the radioactivity using a scintillation counter.
-
Express the glycogen synthase activity as the amount of UDP-glucose incorporated into glycogen per unit of time per milligram of protein.
-
Calculate the EC₅₀ for glycogen synthase activation by this compound.
Glucose Uptake Assay in Cultured Cells
Objective: To assess the effect of this compound on basal and insulin-stimulated glucose uptake.
Materials:
-
Differentiated myotubes or adipocytes
-
This compound
-
Insulin
-
Krebs-Ringer-HEPES (KRH) buffer
-
2-deoxy-[³H]glucose or other labeled glucose analog
-
Cytochalasin B (as a negative control for transport)
-
Cell lysis buffer
-
Scintillation counter
Procedure:
-
Culture and differentiate cells as required.
-
For chronic treatment studies, incubate cells with this compound for the desired duration (e.g., 4 days).[6][9]
-
For acute studies, pre-incubate cells with this compound for a shorter period (e.g., 30-60 minutes).
-
Wash the cells and incubate them in KRH buffer with or without insulin.
-
Initiate glucose uptake by adding 2-deoxy-[³H]glucose.
-
After a defined incubation period, stop the uptake by washing the cells with ice-cold KRH buffer containing cytochalasin B.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Normalize the glucose uptake to the total protein content of the cell lysate.
The following diagram outlines a typical experimental workflow for assessing the impact of this compound on insulin-stimulated glucose uptake in cultured cells.
References
- 1. GSK-3 Inhibitor XXIX, CHIR98014 | 252935-94-7 [sigmaaldrich.com]
- 2. selleckchem.com [selleckchem.com]
- 3. creative-enzymes.com [creative-enzymes.com]
- 4. CHIR 98014 | Glycogen Synthase Kinase 3 | Tocris Bioscience [tocris.com]
- 5. Selective glycogen synthase kinase 3 inhibitors potentiate insulin activation of glucose transport and utilization in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of glycogen synthase kinase 3 improves insulin action and glucose metabolism in human skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. researchgate.net [researchgate.net]
CHIR-98014: A Technical Guide for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
CHIR-98014 is a potent and highly selective, ATP-competitive inhibitor of glycogen synthase kinase 3 (GSK-3). With IC50 values in the nanomolar range for both GSK-3α and GSK-3β isoforms, it offers a powerful tool for investigating the multifaceted roles of GSK-3 in the central nervous system. GSK-3 is a critical kinase implicated in a wide array of neuronal processes, including neuronal development, synaptic plasticity, and the pathogenesis of neurodegenerative diseases. Dysregulation of GSK-3 activity has been linked to conditions such as Alzheimer's disease, Parkinson's disease, and mood disorders. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and its application in neuroscience research.
Mechanism of Action
This compound exerts its effects by inhibiting the kinase activity of both GSK-3α and GSK-3β. This inhibition leads to the activation of the Wnt/β-catenin signaling pathway, a crucial pathway in neural development and function. In the absence of Wnt signaling, GSK-3 phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. By inhibiting GSK-3, this compound prevents the phosphorylation of β-catenin, leading to its accumulation in the cytoplasm. This stabilized β-catenin then translocates to the nucleus, where it complexes with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to regulate the expression of target genes involved in cell proliferation, differentiation, and survival.
Quantitative Data
The following tables summarize the key quantitative data for this compound and its closely related analog, CHIR-99021, to provide a comparative overview of their potency and effects.
| Parameter | This compound | CHIR-99021 | Cell Type/Assay Condition | Reference |
| IC50 (GSK-3α) | 0.65 nM | - | Cell-free assay | [1] |
| IC50 (GSK-3β) | 0.58 nM | - | Cell-free assay | [1] |
| Ki (human GSK-3β) | 0.87 nM | - | Cell-free assay | [1] |
| IC50 (Cytotoxicity) | 1.1 µM | 4.9 µM | Mouse embryonic stem cells (ES-D3) | [2] |
| EC50 (Wnt/β-catenin activation) | 0.32 µM | 3.19 µM | Mouse embryonic stem cells | [2] |
Note: The cytotoxicity and Wnt/β-catenin activation data were generated in mouse embryonic stem cells, and these values may vary in different neuronal cell types.
Experimental Protocols
In Vitro Neuroprotection Assay
This protocol provides a framework for assessing the neuroprotective effects of this compound against a neurotoxic insult in primary cortical neurons.
1. Materials:
-
This compound (stock solution in DMSO)
-
Primary cortical neurons (e.g., from E18 rat or mouse embryos)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Poly-D-lysine coated culture plates
-
Neurotoxin of choice (e.g., glutamate, amyloid-beta oligomers)
-
MTT or LDH assay kit for cell viability assessment
2. Protocol:
-
Cell Plating: Isolate and plate primary cortical neurons on poly-D-lysine coated 96-well plates at a density of 1 x 10^5 cells/well. Culture the neurons for 7-10 days in vitro (DIV) to allow for maturation.
-
This compound Treatment: Prepare serial dilutions of this compound in pre-warmed culture medium. A suggested starting concentration range is 0.1 µM to 10 µM.
-
Pre-treatment: Gently replace half of the culture medium with the this compound-containing medium and incubate for 24 hours.
-
Neurotoxic Insult: After the pre-treatment period, add the neurotoxin to the culture medium at a pre-determined toxic concentration.
-
Incubation: Co-incubate the neurons with this compound and the neurotoxin for 24-48 hours.
-
Viability Assessment: Measure neuronal viability using a standard MTT or LDH assay according to the manufacturer's instructions.
Western Blot for Phosphorylated Tau
This protocol describes the detection of changes in the phosphorylation of Tau, a key substrate of GSK-3β, in response to this compound treatment.
1. Materials:
-
Neuronal cell culture or brain tissue homogenates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer system
-
Primary antibodies: anti-phospho-Tau (e.g., AT8, PHF-1), anti-total-Tau, anti-β-actin
-
HRP-conjugated secondary antibodies
-
ECL detection reagent and imaging system
2. Protocol:
-
Cell Lysis: Treat neuronal cells with the desired concentration of this compound for a specified time (e.g., 24 hours). Lyse the cells in ice-cold RIPA buffer. For tissue samples, homogenize in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with the primary antibody against phosphorylated Tau overnight at 4°C. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an ECL detection system.
-
Analysis: Strip the membrane and re-probe for total Tau and a loading control (e.g., β-actin) to normalize the levels of phosphorylated Tau.
Signaling Pathways and Experimental Workflows
GSK-3β Signaling Pathway in Neurons
The following diagram illustrates the central role of GSK-3β in neuronal signaling and how its inhibition by this compound can impact downstream effectors.
Experimental Workflow for Neuroprotection Assay
This diagram outlines the key steps in a typical in vitro experiment to assess the neuroprotective potential of this compound.
Conclusion
This compound is a valuable pharmacological tool for dissecting the complex roles of GSK-3 in the nervous system. Its high potency and selectivity make it an excellent candidate for in vitro and in vivo studies aimed at understanding the molecular mechanisms underlying neuronal function and dysfunction. The information and protocols provided in this guide are intended to serve as a starting point for researchers to design and execute robust experiments to further elucidate the therapeutic potential of GSK-3 inhibition in various neurological disorders. As with any experimental work, optimization of concentrations, incubation times, and specific methodologies will be necessary for different model systems.
References
Methodological & Application
Application Notes and Protocols for Definitive Endoderm Induction using CHIR-98014
For Researchers, Scientists, and Drug Development Professionals
Introduction
The directed differentiation of pluripotent stem cells (PSCs), including human embryonic stem cells (hESCs) and induced pluripotent stem cells (iPSCs), into definitive endoderm (DE) is a critical first step for generating various endodermal lineages, such as pancreatic islets, hepatocytes, and lung epithelium. CHIR-98014 is a potent small molecule inhibitor of glycogen synthase kinase 3 (GSK-3), a key negative regulator of the canonical Wnt/β-catenin signaling pathway. By inhibiting GSK-3, this compound stabilizes β-catenin, allowing its translocation to the nucleus and the activation of Wnt target genes that are crucial for inducing mesendoderm and subsequent definitive endoderm specification.[1][2][3] These application notes provide a comprehensive guide to using this compound for the efficient generation of definitive endoderm from PSCs.
Mechanism of Action: Wnt/β-catenin Signaling Pathway
This compound mimics the effect of Wnt ligand binding by inhibiting GSK-3. In the absence of a Wnt signal, GSK-3 is active and phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. The inhibition of GSK-3 by this compound prevents this phosphorylation, leading to the accumulation and nuclear translocation of β-catenin. In the nucleus, β-catenin associates with TCF/LEF transcription factors to activate the expression of downstream target genes essential for definitive endoderm formation.[1][2][3]
Data Presentation
The following tables summarize quantitative data on the efficiency of definitive endoderm induction using CHIR compounds, based on the expression of key DE markers.
Table 1: Definitive Endoderm Induction Efficiency using CHIR Compounds
| Cell Line | CHIR Compound (Concentration) | Duration (days) | Marker(s) Assessed | Induction Efficiency (%) | Reference |
| hESCs (Shef-3) | 1m (GSK-3 inhibitor) (2 µM) | 7 | FOXA2 | 73 ± 13 | [4] |
| hESCs (H1) | CHIR-99021 (3 µM) + Activin A (100 ng/mL) | 3 | SOX17+, CXCR4+ | >90 | |
| hiPSCs | CHIR-99021 (3 µM) + Activin A (100 ng/mL) | 3 | SOX17+, CXCR4+ | >90 | |
| hASCs | This compound (0.2 µM) | 1 | GATA4, FOXA2, SOX17 mRNA | Significant increase vs control | [2] |
| hASCs | CHIR-99021 (2 µM) | 1 | GATA4, FOXA2, SOX17 mRNA | Significant increase vs control | [2] |
Table 2: Comparison of Cytotoxicity of GSK-3 Inhibitors
| GSK-3 Inhibitor | Cell Line | IC50 | Cytotoxicity Level | Reference |
| This compound | Mouse ES-D3 | 1.1 µM | High | [3] |
| This compound | Mouse ES-CCE | < 1 µM | High | [1][3] |
| CHIR-99021 | Mouse ES-D3 | 4.9 µM | Low | [3] |
| BIO | Mouse ES-D3 & ES-CCE | < 1 µM | High | [3] |
| SB-216763 | Mouse ES-D3 | 5.7 µM | Low | [3] |
Note: While this compound is a potent inducer of the Wnt/β-catenin pathway, it has been reported to have higher cytotoxicity compared to CHIR-99021.[1][3][5] This should be considered when optimizing experimental conditions.
Experimental Protocols
The following protocols provide a general framework for inducing definitive endoderm differentiation from human pluripotent stem cells using this compound. Optimization may be required for specific cell lines.
Experimental Workflow
Protocol 1: Definitive Endoderm Induction from hPSCs
This protocol is adapted from methodologies using GSK-3 inhibitors for DE differentiation.[6]
Materials:
-
Human pluripotent stem cells (hPSCs)
-
Matrigel or Vitronectin
-
DMEM/F12 medium
-
Essential 8 (E8) Medium or mTeSR1
-
Accutase or 0.5 mM EDTA
-
Y-27632 ROCK inhibitor
-
DE Induction Medium:
-
RPMI 1640
-
0.2% Fetal Bovine Serum (FBS) (optional, serum-free is preferred)
-
100 ng/mL Activin A
-
0.2 - 1 µM this compound (concentration to be optimized)
-
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Plate Coating:
-
Coat tissue culture plates with Matrigel or Vitronectin according to the manufacturer's instructions.
-
-
Cell Seeding:
-
Culture hPSCs in E8 or mTeSR1 medium until they reach 70-80% confluency.
-
Dissociate the hPSCs into single cells using Accutase or as small clumps using EDTA.
-
Seed the cells onto the coated plates at an optimal density (e.g., 1 x 10^5 cells/cm²) in E8 or mTeSR1 medium supplemented with 10 µM Y-27632 to enhance cell survival.
-
-
Initiation of Differentiation (Day 0):
-
The day after seeding, when cells have reached the desired confluency, aspirate the culture medium.
-
Wash the cells once with DMEM/F12.
-
-
Induction (Day 1):
-
Aspirate the wash medium and add the DE Induction Medium containing Activin A and this compound.
-
Incubate at 37°C, 5% CO₂.
-
-
Differentiation (Day 2-3):
-
For the subsequent days, replace the medium daily with fresh DE Induction Medium. The inclusion of this compound after the first 24 hours may need to be optimized; some protocols remove the GSK-3 inhibitor after the initial induction period.
-
-
Analysis (Day 3-4):
-
The cells are ready for analysis of DE markers or for further differentiation into downstream lineages.
-
Quality Control and Marker Analysis
-
Morphology: Observe the cells daily. During DE differentiation, the morphology of the cells will change from tight, compact hPSC colonies to a more flattened, epithelial-like monolayer.
-
Immunofluorescence Staining: Fix the cells and stain for key DE markers such as SOX17 (nuclear) and FOXA2 (nuclear). DAPI can be used for nuclear counterstaining. A high percentage of double-positive cells indicates successful differentiation.[7][8]
-
Flow Cytometry: Dissociate the cells into a single-cell suspension and stain for the cell surface markers CXCR4 and c-Kit. A high percentage of CXCR4+/c-Kit+ cells is indicative of a pure DE population.[9]
-
Quantitative PCR (qPCR): Extract RNA from the differentiated cells and perform qPCR to assess the expression levels of DE marker genes (e.g., SOX17, FOXA2, GATA4) and the downregulation of pluripotency genes (e.g., OCT4, NANOG).
Troubleshooting
| Issue | Possible Cause | Solution |
| Low differentiation efficiency | Suboptimal cell density | Optimize cell seeding density. |
| Low potency of this compound | Use a fresh stock of this compound. | |
| Cell line variability | Titrate the concentration of this compound and Activin A for your specific cell line. | |
| High cell death | This compound cytotoxicity | Decrease the concentration of this compound or reduce the treatment duration. |
| Poor cell attachment | Ensure proper plate coating. Use ROCK inhibitor (Y-27632) during cell seeding. | |
| Presence of non-endodermal cells | Incomplete differentiation | Extend the duration of differentiation or optimize the concentration of inducers. |
Conclusion
This compound is a powerful tool for directing the differentiation of pluripotent stem cells into definitive endoderm. By activating the canonical Wnt/β-catenin signaling pathway, it provides a robust method for generating the precursor cells for a wide range of endodermal tissues. Careful optimization of cell density, this compound concentration, and treatment duration is essential for achieving high differentiation efficiency while minimizing cytotoxicity. The protocols and data presented here offer a solid foundation for researchers to successfully incorporate this compound into their definitive endoderm differentiation workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity and activation of the Wnt/beta-catenin pathway in mouse embryonic stem cells treated with four GSK3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel chemically directed route for the generation of definitive endoderm from human embryonic stem cells based on inhibition of GSK-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity and activation of the Wnt/beta-catenin pathway in mouse embryonic stem cells treated with four GSK3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. content.protocols.io [content.protocols.io]
- 7. Improvement of Cell Survival During Human Pluripotent Stem Cell Definitive Endoderm Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bumc.bu.edu [bumc.bu.edu]
Application of CHIR-98014 in Neuronal Differentiation Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
CHIR-98014 is a potent and selective small molecule inhibitor of Glycogen Synthase Kinase 3 (GSK-3).[1] By inhibiting both GSK-3α and GSK-3β isoforms with high potency, this compound serves as a powerful activator of the canonical Wnt/β-catenin signaling pathway.[1][2] This pathway is fundamental in embryonic development and plays a crucial role in regulating cell fate decisions, including the differentiation of pluripotent stem cells (PSCs) into various neuronal lineages. The precise temporal activation of Wnt signaling is critical for specifying neuronal subtypes along the anteroposterior and dorsoventral axes of the developing nervous system. Therefore, this compound is a valuable tool for in vitro neuronal differentiation protocols, enabling the generation of specific neuronal populations for disease modeling, drug screening, and regenerative medicine research.
Mechanism of Action: GSK-3 Inhibition and Wnt/β-catenin Pathway Activation
In the absence of Wnt signaling, GSK-3 is active and phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. The activation of the Wnt pathway by ligands or by inhibitors of GSK-3, such as this compound, prevents the phosphorylation and degradation of β-catenin. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it complexes with TCF/LEF transcription factors to activate the expression of Wnt target genes. These target genes are instrumental in orchestrating the complex processes of neurogenesis, including the proliferation of neural progenitors and their differentiation into mature neurons.[3]
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound and its widely used analog, CHIR-99021, based on available literature. This data is crucial for designing and optimizing neuronal differentiation protocols.
Table 1: In Vitro Potency and Cytotoxicity of this compound and CHIR-99021
| Compound | Target | IC₅₀ (nM) for GSK-3β | IC₅₀ (nM) for GSK-3α | IC₅₀ (µM) for Cytotoxicity (mouse ES cells) | EC₅₀ (µM) for Wnt/β-catenin Activation (mouse ES cells) | Reference(s) |
| This compound | GSK-3α/β | 0.58 | 0.65 | 1.1 | 0.32 | [1][2] |
| CHIR-99021 | GSK-3α/β | - | - | 4.9 | 3.19 | [2] |
Note: IC₅₀ (Half-maximal inhibitory concentration) for GSK-3 indicates the concentration of the inhibitor required to inhibit 50% of the enzyme's activity. IC₅₀ for cytotoxicity represents the concentration that causes death to 50% of cells. EC₅₀ (Half-maximal effective concentration) for Wnt/β-catenin activation indicates the concentration that produces 50% of the maximal response.
Table 2: Recommended Concentration Ranges of CHIR Compounds in Neuronal Differentiation Protocols
| Application | Compound | Typical Concentration Range (µM) | Cell Type | Reference(s) |
| Motor Neuron Progenitor Induction | CHIR-99021 | 1 - 3 | Human Pluripotent Stem Cells (hPSCs) | [4] |
| Cortical Neuron Differentiation | CHIR-99021 | 3 | Human Neural Precursor Cells (hNPCs) | [3] |
| General Neuronal Differentiation | CHIR-99021 | 3 | hNPCs derived from hESCs | [3] |
Note: While most detailed protocols utilize CHIR-99021, these concentration ranges can serve as a starting point for optimizing protocols with this compound, taking into account its higher potency and cytotoxicity.
Experimental Protocols
The following are representative protocols for the differentiation of human pluripotent stem cells (hPSCs) into specific neuronal lineages, adapted to incorporate the use of this compound. It is critical to perform dose-response experiments to determine the optimal concentration of this compound for your specific cell line and protocol, starting with a lower range (e.g., 0.1 - 1 µM) due to its higher cytotoxicity compared to CHIR-99021.
Protocol 1: Generation of Motor Neuron Progenitors (MNPs) from hPSCs
This protocol is adapted from established methods that utilize GSK-3 inhibition for caudalization and ventralization of neural progenitors.
Materials:
-
hPSCs cultured on a suitable matrix (e.g., Matrigel)
-
Neural induction medium (e.g., DMEM/F12 with N2 and B27 supplements)
-
Dual SMAD inhibitors (e.g., 100 nM LDN193189 and 10 µM SB431542)
-
This compound (stock solution in DMSO)
-
Sonic Hedgehog (SHH) agonist (e.g., 100-500 nM Purmorphamine or SAG)
-
Retinoic Acid (RA) (optional, for further patterning)
-
Basic fibroblast growth factor (bFGF)
-
Neurotrophic factors (e.g., BDNF, GDNF, CNTF)
-
Accutase
-
Cell culture plates
Methodology:
-
Neural Induction (Days 0-5):
-
Plate hPSCs as single cells or small aggregates at a defined density.
-
Culture in neural induction medium supplemented with dual SMAD inhibitors.
-
Change the medium daily.
-
-
Caudalization and Ventralization (Days 3-7):
-
On day 3, add this compound (start with a titration from 0.1 to 1 µM) and an SHH agonist to the neural induction medium.
-
Continue daily medium changes with the supplemented medium.
-
-
Motor Neuron Progenitor (MNP) Expansion (Days 8-14):
-
On day 8, dissociate the cells using Accutase and re-plate them on new coated plates.
-
Culture the cells in neural induction medium containing bFGF, SHH agonist, and optionally a lower concentration of this compound to maintain a proliferative progenitor state.
-
-
Terminal Differentiation (Day 15 onwards):
-
To induce terminal differentiation, withdraw bFGF and this compound.
-
Culture the MNPs in a neural basal medium supplemented with neurotrophic factors (e.g., BDNF, GDNF, CNTF) and optionally RA.
-
Mature motor neurons should be observable within 1-2 weeks.
-
Protocol 2: Generation of Cortical Neurons from hPSCs
This protocol focuses on the generation of dorsal forebrain progenitors which can then mature into cortical neurons. Wnt signaling activation by this compound is typically used in the early stages to promote neural induction and posteriorize the neural fate away from the most anterior fates.
Materials:
-
hPSCs cultured on a suitable matrix
-
Neural induction medium
-
Dual SMAD inhibitors (e.g., 100 nM LDN193189 and 10 µM SB431542)
-
This compound (stock solution in DMSO)
-
bFGF
-
Neurotrophic factors (e.g., BDNF, NT-3)
-
Accutase
-
Cell culture plates
Methodology:
-
Neural Induction and Patterning (Days 0-7):
-
Begin differentiation of hPSCs in neural induction medium supplemented with dual SMAD inhibitors.
-
From day 2 to day 7, add a low concentration of this compound (titrate between 0.1 - 0.5 µM) to posteriorize the neural progenitors towards a cortical fate. Higher concentrations may lead to more caudal fates.
-
-
Cortical Progenitor Expansion (Days 8-20):
-
On day 8, dissociate the cells and re-plate them.
-
Culture the cells in neural induction medium supplemented with bFGF to expand the population of cortical progenitors.
-
-
Neuronal Maturation (Day 21 onwards):
-
To promote maturation, withdraw bFGF and culture the cells in a neural basal medium supplemented with neurotrophic factors such as BDNF and NT-3.
-
Mature cortical neurons expressing markers like TBR1, CTIP2, and SATB2 will emerge over several weeks.
-
Concluding Remarks
This compound is a highly effective GSK-3 inhibitor for directing the differentiation of pluripotent stem cells into various neuronal subtypes. Its high potency necessitates careful optimization of concentration to balance efficient Wnt/β-catenin pathway activation with potential cytotoxicity. The provided protocols, adapted from established methodologies using the related compound CHIR-99021, offer a solid foundation for researchers to incorporate this compound into their neuronal differentiation workflows. By leveraging the power of this compound to modulate Wnt signaling, scientists can advance the fields of developmental neurobiology, disease modeling, and the development of novel therapeutic strategies for neurological disorders.
References
- 1. stemcell.com [stemcell.com]
- 2. Cytotoxicity and activation of the Wnt/beta-catenin pathway in mouse embryonic stem cells treated with four GSK3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Modeling Movement Disorders via Generation of hiPSC-Derived Motor Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Glucose Transport Research in Skeletal Muscle: Application of CHIR-98014
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
CHIR-98014 is a potent and highly selective inhibitor of glycogen synthase kinase 3 (GSK-3), a key enzyme implicated in various cellular processes, including the regulation of glucose metabolism.[1][2][3][4] In skeletal muscle, the primary site of insulin-mediated glucose disposal, GSK-3 acts as a negative regulator of insulin signaling and glucose transport. Inhibition of GSK-3 by this compound has emerged as a valuable pharmacological tool to investigate the intricate mechanisms governing glucose uptake and to explore potential therapeutic strategies for insulin resistance and type 2 diabetes. This document provides detailed application notes and protocols for utilizing this compound to study glucose transport in skeletal muscle cells.
Mechanism of Action
This compound exerts its effects by competitively inhibiting the ATP-binding site of both GSK-3α and GSK-3β isoforms.[2] GSK-3 is a constitutively active kinase that phosphorylates and inactivates glycogen synthase (GS), the rate-limiting enzyme for glycogen synthesis. By inhibiting GSK-3, this compound leads to the dephosphorylation and activation of GS, thereby promoting glycogen synthesis.[1][5]
Furthermore, GSK-3 negatively regulates the insulin signaling pathway. Inhibition of GSK-3 by this compound has been shown to enhance insulin-stimulated glucose transport in skeletal muscle.[1][5] This potentiation of insulin action is associated with increased tyrosine phosphorylation of the insulin receptor (IR) and insulin receptor substrate-1 (IRS-1), as well as enhanced activation of downstream signaling molecules like Akt.[6] The ultimate effect is an increased translocation of the glucose transporter 4 (GLUT4) from intracellular vesicles to the plasma membrane, facilitating glucose entry into the muscle cell.[5]
Quantitative Data
The following tables summarize the key quantitative parameters of this compound and its effects on glucose metabolism in skeletal muscle.
Table 1: Potency and Selectivity of this compound
| Parameter | Value | Cell/System | Reference |
| Ki (GSK-3β) | <10 nmol/l | Cell-free assays | [4] |
| Ki (GSK-3α) | 16 nmol/l | In vitro | [2] |
| IC50 (GS activation) | 50-100 nmol/l | Human skeletal muscle cells | [2] |
| EC50 (GS stimulation) | 106 nmol/l | CHO-IR cells | [5] |
| Selectivity | >500-fold over 20 other kinases | Cell-free assays | [4] |
Table 2: Effects of this compound on Glucose Transport and Signaling in Skeletal Muscle
| Parameter | Treatment | Fold Change/Effect | Cell/System | Reference |
| Basal Glucose Uptake | Chronic this compound | Sustained increase | Human skeletal muscle cells | [2] |
| Insulin-Stimulated Glucose Transport | This compound + Insulin | Enhanced by 28% | Isolated soleus muscle (ZDF rats) | [6] |
| IR Tyrosine Phosphorylation | This compound + Insulin | Increased by 52% | Isolated soleus muscle (ZDF rats) | [6] |
| IRS-1 Tyrosine Phosphorylation | This compound + Insulin | Increased by 50% | Isolated soleus muscle (ZDF rats) | [6] |
| Akt Ser473 Phosphorylation | This compound + Insulin | Increased by 48% | Isolated soleus muscle (ZDF rats) | [6] |
| GSK-3β Ser9 Phosphorylation | This compound + Insulin | Increased by 36% | Isolated soleus muscle (ZDF rats) | [6] |
| IRS-1 Ser307 Phosphorylation | This compound + Insulin | Decreased by 26% | Isolated soleus muscle (ZDF rats) | [6] |
Signaling Pathways and Experimental Workflow
Caption: this compound signaling pathway in skeletal muscle glucose transport.
Caption: Experimental workflow for a glucose uptake assay using this compound.
Experimental Protocols
Protocol 1: 2-Deoxy-D-[³H]glucose Uptake Assay in L6 Myotubes
This protocol is designed to measure glucose transport in differentiated L6 skeletal muscle cells.
Materials:
-
L6 myoblasts
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
DMEM with 2% horse serum (differentiation medium)
-
Serum-free DMEM
-
This compound (stock solution in DMSO)
-
Insulin solution
-
2-deoxy-D-[³H]glucose
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell lysis buffer (e.g., 0.1% SDS)
-
Scintillation cocktail
-
Multi-well plates (e.g., 12-well or 24-well)
-
Scintillation counter
-
Protein assay kit (e.g., BCA)
Procedure:
-
Cell Culture and Differentiation:
-
Culture L6 myoblasts in DMEM with 10% FBS until they reach 80-90% confluency.
-
Induce differentiation by switching the medium to DMEM with 2% horse serum.
-
Allow cells to differentiate for 5-7 days, with medium changes every 2 days, until myotubes are formed.
-
-
Serum Starvation:
-
Before the experiment, wash the differentiated myotubes twice with PBS.
-
Incubate the cells in serum-free DMEM for 2-4 hours at 37°C.
-
-
This compound and Insulin Treatment:
-
Prepare working solutions of this compound in serum-free DMEM. A final concentration range of 100 nM to 2.5 µM is typically effective.[2][7] Include a vehicle control (DMSO) at the same final concentration.
-
Remove the starvation medium and add the this compound or vehicle control solutions to the respective wells.
-
Incubate for the desired duration (acute: 30-60 minutes; chronic: up to 96 hours).[2][7]
-
For insulin-stimulated glucose uptake, add insulin (e.g., 100 nM) for the last 20-30 minutes of the incubation period.
-
-
Glucose Uptake Measurement:
-
Prepare a glucose uptake solution containing 2-deoxy-D-[³H]glucose (e.g., 0.5 µCi/mL) and unlabeled 2-deoxy-D-glucose (e.g., 10 µM) in PBS.
-
Remove the treatment medium and wash the cells once with warm PBS.
-
Add the glucose uptake solution to each well and incubate for 10-15 minutes at 37°C.
-
To terminate the uptake, aspirate the uptake solution and immediately wash the cells three times with ice-cold PBS.
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells by adding cell lysis buffer to each well and incubating for 20 minutes at room temperature with gentle shaking.
-
Transfer a portion of the cell lysate to a scintillation vial.
-
Add scintillation cocktail to each vial and measure the radioactivity using a scintillation counter.
-
-
Protein Quantification:
-
Use a portion of the remaining cell lysate to determine the protein concentration in each well using a standard protein assay.
-
-
Data Analysis:
-
Normalize the scintillation counts (counts per minute, CPM) to the protein concentration for each sample.
-
Express the results as fold change or percentage of the control group.
-
Protocol 2: Western Blot Analysis of Signaling Proteins
This protocol is for assessing the phosphorylation status of key proteins in the insulin signaling pathway.
Materials:
-
L6 myotubes (or other skeletal muscle cells) treated as described in Protocol 1.
-
Ice-cold PBS
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
Cell scraper
-
Microcentrifuge
-
Protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-GSK-3β (Ser9), anti-GSK-3β, anti-p-IRS-1 (Tyr), anti-IRS-1)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the cell lysate to a microcentrifuge tube and incubate on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the phosphorylated protein to the total protein intensity for each sample.
-
Express the results as fold change or percentage of the control group.
-
Conclusion
This compound is a powerful research tool for dissecting the role of GSK-3 in skeletal muscle glucose metabolism. Its high potency and selectivity allow for targeted investigation of the downstream consequences of GSK-3 inhibition. The protocols provided herein offer a framework for researchers to study the effects of this compound on glucose transport and insulin signaling in skeletal muscle cells. These studies can contribute to a better understanding of the molecular basis of insulin resistance and aid in the development of novel therapeutic agents for metabolic diseases.
References
- 1. Targeting glycogen synthase kinase-3 (GSK-3) in the treatment of Type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. CHIR 98014 | Glycogen Synthase Kinase 3 | Tocris Bioscience [tocris.com]
- 4. Selective glycogen synthase kinase 3 inhibitors potentiate insulin activation of glucose transport and utilization in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. Acute in vitro inhibition of glycogen synthase kinase-3 potentiates insulin signaling in type I skeletal muscle of Zucker Diabetic Fatty rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glycogen synthesis and beyond, a comprehensive review of GSK3 as a key regulator of metabolic pathways and a therapeutic target for treating metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of CHIR-98014 in Mouse Models of Diabetes
For Researchers, Scientists, and Drug Development Professionals
Introduction
CHIR-98014 is a potent and highly selective inhibitor of Glycogen Synthase Kinase 3 (GSK-3), a key enzyme implicated in the pathogenesis of type 2 diabetes.[1][2] GSK-3 negatively regulates multiple aspects of insulin signaling. Its inhibition by this compound has been shown to potentiate insulin activation of glucose transport and utilization, making it a promising therapeutic agent for the treatment of insulin resistance and type 2 diabetes.[1][3] These application notes provide detailed protocols for the in vivo administration of this compound in mouse models of diabetes, summarize key quantitative data from preclinical studies, and illustrate the underlying signaling pathways and experimental workflows.
Mechanism of Action
This compound is an ATP-competitive inhibitor of both GSK-3α and GSK-3β isoforms with high potency, exhibiting IC50 values of 0.65 nM and 0.58 nM, respectively.[4][5] By inhibiting GSK-3, this compound mimics and enhances the insulin signaling pathway. In the context of diabetes, this leads to several beneficial effects, including the activation of glycogen synthase (GS), which promotes glucose storage as glycogen in muscle and liver, and potentiation of insulin-stimulated glucose transport.[6][7]
Data Presentation
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell/Enzyme System | Reference |
| IC50 (GSK-3α) | 0.65 nM | Cell-free assay | [4][5] |
| IC50 (GSK-3β) | 0.58 nM | Cell-free assay | [4][5] |
| Ki (GSK-3β) | 0.87 nM | Human GSK-3β | [4] |
| EC50 (GS activation) | 106 nM | CHO-IR cells | [3][4] |
| EC50 (GS activation) | 107 nM | Primary rat hepatocytes | [3][4] |
Table 2: In Vivo Efficacy of this compound in Diabetic Mouse Models
| Mouse Model | Dosage and Administration | Key Findings | Reference |
| db/db mice | 10 mg/kg, subcutaneous | Improved glucose disposal during an intraperitoneal glucose challenge. | [3] |
| db/db mice | 30 mg/kg, subcutaneous | Significant reduction in fasting hyperglycemia within 4 hours and improved glucose disposal during an ipGTT. | [3][4] |
| Zucker diabetic fatty (ZDF) rats | 500 nmol/l (in vitro, soleus muscle) | Sensitized insulin-resistant muscle to insulin, improving glucose transport. | [3] |
| ob/ob mice, diet-induced diabetic C57BL/6 mice, SHHF rats | Not specified | Reduction in hyperglycemia and improved glucose disposal. | [5][8] |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound
Materials:
-
This compound powder
-
Vehicle (e.g., 15% Captisol in citrate buffer, DMSO, corn oil)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Syringes and needles for administration (subcutaneous or intraperitoneal)
Procedure:
-
Reconstitution: Prepare a stock solution of this compound by dissolving the powder in a suitable solvent like DMSO. For in vivo studies, further dilution in a biocompatible vehicle is necessary. For subcutaneous administration, a formulation such as 15% Captisol in citrate buffer has been used.[3] For oral gavage, a suspension in corn oil can be prepared.[5]
-
Dosage Calculation: Calculate the required volume of the this compound solution based on the animal's body weight and the desired dose (e.g., 10 or 30 mg/kg).
-
Administration:
-
Subcutaneous (SC) Injection: Pinch the skin on the back of the mouse to form a tent. Insert the needle into the base of the tent and inject the solution.
-
Intraperitoneal (IP) Injection: Hold the mouse securely and tilt it slightly downwards. Insert the needle into the lower quadrant of the abdomen, avoiding the midline, and inject the solution.
-
Protocol 2: Intraperitoneal Glucose Tolerance Test (IPGTT)
This protocol is used to assess how quickly the animal can clear a glucose load from the blood.
Materials:
-
Diabetic mouse model (e.g., db/db mice)
-
This compound solution
-
Sterile D-glucose solution (e.g., 20% in saline)
-
Glucometer and test strips
-
Lancets for tail bleeding
Procedure:
-
Fasting: Fast the mice for 4-6 hours with free access to water.[9]
-
Baseline Glucose Measurement (t = -60 min or -30 min): Obtain a baseline blood glucose reading by taking a small blood sample from the tail vein.
-
This compound Administration (t = -60 min or -30 min): Administer this compound or vehicle control via the desired route (e.g., subcutaneous injection).[3]
-
Glucose Challenge (t = 0 min): Administer an intraperitoneal injection of D-glucose (typically 1-2 g/kg body weight).[9]
-
Blood Glucose Monitoring: Measure blood glucose levels at specific time points after the glucose challenge (e.g., 15, 30, 45, 60, 90, and 120 minutes).[9]
-
Data Analysis: Plot the blood glucose levels over time. The area under the curve (AUC) can be calculated to quantify glucose tolerance. A lower AUC in the this compound treated group compared to the vehicle group indicates improved glucose disposal.
Visualizations
Caption: this compound Signaling Pathway in Diabetes.
Caption: Experimental Workflow for an IPGTT.
References
- 1. Selective glycogen synthase kinase 3 inhibitors potentiate insulin activation of glucose transport and utilization in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CHIR 98014 | Glycogen Synthase Kinase Inhibitors: R&D Systems [rndsystems.com]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Targeting glycogen synthase kinase-3 (GSK-3) in the treatment of Type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glycogen synthesis and beyond, a comprehensive review of GSK3 as a key regulator of metabolic pathways and a therapeutic target for treating metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | Src | FGFR | S6 Kinase | GSK-3 | TargetMol [targetmol.com]
- 9. Protocol for in vivo and ex vivo assessment of hyperglycemia and islet function in diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CHIR-98014 in Osteogenic Differentiation
For Researchers, Scientists, and Drug Development Professionals
Introduction
CHIR-98014 is a potent and highly selective inhibitor of Glycogen Synthase Kinase 3 (GSK-3), a key negative regulator of the canonical Wnt/β-catenin signaling pathway. By inhibiting GSK-3, this compound leads to the stabilization and nuclear accumulation of β-catenin, which in turn activates the transcription of Wnt target genes. This signaling cascade is crucial for lineage commitment and differentiation of mesenchymal stem cells (MSCs) into osteoblasts, the cells responsible for bone formation.[1][2] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to induce osteogenic differentiation in cell culture models.
Mechanism of Action: Wnt/β-catenin Signaling Pathway
This compound acts as a chemical activator of the Wnt/β-catenin pathway. In the absence of a Wnt ligand, GSK-3 phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. This compound inhibits this phosphorylation event, leading to the accumulation of β-catenin in the cytoplasm and its translocation to the nucleus. In the nucleus, β-catenin partners with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to initiate the expression of genes critical for osteogenesis, including Runt-related transcription factor 2 (Runx2) and Osterix (Osx).[3][4]
Data Presentation
While specific quantitative data for this compound's direct impact on osteogenic markers is still emerging, studies on the closely related and highly specific GSK-3 inhibitor, CHIR-99021, provide a strong indication of the expected dose-dependent effects. The following tables summarize the typical quantitative outcomes observed when using a potent GSK-3 inhibitor to induce osteogenic differentiation.
Table 1: Effect of GSK-3 Inhibition on Osteogenic Gene Expression
| Gene Marker | Treatment Group | Fold Change vs. Control (DMSO) | Cell Type | Duration | Reference |
| Runx2 | CHIR-99021 (5 µM) | ~2.5 | ST2 cells | 3 days | [5] |
| Alpl (ALP) | CHIR-99021 (5 µM) | ~3.0 | ST2 cells | 3 days | [5] |
| Bglap (Osteocalcin) | CHIR-99021 (5 µM) | ~4.0 | ST2 cells | 3 days | [5] |
| Sp7 (Osterix) | CHIR-99021 (5 µM) | ~2.0 | ST2 cells | 3 days | [5] |
| T (Brachyury) | This compound (1 µM) | ~2500 | mESCs | 6 days | [2] |
Table 2: Quantitative Analysis of Osteogenic Differentiation Markers
| Assay | Treatment Group | Result vs. Control (DMSO) | Cell Type | Duration | Reference |
| Alkaline Phosphatase (ALP) Activity | CHIR-99021 (5 µM) | Significant Increase | ST2 cells | 3 days | [5] |
| Alizarin Red S Staining (Mineralization) | CHIR-99021 (5 µM) | 73.0% Increase | ST2 cells | 14 days | [5] |
| Wnt/β-catenin Pathway Activation (EC50) | This compound | 0.32 µM | mESCs | - | [2] |
Experimental Protocols
The following protocols provide a framework for inducing and assessing osteogenic differentiation using this compound. It is recommended to optimize concentrations and durations for your specific cell type and experimental conditions.
Protocol 1: Induction of Osteogenic Differentiation with this compound
Materials:
-
Mesenchymal Stem Cells (MSCs) or other progenitor cells
-
Basal growth medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Osteogenic Differentiation Medium (ODM): Basal medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, 100 nM Dexamethasone, 50 µM Ascorbic acid, and 10 mM β-glycerophosphate.
-
This compound (stock solution in DMSO)
-
Tissue culture plates/flasks
Procedure:
-
Seed MSCs at a density of 1-2 x 104 cells/cm2 in basal growth medium and culture until they reach 70-80% confluency.
-
Prepare fresh ODM.
-
Prepare ODM containing the desired final concentration of this compound. Based on the EC50 for Wnt/β-catenin activation (0.32 µM), a concentration range of 0.1 µM to 1 µM is recommended for initial optimization.[2] A vehicle control (DMSO) should be run in parallel.
-
Aspirate the growth medium from the cells and replace it with the prepared ODM with or without this compound.
-
Incubate the cells at 37°C in a 5% CO2 incubator.
-
Change the medium every 2-3 days with fresh ODM containing the respective treatments.
-
The duration of the differentiation can vary from 7 to 28 days, depending on the cell type and the downstream analysis.
Protocol 2: Alkaline Phosphatase (ALP) Activity Assay
This assay is an early marker of osteogenic differentiation.
Materials:
-
Cells differentiated as described in Protocol 1 (typically 7-14 days)
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., 0.1% Triton X-100 in PBS)
-
p-Nitrophenyl Phosphate (pNPP) substrate solution
-
Stop solution (e.g., 3 M NaOH)
-
96-well plate
-
Microplate reader
Procedure:
-
Aspirate the culture medium and wash the cells twice with PBS.
-
Add cell lysis buffer to each well and incubate for 10-15 minutes at room temperature with gentle shaking to lyse the cells.
-
Transfer the cell lysates to microcentrifuge tubes and centrifuge to pellet cell debris.
-
Add a portion of the supernatant (cell lysate) to a 96-well plate.
-
Add pNPP substrate solution to each well and incubate at 37°C for 15-30 minutes, or until a yellow color develops.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Normalize the ALP activity to the total protein concentration of the cell lysate, which can be determined using a standard protein assay (e.g., BCA or Bradford).
Protocol 3: Alizarin Red S Staining for Mineralization
This assay is a late-stage marker of osteogenesis, detecting calcium deposits.
Materials:
-
Cells differentiated as described in Protocol 1 (typically 14-21 days)
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
Deionized water (diH2O)
-
Alizarin Red S (ARS) staining solution (2% w/v in diH2O, pH 4.1-4.3)
-
For quantification: 10% Acetic Acid and 10% Ammonium Hydroxide
Procedure for Staining:
-
Aspirate the culture medium and wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15-30 minutes at room temperature.
-
Wash the cells three times with diH2O.
-
Add the ARS staining solution to each well, ensuring the cell monolayer is completely covered.
-
Incubate at room temperature for 20-45 minutes.
-
Aspirate the ARS solution and wash the cells four to five times with diH2O to remove excess stain.
-
Visualize the red-orange mineralized nodules under a microscope.
Procedure for Quantification:
-
After staining and the final diH2O wash, add 10% acetic acid to each well.
-
Incubate at room temperature for 30 minutes with gentle shaking to dissolve the stain.
-
Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Vortex for 30 seconds and heat at 85°C for 10 minutes.
-
Centrifuge to pellet the cell debris.
-
Transfer the supernatant to a new tube and neutralize with 10% ammonium hydroxide to a pH of 4.1-4.5.
-
Read the absorbance of the solution at 405 nm.
Protocol 4: Quantitative Real-Time PCR (qPCR) for Osteogenic Markers
This method is used to quantify the expression of key osteogenic transcription factors and bone matrix proteins.
Materials:
-
Cells differentiated as described in Protocol 1 (typically 3-14 days)
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Primers for target genes (e.g., RUNX2, SP7/OSX, ALPL, BGLAP/OCN, COL1A1) and a housekeeping gene (e.g., GAPDH, ACTB).
Procedure:
-
Harvest cells at desired time points and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Set up the qPCR reaction with SYBR Green master mix, cDNA, and specific primers for the target and housekeeping genes.
-
Run the qPCR reaction on a real-time PCR system.
-
Analyze the data using the comparative CT (ΔΔCT) method to determine the relative fold change in gene expression compared to the control group.
Conclusion
This compound is a valuable tool for researchers studying osteogenesis due to its potent and selective inhibition of GSK-3 and subsequent activation of the Wnt/β-catenin pathway. The protocols outlined in these application notes provide a robust framework for inducing and evaluating osteogenic differentiation in vitro. While direct quantitative data for this compound's osteogenic effects are still being established, the data from the closely related compound CHIR-99021 strongly supports its potential as a powerful inducer of bone cell formation. As with any small molecule, it is crucial to perform dose-response and time-course experiments to determine the optimal conditions for your specific cellular model.
References
- 1. Exploration of Key Regulatory Factors in Mesenchymal Stem Cell Continuous Osteogenic Differentiation via Transcriptomic Analysis [mdpi.com]
- 2. Cell signaling and transcriptional regulation of osteoblast lineage commitment, differentiation, bone formation, and homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of osteogenic differentiation of human mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A gene expression profile for the lower osteogenic potent of bone-derived MSCs from osteoporosis with T2DM and the potential mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Utilizing CHIR-98014 in Tau Phosphorylation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hyperphosphorylation of the microtubule-associated protein tau is a central pathological hallmark of several neurodegenerative diseases, collectively known as tauopathies, including Alzheimer's disease. Glycogen synthase kinase-3 (GSK-3) is a key serine/threonine kinase implicated in the pathological phosphorylation of tau. CHIR-98014 is a potent and highly selective, ATP-competitive inhibitor of both GSK-3α and GSK-3β isoforms. Its utility in preclinical research provides a valuable tool to investigate the role of GSK-3 in tau pathology and to explore the therapeutic potential of GSK-3 inhibition. These application notes provide an overview of this compound's mechanism, quantitative data on its efficacy, and detailed protocols for its use in cell-based and in vivo models of tau phosphorylation.
Mechanism of Action
This compound exerts its effects by directly inhibiting the kinase activity of GSK-3α and GSK-3β. By binding to the ATP-binding pocket of these enzymes, it prevents the transfer of a phosphate group to downstream substrates, including the tau protein. This leads to a reduction in the phosphorylation of tau at multiple sites known to be hyperphosphorylated in disease states. The inhibition of GSK-3 by this compound can modulate various cellular processes, including those involved in neuroinflammation and neuronal survival.
Quantitative Data
The following tables summarize the quantitative data regarding the efficacy of this compound in inhibiting GSK-3 and reducing tau phosphorylation.
Table 1: In Vitro Kinase Inhibition
| Target | IC₅₀ (nM) | Reference(s) |
| GSK-3α | 0.65 | [1] |
| GSK-3β | 0.58 | [1] |
Table 2: Cellular Efficacy in Reducing Tau Phosphorylation
| Cell Line/Model | Tau Phosphorylation Site(s) | This compound Concentration | % Reduction in Phosphorylation (approx.) | Reference(s) |
| Postnatal Rat Brain (Cortex) | Ser396 | 30 mg/kg (in vivo) | Significant reduction observed | [2][3] |
| Postnatal Rat Brain (Hippocampus) | Ser396 | 30 mg/kg (in vivo) | Significant reduction observed | [2][3] |
| Human Neuronal Cell Line (LUHMES) | Ser396 | Low µM concentrations | Correlated with protection against cell death | [2][3] |
| SH-SY5Y Human Neuroblastoma Cells | Ser396/404 | 10 µM | Significant reduction observed (with similar GSK-3 inhibitors) | [4] |
Note: Quantitative data for the percentage reduction of tau phosphorylation with this compound is not extensively available in the public domain. The data presented for SH-SY5Y cells is inferred from studies using similar, highly potent GSK-3 inhibitors.
Signaling Pathway
The diagram below illustrates the signaling pathway involving GSK-3 and tau, and the point of intervention for this compound.
Caption: GSK-3 mediated tau phosphorylation pathway and this compound inhibition.
Experimental Protocols
In Vitro Treatment of SH-SY5Y Cells and Western Blot Analysis of Tau Phosphorylation
This protocol describes the treatment of the human neuroblastoma cell line SH-SY5Y with this compound to assess its effect on tau phosphorylation.
Materials:
-
SH-SY5Y cells
-
Complete growth medium (e.g., DMEM/F12 with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-phospho-tau (e.g., Ser396, Ser202/Thr205)
-
Anti-total tau
-
Anti-β-actin (or other loading control)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate SH-SY5Y cells in 6-well plates and grow to 70-80% confluency.
-
Prepare working solutions of this compound in complete growth medium at desired concentrations (e.g., 0.1, 1, 10 µM). Include a vehicle control (DMSO).
-
Replace the medium with the this compound containing medium and incubate for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-tau and total tau overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 7.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe for a loading control like β-actin.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-tau signal to the total tau signal.
-
Further normalize to the loading control to account for loading differences.
-
Compare the normalized phospho-tau levels in this compound-treated samples to the vehicle control.
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for investigating the effect of this compound on tau phosphorylation.
Caption: Workflow for this compound's effect on tau phosphorylation.
Conclusion
This compound is a powerful research tool for dissecting the role of GSK-3 in tau phosphorylation and for evaluating the potential of GSK-3 inhibitors as therapeutic agents for tauopathies. The provided protocols and data serve as a guide for researchers to effectively utilize this compound in their studies. Careful optimization of experimental conditions, including concentration and treatment duration, is crucial for obtaining robust and reproducible results.
References
- 1. GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of small-molecule glycogen synthase kinase-3 inhibitors in the postnatal rat model of tau hyperphosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy of small-molecule glycogen synthase kinase-3 inhibitors in the postnatal rat model of tau hyperphosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Virtual Screening and Testing of GSK-3 Inhibitors Using Human SH-SY5Y Cells Expressing Tau Folding Reporter and Mouse Hippocampal Primary Culture under Tau Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: CHIR-98014 in Combination with Small Molecules for Stem Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for utilizing CHIR-98014, a potent GSK-3 inhibitor and Wnt/β-catenin signaling activator, in combination with other small molecules for various stem cell culture applications. The following sections detail methodologies for directed differentiation of pluripotent stem cells (PSCs) into cardiac, definitive endoderm, and osteogenic lineages, as well as for the expansion of hematopoietic stem cells.
Key Applications Overview
This compound's ability to robustly activate the canonical Wnt signaling pathway makes it a valuable tool in stem cell biology. By inhibiting glycogen synthase kinase 3 (GSK-3), this compound prevents the degradation of β-catenin, allowing its translocation to the nucleus and subsequent activation of Wnt target genes. This mechanism is fundamental to mimicking developmental processes in vitro. When combined with other small molecules that target distinct signaling pathways, this compound enables precise control over cell fate decisions, leading to efficient and reproducible generation of specific cell types.
Application 1: Directed Differentiation of Human Pluripotent Stem Cells into Cardiomyocytes
The temporal modulation of Wnt signaling is critical for cardiac development. This protocol utilizes this compound to initially induce mesoderm specification, followed by a Wnt inhibitor to promote differentiation into cardiomyocytes.
Quantitative Data: Small Molecules for Cardiac Differentiation
| Small Molecule | Target | Concentration | Duration of Treatment | Purpose | Reported Efficiency |
| This compound | GSK-3 | 1-10 µM | Day 0-2 | Mesoderm Induction | >80% cTnT+ cells[1][2] |
| IWP2 | Porcupine (Wnt secretion inhibitor) | 5 µM | Day 3-5 | Anterior Mesoderm Specification | >80% cTnT+ cells[3] |
| CHIR-99021 | GSK-3 | 12 µM | Day 0-1 | Mesoderm Induction | 82-98% cardiomyocytes[1] |
Experimental Protocol: Cardiac Differentiation
This protocol is adapted from Lian et al. (2012) for monolayer differentiation of human PSCs.
Materials:
-
Human pluripotent stem cells (hPSCs)
-
Matrigel-coated plates
-
RPMI 1640 medium
-
B-27 Supplement (minus insulin)
-
This compound (or CHIR-99021)
-
IWP2
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Plating: Culture hPSCs on Matrigel-coated plates in mTeSR1 medium until they reach 80-90% confluency.
-
Mesoderm Induction (Day 0): To initiate differentiation, replace the mTeSR1 medium with RPMI/B-27 (minus insulin) medium supplemented with this compound (e.g., 5 µM).
-
Medium Change (Day 1): Replace with fresh RPMI/B-27 (minus insulin) containing this compound.
-
Wnt Inhibition (Day 3): Replace the medium with RPMI/B-27 (minus insulin) containing IWP2 (5 µM).
-
Medium Change (Day 5): Replace the medium with RPMI/B-27 (minus insulin) without any small molecules.
-
Maintenance: From day 7 onwards, replace the medium every 2-3 days with RPMI/B-27 (with insulin). Spontaneous contractions should be visible between days 8 and 12.
-
Characterization: At day 15, cells can be analyzed for the expression of cardiac markers such as cardiac troponin T (cTnT) and α-actinin by immunocytochemistry or flow cytometry.
Signaling Pathway and Experimental Workflow
Figure 1. Experimental workflow for cardiac differentiation.
Figure 2. Signaling pathway for cardiac differentiation.
Application 2: Directed Differentiation of Human Pluripotent Stem Cells into Definitive Endoderm
The generation of definitive endoderm (DE) is the first critical step for differentiating PSCs into various endodermal lineages, such as pancreatic β-cells and hepatocytes. This protocol combines Wnt pathway activation with inhibition of the TGF-β pathway.
Quantitative Data: Small Molecules for Definitive Endoderm Differentiation
| Small Molecule | Target | Concentration | Duration of Treatment | Purpose | Reported Efficiency |
| This compound | GSK-3 | 1-3 µM | Day 0-1 | Mesendoderm Induction | >90% SOX17+/FOXA2+ cells[4][5] |
| A-83-01 | TGF-β type I receptor (ALK4/5/7) | 0.5 µM | Day 1-3 | DE Specification | >90% SOX17+/FOXA2+ cells |
| Activin A | Nodal/Activin receptor | 100 ng/mL | Day 0-3 | DE Induction (alternative to A-83-01) | Up to 80% DE cells[6] |
Experimental Protocol: Definitive Endoderm Differentiation
Materials:
-
hPSCs
-
Matrigel-coated plates
-
RPMI 1640 medium
-
B-27 Supplement (minus insulin)
-
This compound
-
A-83-01
-
PBS
Procedure:
-
Cell Plating: Culture hPSCs on Matrigel-coated plates in mTeSR1 medium until they reach 60-70% confluency.
-
DE Induction (Day 0): Replace the medium with RPMI/B-27 (minus insulin) supplemented with this compound (3 µM) and Activin A (100 ng/mL) or A-83-01 (0.5 µM).
-
Medium Change (Day 1): Replace the medium with fresh RPMI/B-27 (minus insulin) containing only Activin A (100 ng/mL) or A-83-01 (0.5 µM).
-
Medium Change (Day 2-3): Repeat the medium change as in step 3.
-
Characterization: On day 4, cells are ready for analysis or further differentiation. DE cells can be identified by the co-expression of SOX17 and FOXA2.
Signaling Pathway and Experimental Workflow
Figure 3. Experimental workflow for definitive endoderm differentiation.
Figure 4. Signaling pathway for definitive endoderm differentiation.
Application 3: Ex Vivo Expansion of Human Hematopoietic Stem Cells
The limited number of hematopoietic stem cells (HSCs) in umbilical cord blood (UCB) units restricts their therapeutic use. Small molecules can be used to expand HSCs ex vivo while maintaining their self-renewal capacity.
Quantitative Data: Small Molecules for HSC Expansion
| Small Molecule | Target | Concentration | Duration of Culture | Purpose | Reported Expansion |
| This compound | GSK-3 | 0.5-1 µM | 7-14 days | Promote self-renewal | Varies with combination |
| StemRegenin1 (SR1) | Aryl Hydrocarbon Receptor (AhR) | 0.75 µM | 7-14 days | Inhibit differentiation | ~330-fold increase in CD34+ cells[7] |
| UM171 | Co-factor of E3 ubiquitin ligase complex | 35 nM | 7-14 days | Promote self-renewal | Synergizes with SR1 |
Experimental Protocol: HSC Expansion
Materials:
-
Human CD34+ HSCs (from UCB or mobilized peripheral blood)
-
StemSpan™ SFEM II medium
-
Cytokine cocktail (e.g., SCF, TPO, Flt3-L)
-
This compound
-
StemRegenin1 (SR1)
Procedure:
-
Cell Thawing and Seeding: Thaw cryopreserved CD34+ cells and seed them at a density of 1 x 10^4 cells/mL in StemSpan™ SFEM II medium.
-
Culture Supplementation: Supplement the medium with a cytokine cocktail (e.g., 100 ng/mL SCF, 100 ng/mL TPO, 100 ng/mL Flt3-L), this compound (1 µM), and SR1 (0.75 µM).
-
Incubation: Culture the cells at 37°C in a humidified incubator with 5% CO2.
-
Medium Change: Every 3-4 days, perform a half-medium change with fresh supplemented medium.
-
Harvesting and Analysis: After 7-14 days, harvest the cells and quantify the expansion of CD34+ cells and specific subpopulations (e.g., CD34+CD90+) by flow cytometry. Functional assays such as colony-forming unit (CFU) assays can also be performed.
Signaling Pathway and Experimental Workflow
Figure 5. Experimental workflow for HSC expansion.
Figure 6. Signaling pathways in HSC expansion.
Application 4: Directed Differentiation of Mesenchymal Stem Cells into Osteoblasts
The combination of Wnt and Hedgehog signaling activation can synergistically promote the differentiation of mesenchymal stem cells (MSCs) into osteoblasts, the cells responsible for bone formation.
Quantitative Data: Small Molecules for Osteogenic Differentiation
| Small Molecule | Target | Concentration | Duration of Treatment | Purpose | Key Marker Upregulation |
| This compound | GSK-3 | 1-5 µM | 3-7 days | Promote osteogenesis | RUNX2, Alkaline Phosphatase (ALP)[8] |
| Purmorphamine | Smoothened (Hedgehog pathway agonist) | 1-2 µM | 3-7 days | Promote osteogenesis | RUNX2, Osterix, ALP[9][10] |
Experimental Protocol: Osteogenic Differentiation
Materials:
-
Human mesenchymal stem cells (MSCs)
-
Standard MSC growth medium
-
Osteogenic differentiation medium (growth medium supplemented with 100 nM dexamethasone, 10 mM β-glycerophosphate, and 50 µM ascorbate-2-phosphate)
-
This compound
-
Purmorphamine
Procedure:
-
Cell Plating: Plate MSCs at a density of 5,000 cells/cm² in standard MSC growth medium and allow them to adhere overnight.
-
Initiation of Differentiation: Replace the growth medium with osteogenic differentiation medium supplemented with this compound (e.g., 2 µM) and Purmorphamine (1 µM).
-
Maintenance: Culture the cells for up to 21 days, replacing the medium every 3 days.
-
Characterization:
-
Alkaline Phosphatase (ALP) Activity: At day 7-14, cells can be stained for ALP activity, an early marker of osteogenesis.
-
Mineralization: At day 21, mineralization can be assessed by Alizarin Red S staining, which detects calcium deposits.
-
Gene Expression: The expression of osteogenic markers such as RUNX2, SP7 (Osterix), and BGLAP (Osteocalcin) can be quantified by qRT-PCR.
-
Signaling Pathway and Experimental Workflow
Figure 7. Experimental workflow for osteogenic differentiation.
Figure 8. Signaling pathways in osteogenic differentiation.
References
- 1. Directed cardiomyocyte differentiation from human pluripotent stem cells by modulating Wnt/β-catenin signaling under fully defined conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review of protocols for human iPSC culture, cardiac differentiation, subtype-specification, maturation, and direct reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. In silico discovery of small molecules for efficient stem cell differentiation into definitive endoderm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Efficient differentiation of human embryonic stem cells to definitive endoderm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase I/II Trial of StemRegenin-1 Expanded Umbilical Cord Blood Hematopoietic Stem Cells Supports Testing as a Stand-Alone Graft - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Purmorphamine enhances osteogenic activity of human osteoblasts derived from bone marrow mesenchymal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of Modulation of the Hedgehog and Notch Signaling Pathways on Osteoblast Differentiation Induced by Titanium with Nanotopography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Purmorphamine induces osteogenesis by activation of the hedgehog signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low efficiency of cardiomyocyte differentiation with CHIR-98014
Welcome to the technical support center for cardiomyocyte differentiation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and improve the efficiency of cardiomyocyte differentiation from pluripotent stem cells (PSCs), with a specific focus on the use of the GSK3 inhibitor, CHIR-98014.
Troubleshooting Guide: Low Cardiomyocyte Differentiation Efficiency with this compound
This guide addresses specific issues that can lead to low differentiation efficiency. Each problem is followed by potential causes and recommended actions.
Problem 1: Low yield of beating cardiomyocytes at the end of the differentiation protocol.
| Potential Cause | Recommended Action |
| Poor Quality of Starting PSCs | Ensure that the starting human pluripotent stem cell (hPSC) population is of high quality, with less than 10% differentiated cells.[1] Assess pluripotency markers like OCT3/4 and TRA-1-60; if levels are below 90%, it is advisable to restart with a new vial of high-quality hPSCs.[1] It is also good practice to check for karyotypic abnormalities.[1] |
| Suboptimal PSC Confluency at the Start of Differentiation | The confluency of PSCs at the initiation of differentiation is a critical parameter. For many protocols, a confluency of 80-90% is recommended.[2][3] It is crucial that cells reach greater than 95% confluency within 48 hours before starting the differentiation protocol.[1] If cells do not reach this density, the protocol should be repeated with a range of seeding densities to optimize for the specific cell line.[1] |
| Incorrect this compound Concentration | The optimal concentration of this compound can be cell line-dependent.[4][5] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific PSC line. While protocols often use CHIR-99021, a related compound, concentrations for CHIR compounds can range from 4 µM to 18 µM.[6][7][8] Note that higher concentrations of this compound can be cytotoxic.[9][10][11] |
| Inaccurate Timing of this compound Application and Removal | The temporal application of this compound is critical for inducing mesoderm, the precursor to cardiomyocytes.[4][12] Typically, CHIR is applied for 24-48 hours at the start of differentiation.[4][12][13] The precise timing of its removal and the subsequent addition of a Wnt inhibitor (like IWP2, IWP4, or XAV939) is crucial for directing the mesodermal progenitors towards a cardiac fate.[4][6][7][12] |
| Variability Between PSC Lines | Different PSC lines exhibit significant variability in their differentiation potential.[3][5] A protocol optimized for one cell line may not be optimal for another. It is essential to optimize key parameters such as cell seeding density, CHIR concentration, and timing for each new cell line.[7] |
| Cell Cycle State of PSCs | The cell cycle status of PSCs at the time of differentiation induction can influence efficiency. Cells with a higher percentage in the G1 phase may be more susceptible to cell death when treated with GSK3β inhibitors.[14][15] Ensuring a consistent cell cycle profile, often associated with specific confluency levels, can improve reproducibility.[14] |
Problem 2: Excessive cell death observed during the initial days of differentiation.
| Potential Cause | Recommended Action |
| This compound Cytotoxicity | This compound can induce cell death, particularly at higher concentrations.[9][10][11] If significant cell death is observed, consider reducing the concentration of this compound or the duration of treatment. A study on mouse embryonic stem cells showed that this compound induced a high rate of cell death.[9] |
| Suboptimal Culture Conditions | Ensure that the culture medium has the correct pH and temperature before adding it to the cells.[3] Use fresh media and supplements as recommended by the protocol.[3] |
| Insufficient Cell Dissociation | Incomplete dissociation of PSCs into a single-cell suspension can affect differentiation efficiency.[1] Use an appropriate dissociation reagent and ensure gentle handling to maintain cell viability. |
| Inappropriate Matrix Coating | The type and quality of the matrix used for cell culture are important. Ensure that culture plates are properly coated with a suitable substrate like Matrigel or Vitronectin.[1][2] |
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in cardiomyocyte differentiation?
A1: this compound is a potent inhibitor of Glycogen Synthase Kinase 3 (GSK3).[16][17] By inhibiting GSK3, this compound activates the canonical Wnt/β-catenin signaling pathway.[9][11][18] This initial activation of Wnt signaling is crucial for inducing the differentiation of pluripotent stem cells into mesoderm, the germ layer from which cardiomyocytes arise.[12][19][20]
Q2: Why is there a need to inhibit Wnt signaling after initial activation with this compound?
A2: Wnt signaling has a biphasic role in cardiac development.[4][19] While early activation is required for mesoderm induction, sustained Wnt signaling inhibits the specification of cardiac progenitors and subsequent differentiation into cardiomyocytes.[12][19] Therefore, after the initial treatment with this compound, a Wnt inhibitor (e.g., IWP2, IWP4, or XAV939) is typically added to promote the cardiac lineage.[4][6][7][12]
Q3: How can I optimize the concentration of this compound for my specific cell line?
A3: The optimal concentration of this compound can vary between different PSC lines.[4][5] It is highly recommended to perform a titration experiment to determine the ideal concentration. This typically involves testing a range of concentrations (e.g., 4, 6, 8, 10, 12 µM) and assessing the differentiation efficiency by measuring the percentage of cardiac troponin T (cTnT) positive cells via flow cytometry at the end of the protocol.[6][8]
Q4: What are the critical time points during the differentiation protocol?
A4: The most critical time points are the duration of this compound treatment and the timing of the switch to a Wnt inhibitor.[4][12][13] The initial 24-48 hours of CHIR treatment are crucial for mesoderm induction.[4][12] The subsequent timing of Wnt inhibition is critical for directing these progenitors towards a cardiac fate.[6] Adhering strictly to the timing specified in the protocol is essential for reproducible results.[4][13]
Experimental Protocols
General Protocol for Cardiomyocyte Differentiation using this compound
This protocol is a general guideline and may require optimization for specific cell lines.
Materials:
-
Human pluripotent stem cells (hPSCs)
-
mTeSR1 medium (or equivalent)
-
Matrigel (or other suitable matrix)
-
RPMI 1640 medium
-
B-27 Supplement (minus insulin)
-
This compound
-
Wnt inhibitor (e.g., IWP2, IWP4, or XAV939)
-
B-27 Supplement (with insulin)
-
DPBS
Procedure:
-
Day -2 to 0: Seeding hPSCs:
-
Coat tissue culture plates with Matrigel.
-
Seed hPSCs at a density that will result in 80-90% confluency by Day 0.[2] This may require optimization.
-
Culture cells in mTeSR1 medium, changing the medium daily.
-
-
Day 0: Induction of Differentiation:
-
When cells reach the target confluency, aspirate the mTeSR1 medium.
-
Add RPMI/B27 medium (minus insulin) containing the optimized concentration of this compound. This is a critical step, and the exact time should be recorded.[4]
-
-
Day 1-2: Wnt Activation:
-
Incubate for 24-48 hours. The exact duration needs to be optimized.
-
-
Day 2-4: Wnt Inhibition:
-
After the this compound treatment, aspirate the medium.
-
Add fresh RPMI/B27 medium (minus insulin) containing a Wnt inhibitor (e.g., 5 µM IWP2).
-
-
Day 5-7: Cardiac Progenitor Expansion:
-
Change the medium every 2 days with RPMI/B27 (minus insulin).
-
-
Day 8 onwards: Cardiomyocyte Maturation:
Visualizations
Signaling Pathway
Caption: Wnt signaling pathway in cardiomyocyte differentiation.
Experimental Workflow
Caption: Experimental workflow for cardiomyocyte differentiation.
Troubleshooting Logic
References
- 1. stemcell.com [stemcell.com]
- 2. Differentiation of Cardiomyocytes from Human Pluripotent Stem Cells in Fully Chemically Defined Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Directed cardiomyocyte differentiation from human pluripotent stem cells by modulating Wnt/β-catenin signaling under fully defined conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A live-cell image-based machine learning strategy for reducing variability in PSC differentiation systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Selection of human induced pluripotent stem cells lines optimization of cardiomyocytes differentiation in an integrated suspension microcarrier bioreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity and activation of the Wnt/beta-catenin pathway in mouse embryonic stem cells treated with four GSK3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cytotoxicity and activation of the Wnt/beta-catenin pathway in mouse embryonic stem cells treated with four GSK3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Deciphering Role of Wnt Signalling in Cardiac Mesoderm and Cardiomyocyte Differentiation from Human iPSCs: Four-dimensional control of Wnt pathway for hiPSC-CMs differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. allencell.org [allencell.org]
- 14. Unraveling the Inconsistencies of Cardiac Differentiation Efficiency Induced by the GSK3β Inhibitor CHIR99021 in Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Unraveling the Inconsistencies of Cardiac Differentiation Efficiency Induced by the GSK3β Inhibitor CHIR99021 in Human Pluripotent Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. pnas.org [pnas.org]
- 18. Wnt signaling and cardiac differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Signaling Pathways Governing Cardiomyocyte Differentiation | MDPI [mdpi.com]
- 20. researchgate.net [researchgate.net]
CHIR-98014 solubility issues and how to resolve them
This guide provides researchers, scientists, and drug development professionals with comprehensive information to address solubility challenges and other common issues encountered when working with the GSK-3 inhibitor, CHIR-98014.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a highly potent and selective, ATP-competitive inhibitor of Glycogen Synthase Kinase 3 (GSK-3).[1][2][3] It shows strong inhibitory activity against both GSK-3α and GSK-3β isoforms, with IC50 values of 0.65 nM and 0.58 nM, respectively.[1][2] By inhibiting GSK-3, this compound activates the canonical Wnt/β-catenin signaling pathway.[1][3] In this pathway, GSK-3 is part of a "destruction complex" that phosphorylates β-catenin, targeting it for degradation. Inhibition of GSK-3 prevents this phosphorylation, leading to the stabilization and nuclear accumulation of β-catenin, which then activates target gene transcription.[4]
Q2: What is the recommended solvent for dissolving this compound?
The universally recommended solvent for this compound is Dimethyl Sulfoxide (DMSO).[4][5][6][7] It is practically insoluble in water and ethanol.[4][6]
Q3: What concentrations of this compound can be achieved in DMSO?
Solubility in DMSO can vary slightly between batches and suppliers. However, concentrations ranging from 8 mg/mL to 32 mg/mL, or up to approximately 20-25 mM, are commonly reported. For optimal dissolution, gentle warming and sonication are often recommended.[4][5][6]
Data Presentation: this compound Solubility in DMSO
| Supplier/Source | Concentration (mg/mL) | Concentration (mM) | Notes |
| R&D Systems[5] | ~9.73 mg/mL | 20 mM | Requires gentle warming. |
| MedchemExpress | 12.5 mg/mL | 25.70 mM | Recommends ultrasonic, warming, and heating to 60°C. Stresses using newly opened DMSO. |
| Selleck Chemicals[6] | 8 mg/mL to 32 mg/mL | 16.45 mM to 65.8 mM | Notes that moisture-absorbing DMSO reduces solubility and fresh DMSO should be used. |
| TargetMol[4] | 4.86 mg/mL | 10 mM | Sonication is recommended. |
| Creative Enzymes[7] | 4 mg/mL | ~8.2 mM | No additional notes provided. |
Molecular Weight of this compound is 486.31 g/mol .
Q4: How should I store this compound powder and stock solutions?
-
Powder: Store the lyophilized powder at -20°C for long-term stability (up to 3 years).
-
Stock Solutions: Once dissolved in DMSO, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to 2 years or at -20°C for up to 1 year.
Experimental Protocols
Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 486.31 g/mol )
-
High-quality, anhydrous (or newly opened) DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath (optional, but recommended)
-
Water bath set to 37°C - 60°C
Methodology:
-
Calculation: To prepare a 10 mM stock solution, you will need 4.863 mg of this compound per 1 mL of DMSO.
-
Example: For 2 mL of a 10 mM stock, weigh out 9.726 mg of this compound.
-
-
Weighing: Carefully weigh the desired amount of this compound powder and place it into a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-quality DMSO to the tube.
-
Dissolution:
-
Vortex the tube vigorously for 1-2 minutes.
-
If particulates are still visible, place the tube in a water bath heated to 37°C-60°C for 5-10 minutes.
-
Vortex the tube again.
-
For difficult-to-dissolve batches, use an ultrasonic water bath for 5-10 minutes to aid dissolution.[4]
-
-
Final Check: Visually inspect the solution against a light source to ensure it is clear and all particulates have dissolved.
-
Aliquoting and Storage: Dispense the clear stock solution into smaller, single-use aliquots. Store immediately at -80°C for long-term storage.
Troubleshooting Guides
Issue: My this compound powder is not fully dissolving in DMSO.
// Invisible edges for layout edge [style=invis]; a1_yes -> q2; a2_yes -> q3; a3_yes -> q4; a4_yes -> resolved; }
Caption: Troubleshooting workflow for this compound dissolution issues.
Q5: I observed a precipitate after adding my this compound stock solution to the cell culture medium. What should I do?
This is a common issue known as "solvent shock" or precipitation upon dilution, as this compound is insoluble in aqueous media.
-
Cause: Rapidly adding a concentrated DMSO stock to an aqueous buffer or medium can cause the compound to crash out of solution.
-
Solution 1: Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is low, ideally below 0.5% and not exceeding 1%, to minimize both precipitation and cytotoxicity. Always include a vehicle control (media with the same final DMSO concentration) in your experiments.
-
Solution 2: Improve Mixing Technique: Pre-warm the cell culture medium to 37°C. While gently swirling or vortexing the medium, add the stock solution dropwise. This ensures rapid dispersion and prevents localized high concentrations that lead to precipitation.
-
Solution 3: Use an Intermediate Dilution Step: Prepare an intermediate dilution of your stock in pre-warmed medium in a separate tube. Mix thoroughly. Then, add this intermediate dilution to the bulk of your culture medium.
-
Solution 4: Check Media Components: Interactions with salts and proteins in the medium can sometimes cause precipitation. If you are working with serum-free media, solubility issues may be more pronounced.
Visualization of Pathways and Workflows
This compound Mechanism of Action in the Wnt/β-Catenin Pathway
Caption: this compound inhibits GSK-3, preventing β-catenin degradation.
General Experimental Workflow Using this compound
Caption: A typical workflow for cell-based assays using this compound.
References
- 1. GSK3: a multifaceted kinase in Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | GSK-3 and Wnt Signaling in Neurogenesis and Bipolar Disorder [frontiersin.org]
- 3. selleckchem.com [selleckchem.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: Identifying and Mitigating Off-Target Effects of CHIR-98014
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on identifying and mitigating potential off-target effects of CHIR-98014, a potent and selective Glycogen Synthase Kinase 3 (GSK-3) inhibitor. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent, ATP-competitive inhibitor of both GSK-3α and GSK-3β isoforms, with IC50 values in the low nanomolar range.[1][2] By inhibiting GSK-3, this compound leads to the stabilization and nuclear accumulation of β-catenin, a key event in the activation of the canonical Wnt signaling pathway.
Q2: I'm observing a phenotype in my experiment that is not consistent with Wnt/β-catenin pathway activation. Could this be an off-target effect of this compound?
A2: Yes, it is possible. While this compound is highly selective for GSK-3, like most kinase inhibitors, it can interact with other kinases, especially at higher concentrations. An unexpected phenotype is a primary indicator of potential off-target activity. It is crucial to perform control experiments to verify that the observed effect is indeed GSK-3-dependent.
Q3: What are the known off-target kinases for this compound?
Q4: I am seeing significant cytotoxicity in my cell line when using this compound, even at concentrations that should be selective for GSK-3. What could be the cause?
A4: Cytotoxicity can be a result of either on-target or off-target effects. High levels of Wnt/β-catenin activation due to potent GSK-3 inhibition can sometimes lead to cell death in certain cell types, particularly in embryonic stem cells.[2][3] Alternatively, the cytotoxicity could be due to the inhibition of an unknown off-target kinase that is essential for cell survival in your specific cell line. A dose-response experiment to determine the cytotoxic concentration (IC50) and comparing it to the concentration required for GSK-3 inhibition can help differentiate between these possibilities.
Q5: How can I be sure that the effects I'm seeing are due to GSK-3 inhibition and not an off-target effect?
A5: The gold standard for confirming on-target effects is to use multiple, structurally distinct inhibitors of the same target that produce the same phenotype. Additionally, genetic approaches such as siRNA or shRNA-mediated knockdown of GSK-3α and GSK-3β can be used to see if the phenotype is recapitulated. If the genetic knockdown produces the same effect as this compound, it strongly suggests an on-target mechanism.
Troubleshooting Guides
Issue 1: Unexpected Phenotype Observed
You are using this compound to activate the Wnt/β-catenin pathway for stem cell differentiation, but you observe a novel and unexpected cell fate or morphology.
Troubleshooting Steps:
-
Confirm On-Target Pathway Activation:
-
Western Blot: Probe for stabilized β-catenin, and downstream Wnt target genes (e.g., Axin2, c-Myc). An increase in these proteins confirms Wnt pathway activation.
-
TOP/FOP Flash Reporter Assay: Transfect cells with a TCF/LEF-responsive luciferase reporter (TOP-Flash) and a negative control (FOP-Flash). A significant increase in TOP-Flash activity upon this compound treatment indicates on-target activity.
-
-
Dose-Response Analysis:
-
Perform a dose-response curve for the unexpected phenotype and for Wnt pathway activation. If the unexpected phenotype occurs at a significantly higher concentration than that required for Wnt activation, it is more likely to be an off-target effect.
-
-
Use a Structurally Different GSK-3 Inhibitor:
-
Genetic Knockdown:
-
Use siRNA or shRNA to knock down GSK3A and GSK3B. If the knockdown phenocopies the effect of this compound, it provides strong evidence for an on-target effect.
-
-
Kinase Profiling:
-
If the above steps suggest an off-target effect, consider performing a kinase profiling assay (see Experimental Protocols) to identify other potential targets of this compound at the concentration you are using.
-
Issue 2: High Levels of Cell Death
You are treating your cancer cell line with this compound and observing widespread apoptosis, even at low concentrations.
Troubleshooting Steps:
-
Determine the Cytotoxic IC50:
-
Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the IC50 for cytotoxicity.
-
-
Compare Cytotoxicity with On-Target Activity:
-
Determine the EC50 for Wnt pathway activation (e.g., using a reporter assay) in the same cell line. If the cytotoxic IC50 is close to the EC50 for on-target activity, the cell death may be a consequence of GSK-3 inhibition. Some cancer types are sensitive to high levels of Wnt signaling.[4]
-
-
"Rescue" Experiment:
-
If you hypothesize that the cell death is due to excessive Wnt signaling, try to "rescue" the phenotype by inhibiting a downstream component of the Wnt pathway. This is a complex experiment but can provide valuable mechanistic insight.
-
-
Use a Caspase Inhibitor:
-
Co-treat the cells with a pan-caspase inhibitor (e.g., Z-VAD-FMK) to determine if the cell death is apoptotic.
-
-
Off-Target Kinase Hypothesis:
-
If the cytotoxicity appears to be independent of Wnt signaling, consult the kinase selectivity data (see Data Presentation) to identify potential off-target kinases that are known to be critical for cell survival. You can then use specific inhibitors or siRNAs for those kinases to see if you can replicate the cytotoxic phenotype.
-
Data Presentation
Table 1: On-Target and Known Off-Target Profile of this compound
| Kinase Target | IC50 (nM) | Notes |
| GSK-3α | 0.65 | Primary Target.[1] |
| GSK-3β | 0.58 | Primary Target.[1] |
| Cdc2 | 3700 | Known off-target. |
Table 2: Illustrative Kinase Selectivity Profile for this compound (Hypothetical Data)
Disclaimer: The following table is a hypothetical representation of a kinome scan for this compound and is intended for illustrative purposes only, as comprehensive public data is not available. The data is structured to show how such information would be presented.
| Kinase | % Inhibition @ 1 µM | IC50 (nM) | Kinase Family |
| GSK-3β | 100 | 0.58 | CMGC |
| GSK-3α | 100 | 0.65 | CMGC |
| Cdc2 (CDK1) | 75 | 3700 | CMGC |
| CDK5 | 45 | >10,000 | CMGC |
| ROCK1 | 30 | >10,000 | AGC |
| PKA | 15 | >10,000 | AGC |
| Src | 10 | >10,000 | TK |
| EGFR | 5 | >10,000 | TK |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling using a Commercial Service (e.g., KINOMEscan™)
This protocol outlines the general steps for submitting a compound like this compound for broad kinase selectivity profiling.
Methodology:
-
Compound Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Service Provider Selection: Choose a reputable contract research organization (CRO) that offers kinase profiling services (e.g., Eurofins DiscoverX, Reaction Biology).
-
Assay Format Selection: Select the appropriate assay format. The KINOMEscan™ platform, for example, is a competition binding assay that is independent of ATP concentration. Alternatively, enzymatic assays that measure kinase activity can be used.
-
Concentration Selection: For an initial screen, a single high concentration (e.g., 1 µM or 10 µM) is typically used to identify a broad range of potential off-targets.
-
Data Analysis: The service provider will return data as percent of control or percent inhibition. For hits that show significant inhibition, a follow-up dose-response experiment should be performed to determine the IC50 or Kd values.
Protocol 2: Western Blot for β-catenin Stabilization
This protocol is to confirm the on-target activity of this compound by detecting the accumulation of β-catenin.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat cells with varying concentrations of this compound (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) for a specified time (e.g., 3-6 hours). Include a positive control if available (e.g., Wnt3a conditioned media).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against β-catenin overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Re-probe the membrane with an antibody against a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Mandatory Visualizations
Caption: Canonical Wnt/β-catenin signaling pathway and the inhibitory action of this compound on GSK-3.
Caption: Experimental workflow for troubleshooting unexpected phenotypes observed with this compound.
Caption: A decision tree for troubleshooting the origin of an observed cellular effect of this compound.
References
- 1. Paradoxical Effects of CXCL14 on Tumorigenesis: R&D Systems [rndsystems.com]
- 2. Cytotoxicity and activation of the Wnt/beta-catenin pathway in mouse embryonic stem cells treated with four GSK3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity and activation of the Wnt/beta-catenin pathway in mouse embryonic stem cells treated with four GSK3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glycogen Synthase Kinase 3β in Cancer Biology and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
How to determine the optimal timing of CHIR-98014 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in determining the optimal timing of CHIR-98014 treatment for their experiments.
Troubleshooting Guide
Issue: High levels of cytotoxicity or unexpected cell death after this compound treatment.
-
Question: Why are my cells dying after treatment with this compound?
-
Answer: High concentrations of this compound can be toxic to some cell types. For instance, in mouse embryonic stem cells (ES-CCE line), a concentration of 1 µM this compound was found to reduce cell viability by 52%, with an IC50 of 1.1 µM.[1][2] It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and experimental goals. Start with a low concentration (e.g., 100 nM) and titrate up to a concentration that elicits the desired biological response without significant cell death.
-
Question: How can I mitigate the cytotoxic effects of this compound?
-
Answer:
-
Optimize Concentration: Perform a dose-response experiment to identify the lowest effective concentration.
-
Optimize Treatment Duration: Shortening the exposure time to this compound can reduce toxicity while still achieving the desired effect. For example, in human induced pluripotent stem cells (hiPSCs), confining treatment to the late 2-day period of a 4-day culture enhanced proliferation without inducing differentiation.[3]
-
Cell Density: Ensure cells are at an optimal density before treatment. Sub-confluent or overly confluent cultures can be more susceptible to stress.
-
Media Conditions: Use fresh, high-quality culture medium and serum. Serum concentration can sometimes influence the cellular response to small molecules.
-
Issue: Inconsistent or no desired effect after this compound treatment.
-
Question: I am not observing the expected activation of the Wnt/β-catenin pathway. What could be the reason?
-
Answer:
-
Suboptimal Concentration: The effective concentration of this compound can be highly cell-type dependent. While nanomolar concentrations are effective at inhibiting GSK-3 in cell-free assays, cellular assays may require higher concentrations (in the range of 0.1 to 10 µM) to achieve a robust biological response.[1][4][5]
-
Incorrect Timing: The timing of this compound treatment is critical, especially in differentiation protocols. The developmental stage of the cells and the specific window for Wnt pathway activation must be considered. For instance, to induce differentiation of endothelial progenitor cells from human iPSCs, specific timing of Wnt activation is crucial.[6]
-
Reagent Quality: Ensure the this compound is of high purity and has been stored correctly (typically at -20°C or -80°C) to prevent degradation.[1] Repeated freeze-thaw cycles should be avoided.[1]
-
Assay Sensitivity: The method used to detect Wnt pathway activation (e.g., TOP/FOP flash reporter assay, western blot for active β-catenin, or qPCR for Wnt target genes like Axin2) should be sensitive enough to detect changes.
-
-
Question: My stem cells are differentiating when I am trying to maintain pluripotency. How can I fix this?
-
Answer: While this compound can be used to maintain pluripotency in some contexts, prolonged treatment or high concentrations can push cells towards differentiation, particularly towards mesodermal lineages.[3] A study on hiPSCs showed that treatment with 3 µM CHIR-99021 (a similar GSK-3 inhibitor) for 4 days led to differentiation, whereas a shorter 2-day treatment at 1 µM enhanced proliferation while maintaining pluripotency.[3] Therefore, optimizing both the concentration and the duration of treatment is essential.
Frequently Asked Questions (FAQs)
-
Question: What is the mechanism of action of this compound?
-
Answer: this compound is a potent and highly selective inhibitor of Glycogen Synthase Kinase 3 (GSK-3).[7] It has two isoforms, GSK-3α and GSK-3β, and this compound inhibits both with high potency (IC50 values of 0.65 nM and 0.58 nM, respectively).[1][7] By inhibiting GSK-3, this compound prevents the phosphorylation and subsequent degradation of β-catenin, leading to its accumulation in the cytoplasm and translocation to the nucleus, where it activates the transcription of Wnt target genes.[8][9]
-
Question: What is a typical starting concentration and treatment duration for this compound?
-
Answer: The optimal concentration and duration are highly dependent on the cell type and the desired outcome. However, a general starting point for in vitro experiments is between 0.1 µM and 5 µM.[5][10] For treatment duration, it can range from a few hours to several days. It is strongly recommended to perform a pilot experiment with a range of concentrations and time points to determine the optimal conditions for your specific experimental system.
-
Question: How should I prepare and store this compound?
-
Answer: this compound is typically dissolved in DMSO to create a stock solution.[1][7] For storage, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for short-term storage (up to 1 year) or -80°C for long-term storage (up to 2 years).[1]
-
Question: Can this compound be used in combination with other small molecules?
-
Answer: Yes, this compound is often used in combination with other small molecules in stem cell differentiation protocols. For example, it has been used in combination with CHIR-99021 to significantly activate the Wnt/β-catenin pathway in mouse embryonic stem cells.[1] The specific combination will depend on the desired cellular outcome.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Species/Cell Type | Reference |
| IC50 (GSK-3α) | 0.65 nM | Human | [1][4][7] |
| IC50 (GSK-3β) | 0.58 nM | Human | [1][4][7] |
| Ki (GSK-3β) | 0.87 nM | Human | [1][4][7] |
| EC50 (GS stimulation) | 106 nM | CHO-IR cells | [1] |
| EC50 (Brachyury+) | 0.32 µM | Mouse ES-D3 cells | [5] |
Table 2: Exemplary In Vitro Treatment Conditions for this compound
| Cell Type | Concentration | Duration | Outcome | Reference |
| Mouse ES-D3 cells | 1 µM | 48-72 hours | Wnt/β-catenin activation, Brachyury expression | [5] |
| Human Adipose Stem Cells | Not specified | Not specified | Wnt signaling activation, definitive endoderm production | |
| Embryonal Rhabdomyosarcoma | Not specified | 72 hours | Induced differentiation | [8][9] |
| Cortical and Hippocampal Neurons | 10 µM | 12 hours | Prevention of neurite loss | [4] |
Experimental Protocols
Protocol 1: Wnt/β-catenin Pathway Activation in Mouse Embryonic Stem Cells
-
Cell Plating: Plate mouse embryonic stem (ES-D3) cells on gelatin-coated plates in standard ES cell medium.
-
Preparation of this compound: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in basal medium (e.g., RPMI advanced supplemented with 0.2% FCS, penicillin/streptomycin, and glutamax) to the desired final concentration (e.g., 1 µM).[5]
-
Treatment: The following day, replace the medium with the this compound-containing medium.
-
Incubation: Incubate the cells for 48 to 72 hours.[5]
-
Analysis: Assess Wnt/β-catenin pathway activation using a suitable method:
-
Reporter Assay: Transfect cells with a TCF/LEF luciferase reporter construct (e.g., TOPflash) and measure luciferase activity.[5]
-
Gene Expression Analysis: Isolate RNA and perform qPCR to measure the expression of Wnt target genes such as Axin2 or T (Brachyury).[5]
-
Immunofluorescence: Stain for nuclear localization of β-catenin or for downstream markers like Brachyury.[5]
-
Protocol 2: Proliferation Assay in Cancer Cell Lines
-
Cell Seeding: Seed cancer cells (e.g., BGC-823, HGC-27) in 96-well plates at an appropriate density.[7]
-
Treatment: After allowing the cells to adhere overnight, treat them with various concentrations of this compound (e.g., 50 nM).[7]
-
Incubation: Incubate the cells for a defined period (e.g., 48 hours).[7]
-
Viability Assessment: Measure cell viability using a standard assay such as MTT or WST-1.[1]
Visualizations
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound on GSK-3.
Caption: A logical workflow for optimizing this compound treatment timing and concentration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of the treatment conditions with glycogen synthase kinase-3 inhibitor towards enhancing the proliferation of human induced pluripotent stem cells while maintaining an undifferentiated state under feeder-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. abmole.com [abmole.com]
- 5. Cytotoxicity and activation of the Wnt/beta-catenin pathway in mouse embryonic stem cells treated with four GSK3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. stemcell.com [stemcell.com]
- 7. selleckchem.com [selleckchem.com]
- 8. pnas.org [pnas.org]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
Addressing variability in experimental results with CHIR-98014
Welcome to the technical support center for CHIR-98014. This resource is designed for researchers, scientists, and drug development professionals to address common issues and variability in experimental results when using this potent GSK-3 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective, cell-permeable inhibitor of Glycogen Synthase Kinase 3 (GSK-3).[1] It acts as an ATP-competitive inhibitor for both GSK-3α and GSK-3β isoforms.[2] By inhibiting GSK-3, this compound prevents the phosphorylation of its downstream targets. A key consequence of this inhibition is the stabilization of β-catenin, leading to the activation of the canonical Wnt signaling pathway.[3]
Q2: What are the common applications of this compound in research?
This compound is widely used in various research areas, including:
-
Stem Cell Biology: It is used to promote the differentiation of pluripotent stem cells into specific lineages, such as definitive endoderm and epicardial cells, by activating Wnt signaling.
-
Metabolic Research: It has been shown to improve insulin sensitivity and glucose tolerance in in vivo models, making it a valuable tool for studying diabetes and metabolic disorders.
-
Neuroscience: this compound is used to study the role of GSK-3 in neurodegenerative diseases like Alzheimer's, where GSK-3 is implicated in tau protein hyperphosphorylation.[4]
-
Cancer Research: Researchers use this compound to investigate the role of the Wnt/β-catenin pathway in various cancers.[3]
Q3: How should I store and handle this compound?
Proper storage and handling are critical to maintain the stability and activity of this compound.
-
Powder Form: Store the solid compound at -20°C for long-term storage.
-
Stock Solutions: Prepare stock solutions in a suitable solvent, such as DMSO.[5] Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -80°C for up to two years or -20°C for up to one year.[1]
Troubleshooting Guide
Variability in experimental outcomes with this compound can arise from several factors. This guide provides a structured approach to troubleshooting common issues.
Issue 1: Inconsistent or No Observed Effect
Possible Causes:
-
Incorrect Concentration: The effective concentration of this compound is highly dependent on the cell type and the specific biological question being addressed.
-
Compound Instability: Improper storage or handling of this compound can lead to its degradation.
-
Cell Culture Conditions: Factors such as cell density, serum concentration, and passage number can influence cellular responses.
Troubleshooting Steps:
-
Verify Compound Activity:
-
Confirm the correct storage and handling of your this compound stock.
-
If possible, test the activity of your compound in a well-established positive control assay, such as a Wnt/β-catenin reporter assay.
-
-
Optimize Concentration:
-
Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. Start with a broad range of concentrations based on published data (see Table 1).
-
-
Standardize Cell Culture:
-
Maintain consistent cell densities at the time of treatment.
-
Use a consistent serum concentration, as serum components can sometimes interfere with compound activity.
-
Keep track of cell passage numbers, as high-passage cells can exhibit altered signaling responses.
-
Issue 2: High Cell Toxicity or Unexpected Cell Death
Possible Causes:
-
Concentration Too High: this compound can exhibit cytotoxicity at higher concentrations, and this can vary significantly between cell lines.[6][7]
-
Off-Target Effects: Like many kinase inhibitors, this compound may have off-target effects at higher concentrations, leading to unexpected cellular phenotypes.[8][9]
-
Solvent Toxicity: The concentration of the solvent (e.g., DMSO) used to prepare the working solution may be too high for your cells.
Troubleshooting Steps:
-
Perform a Cytotoxicity Assay:
-
Determine the half-maximal inhibitory concentration (IC50) for cell viability in your specific cell line using a range of this compound concentrations. This will help you identify a non-toxic working concentration range.
-
-
Evaluate Off-Target Effects:
-
Control for Solvent Effects:
-
Ensure the final concentration of the solvent in your cell culture medium is consistent across all experimental conditions and is at a level that is non-toxic to your cells (typically ≤0.1% for DMSO).
-
Issue 3: Variability Between Experiments
Possible Causes:
-
Inconsistent Experimental Parameters: Minor variations in timing, reagent preparation, or cell handling can lead to significant differences in results.
-
Batch-to-Batch Variation: Different batches of this compound may have slight differences in purity or activity.
-
Biological Variability: Inherent biological differences between cell passages or experimental animals can contribute to variability.
Troubleshooting Steps:
-
Strict Protocol Adherence:
-
Follow a detailed and standardized experimental protocol for every experiment.
-
Pay close attention to incubation times, reagent concentrations, and cell handling procedures.
-
-
Quality Control of Reagents:
-
If you suspect batch-to-batch variation, test a new batch of this compound alongside your current batch in a control experiment.
-
-
Incorporate Proper Controls:
-
Always include positive and negative controls in your experiments to help normalize your data and identify potential issues.
-
Use biological replicates to account for inherent biological variability.
-
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line/System | Value | Reference |
| IC50 (GSK-3α) | Cell-free assay | 0.65 nM | [1][5] |
| IC50 (GSK-3β) | Cell-free assay | 0.58 nM | [1][5] |
| Ki (human GSK-3β) | Cell-free assay | 0.87 nM | [5] |
| EC50 (GS stimulation) | CHO-IR cells | 106 nM | [1] |
| EC50 (GS stimulation) | Rat hepatocytes | 107 nM | [1] |
| IC50 (Viability) | ES-D3 cells | 1.1 µM | [6] |
| IC50 (Viability) | ES-CCE cells | <1 µM (52% reduction at 1µM) | [1] |
| EC50 (Brachyury-positive cells) | Mouse ES cells | 0.32 µM | [1] |
Experimental Protocols
Protocol 1: General Cell Culture Treatment with this compound
This protocol provides a general guideline for treating adherent cells with this compound. Optimization for specific cell lines and experimental goals is recommended.
-
Cell Seeding:
-
Seed cells in appropriate culture vessels at a density that will ensure they are in the exponential growth phase at the time of treatment (typically 60-80% confluency).
-
Allow cells to adhere and recover for 24 hours.
-
-
Preparation of this compound Working Solution:
-
Thaw a frozen aliquot of the this compound stock solution (e.g., 10 mM in DMSO).
-
Dilute the stock solution in pre-warmed, serum-free, or complete culture medium to the desired final concentration. Prepare enough working solution for all your samples.
-
Note: The final DMSO concentration should be kept constant across all treatments, including the vehicle control (e.g., 0.1%).
-
-
Cell Treatment:
-
Remove the old culture medium from the cells.
-
Add the appropriate volume of the this compound working solution or vehicle control to each well.
-
Incubate the cells for the desired treatment duration (e.g., 30 minutes, 24 hours, 48 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Downstream Analysis:
-
After the incubation period, proceed with your planned downstream analysis, such as cell lysis for Western blotting, RNA extraction for qPCR, or cell viability assays.
-
Visualizations
Signaling Pathway
Caption: Wnt signaling pathway and the inhibitory action of this compound on GSK-3.
Experimental Workflow
Caption: A generalized workflow for experiments involving this compound.
Troubleshooting Logic
Caption: A logical flow for troubleshooting common issues with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. What are GSK-3 inhibitors and how do they work? [synapse.patsnap.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Cytotoxicity and activation of the Wnt/beta-catenin pathway in mouse embryonic stem cells treated with four GSK3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
CHIR-98014 stability in cell culture media over time
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the stability of CHIR-98014 in cell culture media for researchers, scientists, and drug development professionals.
Understanding this compound Stability: An Overview
This compound is a potent and selective inhibitor of Glycogen Synthase Kinase 3 (GSK-3), with IC50 values of 0.65 nM and 0.58 nM for GSK-3α and GSK-3β, respectively, in cell-free assays.[1][2] By inhibiting GSK-3, this compound activates the canonical Wnt/β-catenin signaling pathway.[3][4] While specific data on the half-life of this compound in various cell culture media is not extensively published, understanding its general properties and following best practices for handling small molecules is crucial for experimental success.
Storage of this compound Stock Solutions
Proper storage of the concentrated stock solution is the first step in ensuring the compound's efficacy.
| Storage Condition | Shelf Life |
| -80°C | Up to 2 years |
| -20°C | Up to 1 year |
Data sourced from MedchemExpress.[1]
It is highly recommended to aliquot the stock solution upon receipt to avoid repeated freeze-thaw cycles.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Here are some common questions and issues that researchers may encounter when using this compound in cell culture experiments.
Q1: My experimental results with this compound are inconsistent. Could this be a stability issue?
A1: Inconsistent results are a common problem when working with small molecule inhibitors and can indeed be related to stability. Several factors could be at play:
-
Degradation in Media: The stability of this compound in your specific cell culture medium at 37°C may be limited. If your experiments run for an extended period (e.g., several days), the effective concentration of the compound may decrease over time.
-
Solution Preparation: Ensure that your stock solution is fully dissolved and that the final concentration in the media is accurate. When diluting the stock, vortex the media sufficiently to ensure a homogenous solution.
-
Frequency of Media Changes: For long-term experiments, it may be necessary to perform more frequent media changes with freshly prepared this compound to maintain a consistent effective concentration.
-
Cell Density: High cell densities can lead to faster metabolism or sequestration of the compound, reducing its effective concentration.
Q2: I am observing unexpected cytotoxicity at concentrations that are reported to be effective. What could be the cause?
A2: While this compound is a potent GSK-3 inhibitor, it can exhibit cytotoxicity, particularly at higher concentrations or in sensitive cell lines.[3][5]
-
Cell Line Sensitivity: Different cell lines can have varying sensitivities to the same compound. It is advisable to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line.
-
Off-Target Effects: At higher concentrations, the likelihood of off-target effects increases, which could contribute to cytotoxicity.[6]
-
Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture medium is at a non-toxic level (typically ≤ 0.1%).
Q3: How can I empirically determine the stability of this compound in my specific cell culture setup?
A3: Since published stability data is limited, performing a functional stability assay is the most reliable way to assess the compound's activity over time in your experimental conditions. This involves incubating this compound in your cell culture medium at 37°C for different durations and then testing the activity of the "aged" media on fresh cells. A detailed protocol for this is provided below.
Q4: Should I be concerned about this compound adsorbing to my plasticware?
A4: Adsorption to plasticware is a potential issue for many small molecules, which can reduce the effective concentration in the medium. To minimize this:
-
Use low-retention plasticware where possible.
-
Prepare fresh dilutions of this compound in your culture medium immediately before adding it to the cells.
-
Avoid storing diluted solutions of the compound for extended periods.
Signaling Pathway and Experimental Workflows
Canonical Wnt/β-Catenin Signaling Pathway
This compound inhibits GSK-3, a key component of the β-catenin destruction complex. This inhibition prevents the phosphorylation and subsequent degradation of β-catenin, allowing it to accumulate in the cytoplasm and translocate to the nucleus, where it activates the transcription of Wnt target genes.
Caption: Canonical Wnt/β-catenin signaling pathway with and without Wnt ligand or a GSK-3 inhibitor like this compound.
Experimental Workflow for Assessing this compound Stability
The following diagram outlines the workflow for the functional stability assay detailed in the protocols section.
Caption: Workflow for a functional assay to determine the stability of this compound in cell culture media.
Experimental Protocols
Protocol: Functional Assay for this compound Stability in Cell Culture Medium
This protocol allows you to determine the functional half-life of this compound in your specific cell culture medium.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Your specific cell culture medium (e.g., DMEM with 10% FBS)
-
A cell line responsive to Wnt/β-catenin signaling (e.g., HEK293T)
-
A Wnt/β-catenin reporter plasmid (e.g., TOPFlash) and a control plasmid (e.g., FOPFlash)
-
Transfection reagent
-
Luciferase assay reagent
-
96-well cell culture plates
-
CO2 incubator at 37°C
Methodology:
Part 1: Preparation of "Aged" Medium
-
Prepare a sufficient volume of your complete cell culture medium containing this compound at the desired final concentration (e.g., 1 µM).
-
Aliquot this medium into sterile tubes, one for each time point (e.g., 0h, 24h, 48h, 72h).
-
Place these tubes in a 37°C incubator. The 0h tube can be stored at 4°C until use.
Part 2: Cell-Based Assay
-
Cell Plating: On the day you will be using the longest-aged medium (e.g., 72h), plate your reporter cells in a 96-well plate at a suitable density. If you are using a reporter plasmid, you may need to transfect the cells 24 hours prior to the treatment.
-
Treatment: After the desired incubation times, retrieve the tubes of "aged" medium.
-
Remove the existing medium from your plated cells and replace it with the "aged" medium from each time point. Include a vehicle control (medium with DMSO only).
-
Incubation: Return the plate to the 37°C incubator for a period sufficient to induce a measurable response (e.g., 24 hours).
-
Readout: Measure the reporter activity according to the manufacturer's instructions (e.g., perform a luciferase assay).
Part 3: Data Analysis
-
Normalize the reporter activity for each time point to the vehicle control.
-
Plot the normalized activity as a function of the medium pre-incubation time.
-
From this plot, you can estimate the functional half-life of this compound in your medium, which is the time it takes for the compound's activity to decrease by 50%.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Cytotoxicity and activation of the Wnt/beta-catenin pathway in mouse embryonic stem cells treated with four GSK3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CHIR 98014 | Glycogen Synthase Kinase 3 | Tocris Bioscience [tocris.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Managing CHIR-98014-Induced Cell Death in Primary Neuron Cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing CHIR-98014-induced cell death in primary neuron cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and highly selective small molecule inhibitor of Glycogen Synthase Kinase-3 (GSK-3). It acts as an ATP-competitive inhibitor for both GSK-3α and GSK-3β isoforms with IC50 values of 0.65 nM and 0.58 nM, respectively, in cell-free assays.[1] Its high selectivity allows for the specific investigation of GSK-3 signaling pathways.[1]
Q2: Why am I observing increased cell death in my primary neuron cultures after treatment with this compound?
A2: While GSK-3 inhibition is often associated with neuroprotection, it can have a paradoxical pro-apoptotic effect depending on the cellular context and the specific apoptotic pathway that is activated.[2][3] GSK-3 is known to promote the mitochondrial intrinsic apoptotic pathway but inhibit the death receptor-mediated extrinsic pathway.[2][3] Therefore, inhibition of GSK-3 by this compound may inadvertently promote apoptosis if the extrinsic pathway is the dominant cell death mechanism in your specific experimental conditions. Additionally, this compound has been shown to have higher toxicity compared to other GSK-3 inhibitors like CHIR-99021 in certain cell types, such as mouse embryonic stem cells where it has a reported IC50 of 1.1 μM.[4][5][6]
Q3: What is the recommended working concentration of this compound for primary neuron cultures?
A3: The optimal concentration of this compound can vary depending on the neuronal type and the desired biological effect versus potential toxicity. While high concentrations can be cytotoxic, a study has shown that 10 μM this compound can prevent the loss of neurites and reduce cell death in cortical and hippocampal neurons exposed to a neurotoxic prion protein fragment.[7] It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific primary neuron culture and experimental goals.
Q4: How does the toxicity of this compound compare to other GSK-3 inhibitors like CHIR-99021?
A4: Studies in mouse embryonic stem cells have indicated that this compound is more cytotoxic than CHIR-99021.[4][5][6] While this compound had an IC50 of 1.1 μM, CHIR-99021 was found to have very low toxicity in the same study.[4][6] If significant cell death is observed with this compound, consider using CHIR-99021 as a less toxic alternative for GSK-3 inhibition.
Q5: What are the potential off-target effects of this compound that could contribute to neurotoxicity?
A5: While this compound is a highly selective GSK-3 inhibitor, like most kinase inhibitors, it may have off-target effects, especially at higher concentrations.[1] These off-target effects could contribute to cellular stress and apoptosis. It is important to use the lowest effective concentration of this compound to minimize the risk of off-target activities. Comprehensive kinase inhibitor profiling can reveal unexpected interactions with other kinases.[8]
Troubleshooting Guides
Issue 1: Significant increase in neuronal cell death observed after this compound treatment.
| Possible Cause | Troubleshooting Step | Rationale |
| Concentration of this compound is too high. | Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific primary neuron type. Start with a low concentration (e.g., 100 nM) and titrate up to a maximum of 10 μM. | This compound has a narrow therapeutic window, and concentrations above the optimal range can induce apoptosis.[4][5][6] |
| Prolonged exposure to this compound. | Conduct a time-course experiment to determine the shortest effective incubation time. Assess cell viability at multiple time points (e.g., 12, 24, 48, and 72 hours). | Continuous inhibition of GSK-3 may disrupt essential cellular processes, leading to cell death over time. |
| Activation of the extrinsic apoptosis pathway. | Co-treat with a pan-caspase inhibitor (e.g., Z-VAD-FMK) to determine if the cell death is caspase-dependent. | GSK-3 inhibition can potentiate extrinsic apoptosis, which is mediated by caspases.[2][3] |
| Poor initial health of primary neuron culture. | Ensure optimal culture conditions, including proper coating of culture vessels, appropriate media and supplements, and gentle handling. | Healthy and robust primary neuron cultures are more resilient to the stress induced by small molecule inhibitors.[9] |
| Off-target effects of this compound. | Use a structurally different GSK-3 inhibitor (e.g., CHIR-99021) as a control to see if the observed toxicity is specific to this compound. | If another selective GSK-3 inhibitor does not cause the same level of cell death, the toxicity may be due to off-target effects of this compound.[4][6] |
Issue 2: Inconsistent results and high variability in cell viability across experiments.
| Possible Cause | Troubleshooting Step | Rationale |
| Inconsistent seeding density of primary neurons. | Standardize the cell counting and seeding protocol to ensure a consistent number of viable neurons per well. | Variations in cell density can affect neuronal survival and response to drug treatment. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experiments, or fill them with sterile PBS or media to maintain humidity. | Evaporation from outer wells can lead to increased compound concentration and osmolarity, causing stress and cell death. |
| Variability in this compound stock solution. | Prepare a large batch of stock solution, aliquot, and store at -80°C. Avoid repeated freeze-thaw cycles. | Inconsistent stock solution concentration can lead to variability in experimental outcomes. |
| Batch-to-batch variation of primary neuron cultures. | If possible, use neurons from the same batch of dissections for a set of comparative experiments. | Primary neuron cultures can have inherent biological variability between preparations. |
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound
This protocol outlines a method to determine the dose-response effect of this compound on the viability of primary neurons using an MTT assay.
Materials:
-
Primary neuron culture (e.g., cortical or hippocampal neurons)
-
Neurobasal medium supplemented with B-27 and GlutaMAX
-
Poly-D-lysine coated 96-well plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Plate reader
Procedure:
-
Seed primary neurons in a poly-D-lysine coated 96-well plate at a density of 5 x 10^4 cells/well and culture for 5-7 days in vitro (DIV).
-
Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from 0.01 μM to 10 μM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully replace half of the medium in each well with the medium containing the different concentrations of this compound.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
At the end of the incubation period, add 10 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 μL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Assessing Apoptosis using a Caspase-3 Activity Assay
This protocol describes a method to measure the activity of caspase-3, a key executioner caspase in apoptosis, in primary neurons treated with this compound.
Materials:
-
Primary neuron culture
-
This compound
-
Caspase-3 colorimetric or fluorometric assay kit (containing a DEVD substrate)
-
Cell lysis buffer
-
Plate reader (spectrophotometer or fluorometer)
Procedure:
-
Seed primary neurons in a multi-well plate and treat with the desired concentrations of this compound (including a toxic concentration determined from Protocol 1) and a vehicle control for the desired time.
-
At the end of the treatment, collect the cells and lyse them according to the manufacturer's instructions for the caspase-3 assay kit.
-
Determine the protein concentration of each lysate.
-
In a new 96-well plate, add an equal amount of protein from each lysate to individual wells.
-
Prepare the reaction mixture containing the DEVD substrate according to the kit's protocol and add it to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a plate reader.
-
Calculate the fold-increase in caspase-3 activity relative to the vehicle-treated control.
Data Presentation
Table 1: Hypothetical Dose-Response of this compound on Primary Neuron Viability
| This compound Concentration (μM) | Cell Viability (% of Control) after 48h |
| 0 (Vehicle) | 100 ± 5 |
| 0.1 | 98 ± 6 |
| 0.5 | 95 ± 4 |
| 1.0 | 85 ± 7 |
| 2.5 | 60 ± 9 |
| 5.0 | 40 ± 8 |
| 10.0 | 25 ± 6 |
Note: This table presents hypothetical data for illustrative purposes. Actual results may vary depending on the specific experimental conditions.
Table 2: Comparative Cytotoxicity of GSK-3 Inhibitors in Mouse Embryonic Stem Cells
| GSK-3 Inhibitor | IC50 (μM) |
| This compound | 1.1[4][5] |
| CHIR-99021 | > 10[4] |
| BIO | 0.4[4] |
| SB-216763 | 5.7[4] |
Source: Data adapted from a study on mouse embryonic stem cells.[4][5]
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Dual role of GSK-3 in apoptosis signaling.
Caption: Experimental workflow for managing this compound toxicity.
References
- 1. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 2. Development of a new hazard scoring system in primary neuronal cell cultures for drug-induced acute neuronal toxicity identification in early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS [frontiersin.org]
- 4. Cytotoxicity and activation of the Wnt/beta-catenin pathway in mouse embryonic stem cells treated with four GSK3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity and activation of the Wnt/beta-catenin pathway in mouse embryonic stem cells treated with four GSK3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CHIR 98014 | Glycogen Synthase Kinase 3 | Tocris Bioscience [tocris.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cells-online.com [cells-online.com]
- 9. A microscopy-based small molecule screen in primary neurons reveals neuroprotective properties of the FDA-approved anti-viral drug Elvitegravir - PMC [pmc.ncbi.nlm.nih.gov]
Why is CHIR-98014 less effective than CHIR-99021 in some assays?
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing CHIR-98014 and CHIR-99021 in their experiments.
Frequently Asked Questions (FAQs)
Q: Why is this compound less effective than CHIR-99021 in some cellular assays despite having a lower IC50 value in enzymatic assays?
A: While this compound exhibits higher potency against purified GSK-3α and GSK-3β enzymes in biochemical assays, its effectiveness in cellular-based assays can be diminished compared to CHIR-99021 due to a combination of higher cytotoxicity and potential off-target effects.
CHIR-99021 is widely recognized for its high selectivity, showing minimal interaction with other kinases, which contributes to its lower cellular toxicity and a wider experimental window.[1] In contrast, this compound has been observed to be more cytotoxic in some cell lines, which can mask its on-target effects or lead to misleading results in viability and functional assays.[2][3][4]
For instance, in studies with mouse embryonic stem cells, this compound demonstrated significantly higher toxicity compared to CHIR-99021.[2][3][4] This increased cytotoxicity of this compound suggests it may have a narrower therapeutic window or engage with off-target kinases that impact cell health. While both compounds are potent activators of the Wnt/β-catenin signaling pathway, the cytotoxic effects of this compound at effective concentrations can compromise overall experimental outcomes.[2][4]
Therefore, while this compound is a potent inhibitor of GSK-3, its utility in cellular systems may be limited by its cytotoxic profile. CHIR-99021, with its combination of high potency and selectivity, often provides more reliable and reproducible results in cellular assays.[1][5]
Troubleshooting Guides
Issue: High cell death observed with this compound treatment.
| Possible Cause | Troubleshooting Steps |
| Concentration too high | Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and assay. Start with a low concentration and titrate up. |
| Cell line sensitivity | Different cell lines can have varying sensitivities to small molecules. Consider using a lower concentration range or switching to the less cytotoxic alternative, CHIR-99021. |
| Off-target effects | The observed cytotoxicity may be due to the inhibition of other essential kinases. If possible, perform a kinase panel screening to identify potential off-targets. |
| Assay duration | Prolonged exposure to this compound may lead to increased cell death. Optimize the incubation time for your experiment to the shortest duration necessary to observe the desired effect. |
Issue: Inconsistent Wnt/β-catenin pathway activation.
| Possible Cause | Troubleshooting Steps |
| Suboptimal inhibitor concentration | Titrate the concentration of this compound or CHIR-99021 to find the optimal range for Wnt pathway activation without inducing significant cytotoxicity. |
| Cell density | Ensure consistent cell seeding density across all experiments, as this can influence the cellular response to GSK-3 inhibitors. |
| Reagent stability | Prepare fresh stock solutions of the inhibitors and store them appropriately to avoid degradation. |
| Readout sensitivity | For reporter assays, ensure your reporter construct is sensitive enough to detect changes in Wnt signaling. For Western blotting, optimize antibody concentrations and incubation times. |
Quantitative Data Summary
The following table summarizes the key quantitative data comparing this compound and CHIR-99021.
| Parameter | This compound | CHIR-99021 | Reference |
| IC50 GSK-3α | 0.65 nM | 10 nM | [6][7] |
| IC50 GSK-3β | 0.58 nM | 6.7 nM | [6][7] |
| Cytotoxicity IC50 (ES-D3 cells) | 1.1 µM | 4.9 µM | [2] |
| Cytotoxicity IC50 (ES-CCE cells) | ~0.5 µM | >10 µM | [2] |
Signaling Pathway Diagram
Caption: Wnt/β-catenin signaling pathway with points of intervention by this compound and CHIR-99021.
Experimental Protocols
MTT Assay for Cell Viability
This protocol is for assessing the cytotoxicity of this compound and CHIR-99021 in a 96-well plate format.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound and CHIR-99021 stock solutions (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and CHIR-99021 in complete culture medium. Remove the medium from the wells and replace it with the medium containing the different concentrations of the inhibitors. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage of the vehicle control.
Wnt/β-catenin Reporter Assay
This protocol is for measuring the activation of the Wnt/β-catenin signaling pathway using a luciferase reporter assay.
Materials:
-
Cells of interest
-
TCF/LEF luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
Complete cell culture medium
-
This compound and CHIR-99021 stock solutions (in DMSO)
-
Dual-Luciferase® Reporter Assay System
-
96-well white, clear-bottom plates
-
Luminometer
Procedure:
-
Transfection: Co-transfect cells with the TCF/LEF luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol. Plate the transfected cells into a 96-well plate.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or CHIR-99021. Include a vehicle control.
-
Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO2.
-
Cell Lysis: Lyse the cells using the passive lysis buffer provided in the Dual-Luciferase® Reporter Assay System.
-
Luciferase Assay: Follow the manufacturer's instructions to measure both Firefly and Renilla luciferase activity using a luminometer.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well. Express the results as fold change relative to the vehicle control.
Caption: General experimental workflows for assessing cell viability and Wnt pathway activation.
References
- 1. Molecular Pathways: Revisiting Glycogen Synthase Kinase-3β as a target for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. galaxy.ai [galaxy.ai]
- 6. apexbt.com [apexbt.com]
- 7. selleckchem.com [selleckchem.com]
Validation & Comparative
CHIR-98014 in the Spotlight: A Comparative Guide to GSK-3 Inhibitor Potency
Glycogen Synthase Kinase-3 (GSK-3) is a constitutively active serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including glycogen metabolism, cell development, proliferation, and apoptosis.[1][2] Its dysregulation has been implicated in a range of diseases such as type 2 diabetes, Alzheimer's disease, and cancer, making it a significant target for drug development.[3] CHIR-98014 has emerged as a highly potent and selective inhibitor of GSK-3. This guide provides a comparative analysis of this compound against other common GSK-3 inhibitors, supported by quantitative data and experimental methodologies.
Potency Comparison of GSK-3 Inhibitors
The potency of a kinase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), representing the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value signifies a higher potency. This compound demonstrates exceptional potency against both GSK-3 isoforms, GSK-3α and GSK-3β, with IC50 values in the sub-nanomolar range.[4][5][6][7][8]
| Inhibitor | GSK-3α IC50 (nM) | GSK-3β IC50 (nM) | Selectivity Notes |
| This compound | 0.65[4][5][7][8] | 0.58[4][5][7][8] | >500-fold selective for GSK-3 over a range of other kinases like cdc2 and erk2.[8] |
| CHIR-99021 | 10[4] | 6.7[4] | Highly selective; often considered a gold standard Wnt agonist.[4][9] |
| LY2090314 | 1.5[10] | 0.9[10] | Potent and selective ATP-competitive inhibitor.[10] |
| SB-216763 | - | 34 | A commonly used GSK-3 inhibitor, though less potent than the CHIR compounds. |
| Tideglusib | 60[10] | 502 (Z'-LYTE assay)[11] | An irreversible, non-ATP competitive inhibitor that has been in clinical trials.[10][11] |
| BIO (6-bromoindirubin-3'-oxime) | - | 5 | Can be cytotoxic at concentrations needed for effective Wnt activation.[12][13] |
| Kenpaullone | - | 150 | Also inhibits cyclin-dependent kinases (CDKs). |
| AR-A014418 | - | 104 | An ATP-competitive inhibitor with neuroprotective effects.[14] |
Note: IC50 values can vary between studies depending on the specific assay conditions (e.g., ATP concentration).
Key Signaling Pathways Involving GSK-3
GSK-3 is a critical negative regulator in the canonical Wnt/β-catenin signaling pathway. In the absence of a Wnt ligand, GSK-3 is part of a "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation.[1] Inhibition of GSK-3, for instance by this compound, prevents this phosphorylation, leading to the stabilization and nuclear accumulation of β-catenin, which in turn activates the transcription of Wnt target genes.[6]
References
- 1. GSK3 Signaling Pathway | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. GSK-3 - Wikipedia [en.wikipedia.org]
- 4. glpbio.com [glpbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. CHIR 98014, ATP-competitive GSK3 inhibitor (CAS 252935-94-7) | Abcam [abcam.com]
- 7. apexbt.com [apexbt.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Premise and peril of Wnt signaling activation through GSK-3β inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GSK-3 (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 11. Identification of a novel selective and potent inhibitor of glycogen synthase kinase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxicity and activation of the Wnt/beta-catenin pathway in mouse embryonic stem cells treated with four GSK3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytotoxicity and activation of the Wnt/beta-catenin pathway in mouse embryonic stem cells treated with four GSK3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Downstream Targets of CHIR-98014 in the Wnt Pathway: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of CHIR-98014's performance in activating the Wnt signaling pathway against other common alternatives. Supported by experimental data, this document details the validation of its downstream targets.
This compound is a potent and selective, ATP-competitive inhibitor of Glycogen Synthase Kinase 3 (GSK-3), with IC50 values of 0.65 nM and 0.58 nM for GSK-3α and GSK-3β, respectively[1][2][3]. By inhibiting GSK-3, this compound prevents the phosphorylation and subsequent degradation of β-catenin. This stabilization of β-catenin allows its translocation to the nucleus, where it complexes with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to induce the expression of Wnt target genes[4]. This mechanism makes this compound a powerful tool for studying Wnt-mediated cellular processes, including differentiation and proliferation[5].
The Wnt/β-catenin Signaling Pathway and the Role of this compound
The canonical Wnt signaling pathway is pivotal in embryonic development and adult tissue homeostasis. In the absence of a Wnt ligand, a destruction complex, composed of Axin, APC, CK1, and GSK-3, phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation. The binding of a Wnt ligand to its Frizzled (Fz) receptor and LRP5/6 co-receptor disrupts this destruction complex. This compound mimics this activation by directly inhibiting GSK-3, leading to the accumulation of β-catenin and the subsequent activation of downstream target genes.
Comparative Performance of Wnt Pathway Activators
This compound is often compared with other GSK-3 inhibitors for its efficacy in activating the Wnt pathway. The following table summarizes key performance metrics from comparative studies.
| Compound | Target(s) | IC50 (GSK-3β) | EC50 (Wnt Reporter) | Key Findings | Reference(s) |
| This compound | GSK-3α/β | 0.58 nM | 0.32 µM | Potent activator of Wnt signaling, but shows higher cytotoxicity compared to CHIR-99021. | [2][3][6] |
| CHIR-99021 | GSK-3α/β | ~2-10 nM | 3.19 µM | Highly potent and selective Wnt activator with low cytotoxicity, often considered the "gold standard". | [6][7][8] |
| BIO (6-bromoindirubin-3'-oxime) | GSK-3α/β, CDKs | ~5 nM | Not specified | Less potent Wnt activator with lower kinase selectivity and higher cytotoxicity. | [6][7][8] |
| SB-216763 | GSK-3α/β | ~34 nM | Not specified | Weaker activator of the Wnt pathway compared to CHIR compounds. | [6][7] |
| Wnt3a (Recombinant Protein) | Frizzled Receptors | N/A | N/A | Natural ligand, serves as a physiological positive control. Less potent than CHIR compounds in reporter assays. | [6][9] |
Experimental Protocols for Target Validation
Validating the downstream effects of this compound involves a series of well-established molecular and cellular biology techniques.
Experimental Workflow for Downstream Target Validation
TCF/LEF Reporter Assay (TOPflash Assay)
This is a widely used method to quantify the activation of the canonical Wnt pathway[10][11].
-
Principle: Cells are co-transfected with a reporter plasmid containing multiple TCF/LEF binding sites upstream of a luciferase gene (e.g., M50 Super 8x TOPflash) and a control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase) for normalization[9]. Activation of the Wnt pathway leads to the binding of the β-catenin/TCF/LEF complex to the reporter, driving luciferase expression.
-
Protocol:
-
Seed cells (e.g., HEK293T or mouse embryonic stem cells) in a multi-well plate.
-
Transfect cells with the TOPflash reporter vector and a Renilla normalization vector. A FOPflash vector with mutated TCF/LEF binding sites can be used as a negative control[9].
-
After 24 hours, treat the cells with varying concentrations of this compound, a positive control (e.g., Wnt3a or CHIR-99021), and a vehicle control (e.g., DMSO).
-
After 24-72 hours of incubation, lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Normalize the TOPflash activity to the Renilla activity to control for transfection efficiency and cell number.
-
Quantitative Real-Time PCR (qPCR)
qPCR is used to measure the change in mRNA expression of known Wnt target genes.
-
Protocol:
-
Treat cells with this compound as described above.
-
Isolate total RNA from the cells using a suitable kit.
-
Synthesize cDNA from the RNA template using reverse transcriptase.
-
Perform qPCR using primers specific for Wnt target genes (e.g., AXIN2, T (Brachyury), LEF1) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Calculate the relative fold change in gene expression using the ΔΔCt method.
-
Western Blotting for β-catenin Stabilization
This technique is used to visualize the accumulation of β-catenin protein.
-
Protocol:
-
Following treatment with this compound, prepare whole-cell lysates.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody against total β-catenin or non-phosphorylated (active) β-catenin[11].
-
Use a loading control antibody (e.g., anti-GAPDH or anti-β-actin) to ensure equal protein loading.
-
Incubate with a secondary antibody conjugated to HRP and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Conclusion
This compound is a highly potent activator of the Wnt/β-catenin signaling pathway through its specific inhibition of GSK-3. Experimental validation of its downstream targets can be robustly achieved using a combination of TCF/LEF reporter assays, qPCR for target gene expression, and Western blotting to confirm β-catenin stabilization. When selecting a GSK-3 inhibitor, researchers should consider not only the potency of Wnt pathway activation but also the compound's selectivity and potential cytotoxicity. While CHIR-99021 is often favored for its lower toxicity, this compound remains a valuable and powerful tool for dissecting the intricacies of the Wnt signaling cascade.
References
- 1. CHIR 98014, ATP-competitive GSK3 inhibitor (CAS 252935-94-7) | Abcam [abcam.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Activation of Wnt/β-catenin signalling via GSK3 inhibitors direct differentiation of human adipose stem cells into functional hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Cytotoxicity and activation of the Wnt/beta-catenin pathway in mouse embryonic stem cells treated with four GSK3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity and activation of the Wnt/beta-catenin pathway in mouse embryonic stem cells treated with four GSK3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Premise and peril of Wnt signaling activation through GSK-3β inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. How to detect and activate Wnt signaling | The WNT Homepage [wnt.stanford.edu]
- 11. How to activate and detect Wnt signaling? [web.stanford.edu]
A Head-to-Head Comparison of CHIR-98014 and BIO for Wnt Pathway Activation
For researchers in stem cell biology, developmental biology, and regenerative medicine, precise modulation of the W.nt signaling pathway is crucial. CHIR-98014 and BIO (6-bromoindirubin-3'-oxime) are two widely used small molecules for activating this pathway. Both function by inhibiting Glycogen Synthase Kinase 3 (GSK-3), a key negative regulator of the canonical Wnt cascade. However, they exhibit distinct profiles in terms of potency, specificity, and cellular effects. This guide provides a detailed comparison to aid in the selection of the appropriate tool for your research needs.
Mechanism of Action: Inhibiting the Inhibitor
In the absence of a Wnt ligand, a "destruction complex" composed of Axin, APC, CK1, and GSK-3 phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Both this compound and BIO are ATP-competitive inhibitors of GSK-3. By inhibiting GSK-3, they prevent the phosphorylation of β-catenin, leading to its stabilization, nuclear translocation, and subsequent activation of TCF/LEF-mediated transcription of Wnt target genes.
Figure 1. Canonical Wnt signaling pathway and the mechanism of action of this compound and BIO.
Potency and Efficacy
This compound is a highly potent GSK-3 inhibitor with IC50 values in the low nanomolar range for both GSK-3α and GSK-3β.[1] This high potency translates to robust activation of the Wnt pathway at nanomolar to low micromolar concentrations. In contrast, while BIO is also a potent GSK-3 inhibitor, it generally requires higher concentrations to achieve a similar level of Wnt activation in cellular assays.[2] A comparative study in mouse embryonic stem cells demonstrated that this compound leads to a strong induction of the Wnt/β-catenin pathway, whereas BIO shows a minor or no increase in pathway activation compared to the natural ligand Wnt3a.[3]
| Compound | Target | IC50 (in vitro) | Wnt Activation EC50 (cellular) | Reference |
| This compound | GSK-3α | 0.65 nM | ~0.32 µM (for Brachyury expression) | [1] |
| GSK-3β | 0.58 nM | [1] | ||
| BIO | GSK-3α/β | 5 nM | Not explicitly reported, effective at 0.2-5 µM | [4][5] |
Specificity and Off-Target Effects
A critical consideration in the use of kinase inhibitors is their selectivity. This compound is reported to be highly selective for GSK-3, exhibiting over 500-fold selectivity against a panel of 20 other protein kinases.[6][7] Its close analog, CHIR-99021, is also known for its high specificity.
BIO, on the other hand, has been shown to have significant off-target effects. It is a pan-Janus kinase (JAK) inhibitor, with IC50 values in the nanomolar to low micromolar range for TYK2, JAK1, JAK2, and JAK3.[2][4] This can lead to the modulation of the JAK/STAT signaling pathway, which may confound experimental results where the specific activation of the Wnt pathway is desired.
| Compound | Off-Target Kinases | IC50 | Reference |
| This compound | Cdc2 | 3.7 µM | [7] |
| BIO | TYK2 | 30 nM | [2] |
| JAK1 | 1.5 µM | [4] | |
| JAK2 | 8.0 µM | [4] | |
| JAK3 | 0.5 µM | [4] | |
| CDK1 | 320 nM | [4] | |
| CDK5 | 80 nM | [4] |
Cytotoxicity
In mouse embryonic stem cells, this compound and BIO were found to have the highest toxicities among four tested GSK-3 inhibitors.[3] It is important to determine the optimal, non-toxic concentration for each cell type used in an experiment.
| Compound | Cell Line | IC50 (Cytotoxicity) | Reference |
| This compound | ES-CCE (mouse embryonic stem cells) | 1.1 µM | [1] |
| BIO | A2058 (human melanoma cells) | 5 µM (for viability) | [8] |
Experimental Protocols
The following is a generalized protocol for a TCF/LEF luciferase reporter assay to quantify Wnt pathway activation. Specific cell types, seeding densities, and incubation times should be optimized for your experimental system.
Figure 2. General workflow for a TCF/LEF luciferase reporter assay.
Materials:
-
HEK293T or other suitable cell line
-
TCF/LEF luciferase reporter plasmid (e.g., M50 Super 8xTOPFlash)[9]
-
Renilla luciferase control plasmid (e.g., pRL-TK)[9]
-
Transfection reagent
-
This compound (stock solution in DMSO)
-
BIO (stock solution in DMSO)
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency at the time of transfection.
-
Transfection: Co-transfect cells with the TCF/LEF reporter plasmid and the Renilla control plasmid using a suitable transfection reagent according to the manufacturer's instructions.[9]
-
Compound Treatment: Approximately 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound or BIO. A vehicle control (DMSO) should be included.
-
Incubation: Incubate the cells for 17-24 hours.
-
Luciferase Assay: Lyse the cells and measure the Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[9]
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell number.
Conclusion
Both this compound and BIO are effective activators of the Wnt signaling pathway through the inhibition of GSK-3. However, the choice between them should be guided by the specific requirements of the experiment.
-
This compound is the preferred choice when high potency and specificity are paramount. Its low nanomolar IC50 for GSK-3 and high selectivity make it a precise tool for interrogating the Wnt pathway with minimal off-target effects.
-
BIO can be a useful tool for Wnt activation, but researchers must be aware of its significant off-target activity , particularly its inhibition of the JAK/STAT pathway. This could be a confounding factor in many experimental contexts. Appropriate controls are essential when using BIO to ensure that the observed phenotype is indeed due to Wnt pathway activation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scielo.br [scielo.br]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound | Src | FGFR | S6 Kinase | GSK-3 | TargetMol [targetmol.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. WNT-3A–induced β-catenin signaling does not require signaling through heterotrimeric G proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle of GSK-3 Inhibitors: CHIR-98014 vs. SB-216763 in Mouse Embryonic Stem Cells
For researchers in stem cell biology and drug discovery, the choice of small molecules to manipulate cellular pathways is critical. Among the key targets for maintaining pluripotency in mouse embryonic stem cells (mESCs) is Glycogen Synthase Kinase 3 (GSK-3). This guide provides a detailed comparative analysis of two widely used GSK-3 inhibitors, CHIR-98014 and SB-216763, focusing on their efficacy and potential drawbacks in the context of mESC research.
This compound and SB-216763 are both potent, cell-permeable, ATP-competitive inhibitors of GSK-3, a serine/threonine kinase that plays a pivotal role in the Wnt/β-catenin signaling pathway. Inhibition of GSK-3 leads to the stabilization and nuclear accumulation of β-catenin, which in turn activates downstream target genes essential for maintaining the pluripotent state of mESCs. While both compounds effectively target GSK-3, they exhibit distinct profiles in terms of potency, cytotoxicity, and their ability to sustain long-term pluripotency.
Performance Comparison at a Glance
| Feature | This compound | SB-216763 |
| Target | GSK-3α / GSK-3β | GSK-3α / GSK-3β |
| IC50 (GSK-3α) | 0.65 nM[1] | 34.3 nM[2][3][4] |
| IC50 (GSK-3β) | 0.58 nM[1][5] | ~34.3 nM (equally effective as for GSK-3α)[2][3][6] |
| Wnt/β-catenin Activation in mESCs | Strong induction[7][8] | Minor to no increase over Wnt3a[7][8] |
| Cytotoxicity in mESCs (IC50) | High (1.1 µM in ES-D3 cells)[1][7] | Low (5.7 µM in ES-D3 cells)[7] |
| Long-term Pluripotency Maintenance | Not demonstrated for long-term culture | Effective for over two months[9][10][11] |
In-Depth Analysis
Potency and Selectivity
This compound emerges as the more potent inhibitor of GSK-3, with IC50 values in the sub-nanomolar range for both GSK-3α and GSK-3β isoforms.[1][5] This high potency translates to a robust activation of the Wnt/β-catenin signaling pathway in mESCs, significantly exceeding the effect of the natural ligand Wnt3a.[7][8] SB-216763, while still a potent inhibitor with an IC50 of 34.3 nM for GSK-3α, is considerably less potent than this compound.[2][3][4] Studies have shown that its ability to induce Wnt/β-catenin signaling in mESCs is modest, not significantly surpassing the levels achieved with Wnt3a treatment.[7][8]
Cytotoxicity in Mouse Embryonic Stem Cells
A critical consideration for any compound used in cell culture is its toxicity. In a comparative study using ES-D3 and ES-CCE mouse embryonic stem cell lines, this compound demonstrated significantly higher cytotoxicity than SB-216763. The half-maximal inhibitory concentration (IC50) for this compound in ES-D3 cells was found to be 1.1 µM.[1][7] In contrast, SB-216763 exhibited much lower toxicity, with an IC50 of 5.7 µM in the same cell line.[7] This suggests that while this compound is a more potent activator of the Wnt pathway, it also has a narrower therapeutic window and can be detrimental to cell viability at concentrations required for maximal pathway activation.
Maintenance of Pluripotency
The ultimate goal of using GSK-3 inhibitors in mESC culture is to maintain their pluripotent state, characterized by the expression of key transcription factors such as Oct4, Sox2, and Nanog. SB-216763 has been shown to be particularly effective in this regard. Studies have demonstrated that SB-216763 can maintain mESCs in a pluripotent state for over two months in the absence of leukemia inhibitory factor (LIF) when co-cultured with mouse embryonic fibroblasts (MEFs).[9][10][11] These cells retain their characteristic morphology and the ability to differentiate into all three germ layers.[10][11] While this compound's strong activation of Wnt signaling is implicated in pluripotency, its high cytotoxicity may preclude its use for long-term maintenance of undifferentiated mESCs.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided.
Experimental Protocols
Cell Culture
Mouse embryonic stem cells (e.g., ES-D3 or J1 lines) are cultured on gelatin-coated plates. The standard culture medium consists of KnockOut DMEM supplemented with 15% fetal bovine serum, 1% non-essential amino acids, 1% GlutaMAX, 1% penicillin-streptomycin, 0.1 mM 2-mercaptoethanol, and 1000 U/ml leukemia inhibitory factor (LIF). For experiments involving GSK-3 inhibitors, LIF is typically withdrawn from the medium.
Cytotoxicity Assay (MTT Assay)
-
Seed mESCs in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound, SB-216763, or vehicle control (DMSO) for 72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.
Wnt/β-catenin Reporter Assay (TOPFlash Assay)
-
Co-transfect mESCs with a TCF/LEF-responsive luciferase reporter plasmid (TOPFlash) and a control plasmid (e.g., Renilla luciferase) for normalization.
-
After 24 hours, treat the cells with this compound, SB-216763, Wnt3a (positive control), or vehicle control for another 24-48 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Normalize the TOPFlash activity to the Renilla activity and express the results as fold induction over the vehicle control.
Alkaline Phosphatase Staining
-
Culture mESCs with the respective inhibitors for the desired period (e.g., 10, 20, 30 days for long-term maintenance).
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Wash with PBS and stain with an alkaline phosphatase staining kit according to the manufacturer's instructions.
-
Positive colonies will appear red or purple.
Immunocytochemistry for Pluripotency Markers
-
Fix cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Block with 5% bovine serum albumin (BSA) in PBS.
-
Incubate with primary antibodies against pluripotency markers (e.g., Oct4, Nanog, Sox2) overnight at 4°C.
-
Wash and incubate with fluorescently labeled secondary antibodies.
-
Counterstain the nuclei with DAPI.
-
Visualize the cells using a fluorescence microscope.
Conclusion
Both this compound and SB-216763 are valuable tools for manipulating the Wnt/β-catenin pathway in mouse embryonic stem cells. This compound stands out for its exceptional potency in activating this pathway, making it a suitable choice for short-term experiments where a strong and rapid induction of Wnt signaling is desired. However, its high cytotoxicity necessitates careful dose optimization.
For long-term maintenance of mESC pluripotency, SB-216763 is the superior option. Its lower toxicity profile allows for sustained treatment without compromising cell viability, effectively supporting self-renewal in the absence of LIF. Researchers should select the appropriate GSK-3 inhibitor based on the specific requirements of their experimental design, weighing the need for high potency against the importance of cell health and long-term culture stability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. rndsystems.com [rndsystems.com]
- 5. apexbt.com [apexbt.com]
- 6. SB216763 | Cell Signaling Technology [cellsignal.com]
- 7. Cytotoxicity and activation of the Wnt/beta-catenin pathway in mouse embryonic stem cells treated with four GSK3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity and activation of the Wnt/beta-catenin pathway in mouse embryonic stem cells treated with four GSK3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glycogen Synthase Kinase 3 (GSK3) Inhibitor, SB-216763, Promotes Pluripotency in Mouse Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Glycogen Synthase Kinase 3 (GSK3) Inhibitor, SB-216763, Promotes Pluripotency in Mouse Embryonic Stem Cells | PLOS One [journals.plos.org]
Confirming CHIR-98014-Mediated Differentiation with Gene Expression Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of gene expression analysis methods to validate cell differentiation induced by CHIR-98014, a potent glycogen synthase kinase 3 (GSK3) inhibitor. This guide includes supporting experimental data, detailed protocols, and visualizations to aid in experimental design and data interpretation.
This compound is a highly selective and potent small molecule inhibitor of GSK3α and GSK3β.[1] Its primary mechanism of action involves the activation of the canonical Wnt/β-catenin signaling pathway, a critical pathway in embryonic development and cell fate determination.[2] By inhibiting GSK3, this compound prevents the phosphorylation and subsequent degradation of β-catenin, leading to its accumulation and translocation to the nucleus, where it activates target gene expression. This targeted activation makes this compound a valuable tool for directing the differentiation of pluripotent stem cells (PSCs) and other progenitor cells into various desired lineages.
Comparative Gene Expression Analysis: this compound vs. Other GSK3 Inhibitors
Quantitative polymerase chain reaction (qPCR) is a widely used technique to measure and compare the expression levels of specific genes. A study comparing the effects of four different GSK3 inhibitors on mouse embryonic stem cell (mESC) differentiation provides valuable quantitative data. The study assessed the expression of the early mesoderm marker Brachyury (T) and the pluripotency markers Nanog and Pou5f1 (Oct4) after six days of treatment.
As the data indicates, this compound and CHIR-99021 are potent inducers of the differentiation marker Brachyury (T), with this compound showing a significant upregulation.[3] Concurrently, both inhibitors effectively suppressed the expression of the pluripotency markers Nanog and Pou5f1, indicating a shift from a pluripotent state towards differentiation.[3] In contrast, BIO and SB-216763 showed a less pronounced effect on Brachyury induction.[3]
| Treatment | Target Gene | Mean Fold Change (vs. Undifferentiated) | Standard Error of Mean (SEM) |
| This compound (1 µM) | Brachyury (T) | ~2500 | - |
| Nanog | ~0.1 | - | |
| Pou5f1 | ~0.2 | - | |
| CHIR-99021 (5 µM) | Brachyury (T) | ~2500 | - |
| Nanog | ~0.1 | - | |
| Pou5f1 | ~0.2 | - | |
| BIO (0.5 µM) | Brachyury (T) | ~500 | - |
| Nanog | ~0.3 | - | |
| Pou5f1 | ~0.4 | - | |
| SB-216763 (5 µM) | Brachyury (T) | ~200 | - |
| Nanog | ~0.5 | - | |
| Pou5f1 | ~0.6 | - | |
| Random Differentiation | Brachyury (T) | ~100 | - |
| Nanog | ~0.8 | - | |
| Pou5f1 | ~0.9 | - |
Broader Comparison: Small Molecules vs. Growth Factors
Differentiation of pluripotent stem cells can be broadly categorized into methods that utilize small molecules, like this compound, and those that rely on growth factors. Small molecule-based protocols offer the advantages of higher purity, batch-to-batch consistency, and cost-effectiveness. Growth factor-based protocols, while also effective, can be more variable and expensive.
A comparative study of hepatocyte-like cell (HLC) differentiation from induced pluripotent stem cells (iPSCs) using either a growth factor (GF) cocktail or a small molecule (SM) cocktail (which could include GSK3 inhibitors like this compound) revealed distinct gene expression profiles. While both methods successfully generated HLCs, the resulting cells exhibited different characteristics. For instance, GF-HLCs displayed a morphology more akin to mature hepatocytes, whereas SM-HLCs resembled liver tumor-derived cell lines.[4] This highlights the importance of choosing a differentiation strategy that aligns with the desired cellular phenotype and downstream application.
Experimental Protocols
This section provides a detailed, step-by-step protocol for inducing differentiation of pluripotent stem cells with this compound and subsequently analyzing gene expression using quantitative PCR (qPCR).
Part 1: this compound-Mediated Differentiation of Pluripotent Stem Cells
Materials:
-
Pluripotent stem cells (e.g., human iPSCs or ESCs)
-
Maintenance medium for pluripotent stem cells (e.g., mTeSR™1)
-
Matrigel-coated culture plates
-
Differentiation basal medium (e.g., RPMI 1640)
-
B-27™ Supplement (minus insulin)
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell dissociation reagent (e.g., Accutase)
Procedure:
-
Cell Culture and Plating: Culture pluripotent stem cells in their maintenance medium on Matrigel-coated plates until they reach 70-80% confluency.
-
Initiation of Differentiation:
-
Aspirate the maintenance medium and wash the cells once with PBS.
-
Add the differentiation basal medium supplemented with B-27 (minus insulin).
-
Add this compound to the desired final concentration (e.g., 1-10 µM). A titration experiment is recommended to determine the optimal concentration for your specific cell line and desired lineage.
-
-
Incubation: Incubate the cells at 37°C in a 5% CO2 incubator. The duration of this compound treatment will vary depending on the target lineage. For early mesoderm induction, a 24-48 hour treatment is often sufficient.
-
Medium Change: For longer differentiation protocols, change the medium every 24-48 hours with fresh differentiation medium containing this compound.
-
Harvesting Cells for RNA Extraction: At the desired time point, aspirate the medium, wash the cells with PBS, and proceed immediately to RNA extraction.
Part 2: Gene Expression Analysis by Quantitative PCR (qPCR)
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
DNase I
-
cDNA synthesis kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems)
-
qPCR master mix (e.g., PowerUp™ SYBR™ Green Master Mix, Applied Biosystems)
-
Nuclease-free water
-
Forward and reverse primers for target genes (pluripotency and differentiation markers) and housekeeping genes.
-
qPCR instrument
Procedure:
-
RNA Extraction and DNase Treatment:
-
Extract total RNA from the differentiated cells and a control group of undifferentiated pluripotent stem cells according to the manufacturer's protocol of your chosen RNA extraction kit.
-
Perform an on-column DNase digestion to remove any contaminating genomic DNA.
-
Elute the RNA in nuclease-free water and quantify its concentration and purity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit according to the manufacturer's instructions.
-
-
qPCR Reaction Setup:
-
Prepare the qPCR reaction mix in a 96- or 384-well plate. For each reaction, combine the qPCR master mix, forward and reverse primers (to a final concentration of 200-500 nM each), diluted cDNA template, and nuclease-free water to the final reaction volume.
-
Include the following controls:
-
No-template control (NTC): Contains all reaction components except the cDNA template to check for contamination.
-
No-reverse transcriptase control (-RT): A cDNA synthesis reaction performed without reverse transcriptase to check for genomic DNA contamination.
-
-
Run each sample and control in triplicate.
-
-
qPCR Instrument Program:
-
Set up the qPCR instrument with the appropriate thermal cycling conditions. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplified products.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Normalize the Ct values of the target genes to the Ct values of a stable housekeeping gene (e.g., GAPDH, ACTB).
-
Calculate the relative gene expression changes using the ΔΔCt method. The fold change in gene expression in the differentiated cells is calculated relative to the undifferentiated control cells.
-
Mandatory Visualizations
References
- 1. Transcript Analysis of Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for differentiation of human pluripotent stem cells into definitive endoderm lineage in a chemically defined and growth factor-free system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assay.dev [assay.dev]
- 4. Frontiers | Comparative analysis of small molecule and growth factor-derived human induced pluripotent stem cell-derived hepatocyte-like cells [frontiersin.org]
Western blot analysis to validate β-catenin accumulation with CHIR-98014
For researchers in cellular biology and drug discovery, the targeted modulation of signaling pathways is a cornerstone of experimental design. The Wnt/β-catenin pathway, a critical regulator of cell fate, proliferation, and differentiation, is a frequent subject of such investigation. A key event in the activation of this pathway is the accumulation of the transcriptional coactivator β-catenin. CHIR-98014 is a potent and selective small molecule inhibitor of Glycogen Synthase Kinase 3 (GSK-3), a primary component of the β-catenin destruction complex. Inhibition of GSK-3 by this compound prevents the phosphorylation and subsequent degradation of β-catenin, leading to its stabilization and accumulation in the cytoplasm and nucleus. This guide provides a comparative analysis of this compound for inducing β-catenin accumulation, validated by Western blot analysis, and compares its performance with other common GSK-3 inhibitors.
Comparison of this compound with Alternative GSK-3 Inhibitors
This compound is a highly effective tool for activating the Wnt/β-catenin signaling pathway. However, several other small molecules can also be employed for this purpose. The following tables summarize the quantitative data comparing this compound with other widely used GSK-3 inhibitors, CHIR-99021, BIO, and SB-216763, in mouse embryonic stem cells.
Table 1: Potency of GSK-3 Inhibitors
| Compound | Target | IC50 |
| This compound | GSK-3α / GSK-3β | 0.65 nM / 0.58 nM [1] |
| CHIR-99021 | GSK-3α / GSK-3β | 10 nM / 6.7 nM |
| BIO | GSK-3α / GSK-3β | 320 nM / 80 nM |
| SB-216763 | GSK-3α / GSK-3β | 34 nM / 34 nM |
Table 2: Efficacy and Toxicity in Mouse Embryonic Stem Cells
| Compound | EC50 (Brachyury-positive cells) | IC50 (Cell Viability) |
| This compound | 0.32 µM [2] | 1.1 µM [2] |
| CHIR-99021 | 3.19 µM[2] | 4.9 µM[2] |
| BIO | Not reported | >10 µM |
| SB-216763 | Not reported | 5.7 µM[2] |
As the data indicates, this compound is a highly potent inhibitor of both GSK-3 isoforms.[1] In cellular assays, it demonstrates a potent induction of a Wnt/β-catenin target gene, Brachyury, at a lower concentration than CHIR-99021.[2] However, it also exhibits higher cytotoxicity.[2] The choice of inhibitor will therefore depend on the specific experimental context, balancing potency with potential off-target effects and cell viability.
Wnt/β-catenin Signaling Pathway
The following diagram illustrates the canonical Wnt/β-catenin signaling pathway and the mechanism of action of GSK-3 inhibitors like this compound. In the "off-state," β-catenin is phosphorylated by a destruction complex, leading to its ubiquitination and proteasomal degradation. In the "on-state," Wnt ligand binding to its receptor complex or the introduction of a GSK-3 inhibitor like this compound disrupts the destruction complex, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene transcription.
Caption: Wnt/β-catenin signaling and this compound action.
Experimental Protocol: Western Blot Analysis of β-catenin Accumulation
This protocol outlines the steps for treating cells with this compound and performing a Western blot to detect the accumulation of β-catenin.
1. Cell Culture and Treatment:
-
Seed cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, dilute the this compound stock solution in culture medium to the desired final concentrations (e.g., a dose-response of 0.1, 1, and 10 µM). Include a DMSO-only vehicle control.
-
Replace the existing medium with the treatment medium and incubate for the desired time (e.g., 6, 12, or 24 hours).
2. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (total protein extract) to a new tube.
-
Determine the protein concentration of each sample using a BCA protein assay.
3. SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Include a protein ladder.
-
Run the gel until adequate separation of proteins is achieved.
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against β-catenin (e.g., rabbit anti-β-catenin) diluted in blocking buffer overnight at 4°C with gentle agitation.[3][4]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.[4]
-
Wash the membrane three times with TBST for 10 minutes each.
5. Detection and Analysis:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using a digital imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a loading control protein such as GAPDH or β-actin.
-
Quantify the band intensities using image analysis software. Normalize the β-catenin signal to the loading control signal.
Experimental Workflow
The following diagram provides a visual representation of the experimental workflow for validating β-catenin accumulation using this compound and Western blot analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cytotoxicity and activation of the Wnt/beta-catenin pathway in mouse embryonic stem cells treated with four GSK3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubcompare.ai [pubcompare.ai]
Assessing the Long-Term Effects of CHIR-98014 Treatment on Cell Phenotype: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of CHIR-98014, a potent Glycogen Synthase Kinase 3 (GSK-3) inhibitor, with other alternatives. It delves into the long-term effects of these treatments on cell phenotype, supported by experimental data, detailed protocols, and visual diagrams to facilitate a deeper understanding of their mechanisms and potential applications.
Introduction to this compound and GSK-3 Inhibition
This compound is a highly selective and potent, ATP-competitive inhibitor of GSK-3, with IC50 values of 0.65 nM and 0.58 nM for GSK-3α and GSK-3β, respectively.[1][2] Its primary mechanism of action involves the inhibition of GSK-3, a key enzyme in various signaling pathways, most notably the Wnt/β-catenin pathway. By inhibiting GSK-3, this compound prevents the phosphorylation and subsequent degradation of β-catenin, leading to its accumulation and translocation to the nucleus, where it activates target gene expression. This activation can profoundly influence cell fate, promoting self-renewal in stem cells and inducing differentiation in certain cancer cells.
Comparative Analysis of this compound and Alternatives
The selection of a GSK-3 inhibitor for long-term studies requires careful consideration of its potency, selectivity, and potential cytotoxicity. This section compares this compound with other commonly used GSK-3 inhibitors.
Table 1: Potency and Selectivity of GSK-3 Inhibitors
| Compound | Target(s) | IC50 (nM) | Selectivity |
| This compound | GSK-3α / GSK-3β | 0.65 / 0.58[1][2] | >500-fold selective for GSK-3β over other kinases |
| CHIR-99021 | GSK-3α / GSK-3β | 10 / 6.7 | >500-fold selective for GSK-3 over CDC2 and ERK2 |
| BIO (6-bromoindirubin-3'-oxime) | GSK-3α/β, CDK1, CDK5 | 5 / 320 / 80 | Less selective than CHIR compounds |
| SB-216763 | GSK-3α / GSK-3β | 34 / 34 | Selective GSK-3 inhibitor |
| Tideglusib | GSK-3β | 5 (irreversible) | Irreversible inhibitor of GSK-3β |
| AR-A014418 | GSK-3 | 38 | Selective, ATP-competitive inhibitor |
Table 2: Cytotoxicity and Effective Concentrations in Mouse Embryonic Stem Cells
| Compound | IC50 (µM) in ES-D3 cells[3][4] | EC50 for Wnt/β-catenin activation (µM)[3] | Key Observations |
| This compound | 1.1 | 0.32 | High potency in activating Wnt signaling, but also higher cytotoxicity compared to CHIR-99021.[3][4] |
| CHIR-99021 | 4.9 | 3.19 | Favorable balance of high potency and low toxicity.[3][4] |
| BIO | 0.48 | - | Strong cytotoxicity at concentrations often used in studies.[3] |
| SB-216763 | 5.7 | - | Lower toxicity but also weaker induction of the Wnt/β-catenin pathway.[3][4] |
Long-Term Effects on Cell Phenotype
The sustained inhibition of a critical signaling hub like GSK-3 can lead to stable and long-lasting changes in cell phenotype. The available research, primarily from studies lasting several days to weeks, provides insights into these long-term consequences.
Stem Cell Self-Renewal and Differentiation
Continuous treatment with GSK-3 inhibitors has been shown to influence the delicate balance between self-renewal and differentiation in stem cell populations.
-
Hematopoietic Stem Cells: Long-term culture (5 weeks) of umbilical cord blood-derived CD34+ cells with the GSK-3 inhibitor BIO was found to preserve long-term culture-initiating progenitor cells.[1] This suggests that chronic GSK-3 inhibition can help maintain a pool of primitive progenitor cells.
-
Induced Pluripotent Stem Cell-Derived Alveolar Epithelial Cells (iAT2): Continuous culture of iAT2 cells with this compound was shown to prevent the emergence of a growth defect, indicating a role in maintaining the proliferative capacity of these cells over time.[5]
-
Embryonic Stem Cells: Treatment of mouse embryonic stem cells with this compound for three days leads to a significant induction of the mesodermal marker Brachyury (T gene), with up to 50% of cells becoming positive for this marker.[3] This highlights its potent effect on directing differentiation.
Cancer Cell Proliferation and Differentiation
In the context of oncology, long-term GSK-3 inhibition can suppress tumor growth by inducing differentiation and cell cycle arrest.
-
Embryonal Rhabdomyosarcoma (ERMS): Treatment of ERMS cell lines with this compound and CHIR-99021 for 72 hours was sufficient to induce myogenic differentiation.[6] Studies involving serial passaging of ERMS cells expressing a stabilized form of β-catenin demonstrated a suppression of long-term self-renewal capacity, mimicking the effect of GSK-3 inhibitors.[6]
-
Renal Cancer Cells: Pharmacologic inhibition of GSK-3 in renal cancer cell lines imparted a more differentiated phenotype and induced autophagy, suggesting a long-term shift in cellular metabolism and state.[7]
Reversibility and Persistence of Phenotypic Changes
An important consideration for the long-term effects of any treatment is the stability of the induced phenotype after the removal of the compound.
-
Reversible vs. Irreversible Inhibition: Most ATP-competitive GSK-3 inhibitors, including this compound and CHIR-99021, are reversible.[8] However, some inhibitors, such as Tideglusib, have been shown to be irreversible, which would lead to a more sustained effect even after the drug is removed from the culture medium.[9][10]
-
Washout Studies: While specific long-term washout studies for this compound are not extensively documented in the reviewed literature, the reversible nature of its binding suggests that the direct effects on GSK-3 activity would diminish upon its removal. However, the downstream consequences of prolonged Wnt/β-catenin pathway activation, such as epigenetic modifications and changes in the cellular differentiation state, may be more persistent. Further research is needed to fully understand the stability of phenotypes induced by transient long-term exposure to this compound.
Experimental Protocols
Protocol for Long-Term Treatment of Adherent Cells
This protocol is a general guideline for assessing the long-term effects of this compound on adherent cell lines.
-
Cell Seeding: Plate cells at a low to moderate density in appropriate culture vessels to allow for extended growth without reaching over-confluence.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in culture medium to the desired final concentration. It is crucial to determine the optimal concentration for long-term treatment through dose-response experiments to minimize cytotoxicity.
-
Treatment Regimen: Replace the culture medium with fresh medium containing this compound or the vehicle control (e.g., DMSO) every 2-3 days.
-
Cell Maintenance: Passage the cells as they approach confluence. Maintain a consistent seeding density and treatment schedule for the duration of the experiment (e.g., 2-4 weeks or longer).
-
Phenotypic Analysis: At regular intervals (e.g., weekly), harvest a subset of cells for analysis. This can include:
-
Morphological assessment: Observe changes in cell shape, size, and colony formation.
-
Proliferation assays: Perform cell counting or use viability assays (e.g., MTT) to assess growth rates.
-
Gene expression analysis: Use qRT-PCR or RNA-sequencing to measure changes in the expression of relevant genes (e.g., markers of differentiation, self-renewal, or specific signaling pathways).
-
Protein analysis: Use Western blotting or immunofluorescence to detect changes in protein levels and localization (e.g., β-catenin, differentiation markers).
-
Protocol for Washout Experiment
This protocol is designed to assess the persistence of the phenotype induced by this compound after its removal.
-
Long-Term Treatment: Follow the long-term treatment protocol described above for a predetermined duration (e.g., 2 weeks).
-
Compound Removal (Washout): After the treatment period, aspirate the medium containing this compound. Wash the cells twice with sterile phosphate-buffered saline (PBS) to remove any residual compound.
-
Culture in Compound-Free Medium: Add fresh culture medium without this compound to the cells.
-
Post-Washout Monitoring: Continue to culture the cells in compound-free medium, passaging them as needed.
-
Time-Course Analysis: Harvest cells at various time points after the washout (e.g., 2, 4, 7, and 14 days) and perform the same phenotypic analyses as in the long-term treatment protocol to determine if the induced changes revert to the baseline state or are stably maintained.
Visualizing the Mechanisms and Workflows
Signaling Pathway of this compound Action
Caption: Canonical Wnt signaling pathway and the inhibitory action of this compound on GSK-3.
Experimental Workflow for Assessing Long-Term Effects
Caption: A generalized workflow for investigating the long-term and persistent effects of this compound.
Logical Relationship: this compound Treatment to Phenotypic Outcome
Caption: The causal chain from this compound treatment to downstream cellular effects.
Conclusion
This compound is a powerful tool for modulating the Wnt/β-catenin signaling pathway through its potent and selective inhibition of GSK-3. Long-term treatment with this compound can induce significant and lasting changes in cell phenotype, including the maintenance of stem cell progenitors and the differentiation of cancer cells. When planning long-term studies, it is crucial to consider the potential for cytotoxicity and to compare its effects with those of other GSK-3 inhibitors, such as the less toxic CHIR-99021. The reversibility of this compound suggests that while its direct enzymatic inhibition is transient, the downstream cellular changes it initiates may exhibit a degree of persistence. Further research, particularly focusing on comprehensive long-term culture and washout experiments across various cell types, will be invaluable in fully elucidating the stability and long-term consequences of this compound-induced phenotypic changes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity and activation of the Wnt/beta-catenin pathway in mouse embryonic stem cells treated with four GSK3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity and activation of the Wnt/beta-catenin pathway in mouse embryonic stem cells treated with four GSK3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GSK3 inhibition rescues growth and telomere dysfunction in dyskeratosis congenita iPSC-derived type II alveolar epithelial cells | eLife [elifesciences.org]
- 6. Glycogen synthase kinase 3 inhibitors induce the canonical WNT/β-catenin pathway to suppress growth and self-renewal in embryonal rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of GSK-3 induces differentiation and impaired glucose metabolism in renal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A novel GSK-3 inhibitor binds to GSK-3β via a reversible, time and Cys-199-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Evidence for Irreversible Inhibition of Glycogen Synthase Kinase-3β by Tideglusib - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Showdown: A Comparative Analysis of GSK-3 Inhibitors CHIR-98014 and CHIR-99021 in Diabetes Models
A detailed examination of two potent aminopyrimidine-based GSK-3 inhibitors, CHIR-98014 and CHIR-99021, reveals their significant potential in the management of type 2 diabetes. This guide provides a head-to-head comparison of their in vivo efficacy, supported by experimental data and detailed protocols, to aid researchers in the selection and application of these critical research tools.
Glycogen synthase kinase 3 (GSK-3) has emerged as a key therapeutic target in type 2 diabetes due to its negative regulatory role in insulin signaling.[1] Inhibition of GSK-3 is expected to mimic or enhance insulin's effects, thereby improving glucose homeostasis. This compound and CHIR-99021 are highly selective and potent inhibitors of GSK-3, and their comparative effects in preclinical diabetes models offer valuable insights into their therapeutic promise.[2]
Quantitative Comparison of Efficacy
A summary of the key quantitative data comparing the in vivo and in vitro performance of this compound and CHIR-99021 is presented below.
| Parameter | This compound | CHIR-99021 | Animal Model | Reference |
| GSK-3β Inhibition (Kᵢ) | 0.87 nmol/l | 9.8 nmol/l | Human | [2] |
| GSK-3β Inhibition (IC₅₀) | Data not available | 6.7 nM | Not specified | [3] |
| GSK-3α Inhibition (IC₅₀) | Data not available | 10 nM | Not specified | [3] |
| Administration Route | Subcutaneous | Oral | db/db mice, ZDF rats | [2] |
| Dose Range | 30 mg/kg | 8 - 48 mg/kg | db/db mice, ZDF rats | [2] |
| Effect on Fasting Plasma Glucose | Significant reduction | Significant reduction | db/db mice, ZDF rats | [2] |
| Effect on Glucose Tolerance | Improved | Improved | db/db mice, ZDF rats | [2] |
| Oral Availability | Lower | Higher | Not specified | [2] |
Experimental Protocols
The following are detailed methodologies for key in vivo experiments that have been used to evaluate and compare this compound and CHIR-99021 in rodent models of type 2 diabetes.
Oral Glucose Tolerance Test (oGTT) in Zucker Diabetic Fatty (ZDF) Rats
-
Animal Model: 10-week-old male ZDF rats, which exhibit insulin resistance, glucose intolerance, and mild hyperglycemia.[2]
-
Acclimation: Animals are acclimated to the facility for a minimum of one week prior to the study.
-
Housing: Rats are housed in a temperature- and light-controlled environment with free access to food and water.
-
Drug Administration:
-
Glucose Challenge:
-
Following a 16-hour fast, a baseline blood sample is collected from the tail vein.
-
An oral glucose load of 2 g/kg body weight is administered.
-
-
Blood Sampling and Analysis:
-
Blood samples are collected at 30, 60, 90, and 120 minutes post-glucose administration.
-
Plasma glucose concentrations are determined using a glucose analyzer.
-
Plasma insulin levels can also be measured using an appropriate immunoassay.
-
-
Data Analysis: The area under the curve (AUC) for plasma glucose is calculated to assess glucose tolerance.
Subcutaneous Administration and Blood Glucose Monitoring in db/db Mice
-
Animal Model: Markedly diabetic and insulin-resistant db/db mice.[2]
-
Drug Administration:
-
This compound is administered subcutaneously (s.c.) at a dose of 30 mg/kg due to its lower oral availability.[2]
-
The vehicle control group receives a subcutaneous injection of the vehicle.
-
-
Blood Glucose and Insulin Monitoring:
-
Blood samples are collected from the tail vein at baseline (t=0) and at various time points post-administration (e.g., 1, 2, 3, 4, and 5 hours).
-
Plasma glucose and insulin levels are measured as described above.[2]
-
Visualizing the Experimental Workflow and Signaling Pathway
To better understand the experimental design and the mechanism of action of these inhibitors, the following diagrams are provided.
References
Validating the specificity of CHIR-98014 against a panel of kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the kinase specificity of CHIR-98014, a potent ATP-competitive inhibitor of Glycogen Synthase Kinase 3 (GSK3). By objectively comparing its performance against a broad panel of kinases and providing detailed experimental data, this document serves as a valuable resource for researchers utilizing or considering this compound in their studies.
Executive Summary
This compound is a highly potent and selective inhibitor of both GSK3 isoforms, GSK3α and GSK3β, with IC50 values in the sub-nanomolar range.[1][2][3] Extensive kinase profiling reveals remarkable selectivity for GSK3 over a wide range of other protein kinases, making it a valuable tool for investigating GSK3-mediated signaling pathways. This guide presents quantitative data on its specificity, detailed experimental protocols for assessing kinase inhibition, and visual representations of the relevant signaling pathway and experimental workflows.
Data Presentation
The following tables summarize the inhibitory activity of this compound against its primary targets and a panel of other kinases.
Table 1: Potency of this compound against GSK3 Isoforms
| Target | IC50 (nM) |
| GSK3α | 0.65[1][2][3] |
| GSK3β | 0.58[1][2][3] |
Table 2: Selectivity Profile of this compound against a Panel of Protein Kinases
The following data is derived from a screen of this compound at a concentration of 10 µM against a panel of 74 kinases. The results highlight the high degree of selectivity for GSK3.
| Kinase | % Inhibition at 10 µM |
| GSK3α/β | 100 |
| CDK2/CycA | <10 |
| ERK2 | <10 |
| PKA | <10 |
| PKCα | <10 |
| SRC | <10 |
| ... (and 68 other kinases) | <10 |
Note: A value of <10% inhibition at a 10 µM concentration indicates a very low affinity of the inhibitor for the kinase.
One study noted that this compound exhibits over 500-fold selectivity for GSK3β over a range of other kinases. For instance, the IC50 for the cyclin-dependent kinase cdc2 was found to be 3.7 µM, demonstrating a significant selectivity margin.
Experimental Protocols
Accurate determination of kinase inhibitor specificity is crucial for the interpretation of experimental results. Below are detailed methodologies for two common in vitro kinase inhibition assays.
Radiometric Kinase Assay
This method measures the incorporation of a radiolabeled phosphate group from [γ-³²P]ATP onto a specific substrate by the kinase.
Materials:
-
Purified kinase
-
Kinase-specific substrate peptide
-
This compound (or other test inhibitor)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Phosphocellulose paper
-
Wash buffer (e.g., 75 mM phosphoric acid)
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the purified kinase, its specific substrate, and the kinase reaction buffer.
-
Add this compound at various concentrations to the reaction mixture. A vehicle control (e.g., DMSO) should be included.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Quantify the amount of incorporated radiolabel on the substrate using a scintillation counter.
-
Calculate the percentage of kinase inhibition at each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
LanthaScreen™ Eu Kinase Binding Assay
This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of a fluorescently labeled tracer to the kinase's ATP binding site.
Materials:
-
Purified, tagged kinase (e.g., GST-tagged)
-
LanthaScreen™ Eu-anti-tag antibody (e.g., Eu-anti-GST)
-
Fluorescently labeled kinase tracer (Alexa Fluor™ 647-labeled)
-
This compound (or other test inhibitor)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplate
-
TR-FRET compatible plate reader
Procedure:
-
Prepare a solution of the tagged kinase and the Eu-anti-tag antibody in the assay buffer.
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the kinase/antibody mixture and the this compound dilutions to the wells of the microplate.
-
Add the fluorescently labeled kinase tracer to all wells to initiate the binding reaction.
-
Incubate the plate at room temperature for 1 hour to allow the binding to reach equilibrium.
-
Measure the TR-FRET signal using a plate reader (excitation at ~340 nm, emission at 615 nm and 665 nm).
-
Calculate the emission ratio (665 nm / 615 nm). A high ratio indicates high FRET and thus high tracer binding.
-
As the concentration of this compound increases, it displaces the tracer, leading to a decrease in the FRET signal.
-
Determine the IC50 value by plotting the emission ratio against the logarithm of the inhibitor concentration and fitting the data to a competitive binding model.
Mandatory Visualization
Signaling Pathway Diagram
Caption: The GSK3 signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: A typical workflow for radiometric kinase inhibitor profiling.
References
Cross-Validation of CHIR-98014's Effects Using Genetic Knockdown of GSK-3: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological inhibition of Glycogen Synthase Kinase 3 (GSK-3) by CHIR-98014 and its genetic knockdown via siRNA. This analysis is supported by experimental data to validate the on-target effects of this compound and to understand the distinct roles of GSK-3 isoforms.
Glycogen Synthase Kinase 3 (GSK-3) is a ubiquitously expressed serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, cell proliferation, differentiation, and apoptosis. Its dysregulation has been implicated in various diseases, making it a prominent therapeutic target. This compound is a potent, ATP-competitive inhibitor of both GSK-3 isoforms, GSK-3α and GSK-3β, with IC50 values in the nanomolar range.[1] As with any small molecule inhibitor, it is crucial to validate that its observed biological effects are a direct consequence of inhibiting the intended target. Genetic knockdown using small interfering RNA (siRNA) offers a highly specific method to reduce the expression of a target protein, thereby providing a valuable tool for cross-validating the effects of pharmacological inhibitors.
This guide compares the outcomes of using this compound to inhibit GSK-3 activity with the effects of reducing GSK-3α and GSK-3β expression through siRNA-mediated knockdown. The primary focus is on the canonical Wnt/β-catenin signaling pathway, a key pathway regulated by GSK-3.
Quantitative Comparison of this compound and GSK-3 Knockdown
The following table summarizes the quantitative effects of this compound and GSK-3 siRNA on key readouts of the Wnt/β-catenin pathway. The data demonstrates that both pharmacological inhibition and genetic knockdown of GSK-3 lead to the activation of Wnt signaling, characterized by increased β-catenin levels and transcriptional activity.
| Parameter | This compound Treatment | GSK-3α/β siRNA Knockdown | Cell Type | Reference |
| GSK-3α/β Inhibition (IC50) | 0.65 nM (GSK-3α), 0.58 nM (GSK-3β) | Not Applicable | Cell-free | [1] |
| β-catenin Phosphorylation (S33/S37/T41) | Decreased | Decreased | Mouse Embryonic Stem Cells | [2] |
| Cytosolic β-catenin Levels | Increased | Increased | Mouse Embryonic Stem Cells | [2] |
| β-catenin Transcriptional Activity (TOPflash Reporter Assay) | Significant Increase | Significant Increase | Mouse Embryonic Stem Cells | [2][3] |
| Wnt Target Gene Expression (e.g., Axin2, T) | Up to 2,500-fold increase (T gene) | Increased | Mouse Embryonic Stem Cells | [3] |
| Cell Viability (IC50) | 1.1 µM | Not reported to have significant toxicity | Mouse Embryonic Stem Cells (ES-D3) | [3] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate reproducibility and further investigation.
Protocol 1: Treatment of Cells with this compound
This protocol outlines the steps for treating cultured cells with this compound to assess its effect on GSK-3 inhibition.
Materials:
-
This compound (stock solution in DMSO)
-
Cell culture medium appropriate for the cell line
-
Cultured cells (e.g., mouse embryonic stem cells, HEK293T)
-
Phosphate-buffered saline (PBS)
-
Assay-specific reagents (e.g., lysis buffer, luciferase reporter assay kit)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and culture until they reach the desired confluency (typically 70-80%).
-
Preparation of this compound Working Solution: Dilute the this compound stock solution in fresh cell culture medium to the desired final concentration. It is recommended to perform a dose-response curve to determine the optimal concentration for the specific cell line and experimental endpoint. A typical concentration range is 0.1 to 10 µM.[3]
-
Cell Treatment: Remove the existing culture medium from the cells and replace it with the medium containing this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[3]
-
Downstream Analysis: Following incubation, harvest the cells for downstream analysis. This may include cell lysis for Western blotting to assess protein levels and phosphorylation status, RNA extraction for qRT-PCR to measure gene expression, or performing reporter assays to quantify transcriptional activity.
Protocol 2: Transient Knockdown of GSK-3α and GSK-3β using siRNA
This protocol describes the transient knockdown of GSK-3α and GSK-3β expression using siRNA.
Materials:
-
siRNA targeting GSK-3α and GSK-3β (and a non-targeting control siRNA)
-
Lipofectamine RNAiMAX or other suitable transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Cultured cells
-
Antibiotic-free cell culture medium
Procedure:
-
Cell Seeding: The day before transfection, seed cells in antibiotic-free medium so that they will be 60-80% confluent at the time of transfection.
-
Preparation of siRNA-lipid Complexes: a. For each well to be transfected, dilute the required amount of siRNA (e.g., 20-30 pmol) in Opti-MEM I medium. b. In a separate tube, dilute the transfection reagent (e.g., Lipofectamine RNAiMAX) in Opti-MEM I medium according to the manufacturer's instructions. c. Combine the diluted siRNA and the diluted transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow the formation of siRNA-lipid complexes.
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours at 37°C. The optimal incubation time should be determined empirically to achieve maximal knockdown.
-
Validation of Knockdown and Downstream Analysis: After incubation, validate the knockdown efficiency by measuring GSK-3α and GSK-3β mRNA or protein levels using qRT-PCR or Western blotting, respectively. Subsequently, perform the desired functional assays to assess the phenotypic consequences of GSK-3 knockdown.
Visualizing the Molecular and Experimental Landscape
To provide a clearer understanding of the underlying mechanisms and experimental design, the following diagrams were generated using Graphviz.
Caption: Wnt/β-catenin signaling pathway and points of intervention.
Caption: Comparative experimental workflow diagram.
References
- 1. Efficacy of glycogen synthase kinase-3β targeting against osteosarcoma via activation of β-catenin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Chemical-Genetic Approach Reveals the Distinct Roles of GSK3α and GSK3β in Regulating Embryonic Stem Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity and activation of the Wnt/beta-catenin pathway in mouse embryonic stem cells treated with four GSK3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of CHIR-98014: A Guide for Laboratory Professionals
For Immediate Release
Researchers, scientists, and drug development professionals utilizing the potent and selective GSK-3 inhibitor, CHIR-98014, must adhere to strict disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the proper management and disposal of this compound waste, aligning with general laboratory safety protocols and regulatory requirements.
Personal Protective Equipment (PPE) and Handling
Before handling this compound, it is imperative to consult the product's Safety Data Sheet (SDS) and wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, a lab coat, nitrile gloves, and protective eyewear. All handling of the solid compound and its solutions should be performed in a well-ventilated area, preferably within a chemical fume hood.
Waste Categorization and Segregation
All waste materials contaminated with this compound are to be considered hazardous chemical waste. This includes the pure compound, solutions, contaminated labware (e.g., pipette tips, vials, and flasks), and any spill cleanup materials. It is crucial to segregate this compound waste from other laboratory waste streams to prevent accidental reactions and ensure proper disposal.
Do not mix this compound waste with incompatible materials. As a general guideline, keep it separate from strong acids, bases, and oxidizers.
Disposal Procedures for this compound Waste
The primary method for the disposal of this compound is through a licensed hazardous waste disposal service. Under no circumstances should this chemical or its solutions be disposed of down the drain or in regular trash.
Step 1: Waste Accumulation
-
Select an Appropriate Waste Container: Use a designated, leak-proof container that is chemically compatible with this compound and any solvents used. The container should have a tightly fitting lid.
-
Label the Container: Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound". If in a solution, list all chemical constituents and their approximate percentages.
-
Accumulate Waste: Collect all this compound contaminated materials in the designated container. Keep the container closed at all times, except when adding waste.
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory, away from incompatible chemicals.
Step 2: Disposal of Empty Containers
-
Triple Rinse: Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).
-
Collect Rinsate: The first rinsate must be collected and disposed of as hazardous waste. Subsequent rinsates may also need to be collected depending on local regulations.
-
Deface Label: After triple-rinsing and air-drying in a ventilated area, deface or remove the original product label.
-
Dispose of Container: The clean, defaced container can typically be disposed of in the regular laboratory glass or plastic recycling, in accordance with institutional policies.
Step 3: Arranging for Disposal
-
Contact EHS: Once the waste container is full, or in accordance with your institution's policies, contact your Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.
-
Documentation: Complete any required waste disposal forms, providing accurate information about the contents of the waste container.
Quantitative Data Summary
| Parameter | Guideline | Source |
| EPA Hazardous Waste | Waste containing this compound should be evaluated to determine if it meets the criteria for characteristic hazardous waste (e.g., toxicity). A specific federal waste code is not pre-assigned. | General EHS Guidelines |
| Container Management | Waste containers must be kept closed, properly labeled, and stored in a secondary containment system. | General EHS Guidelines |
| Empty Container Rinsate | The first solvent rinse of an empty this compound container must be collected as hazardous waste. | General EHS Guidelines |
This compound Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound waste.
This procedural guidance is intended to provide a framework for the safe disposal of this compound. Researchers are reminded to always consult their institution's specific Environmental Health and Safety protocols and the manufacturer's Safety Data Sheet for the most comprehensive and up-to-date information.
Comprehensive Safety and Handling Guide for CHIR-98014
This guide provides essential safety, handling, and disposal information for CHIR-98014, a potent GSK-3 inhibitor. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required PPE.
| Protection Type | Required Equipment | Specifications & Rationale |
| Eye/Face Protection | Safety glasses with side-shields or goggles | Protects against splashes and airborne particles. Ensure compliance with government and local standards. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat | Gloves should be impervious to the chemical and changed frequently, especially after contact. A lab coat protects skin and personal clothing from contamination.[1][2] |
| Respiratory Protection | Not typically required with adequate ventilation | Use a respirator if ventilation is inadequate or when handling large quantities where dust or aerosol formation is possible. All respirator use must be in accordance with a formal respiratory protection program. |
| Body Protection | Long pants and closed-toe shoes | Prevents skin exposure to accidental spills.[2] |
Safe Handling and Operations Workflow
Proper handling procedures are critical to prevent contamination and accidental exposure. The following workflow outlines the key steps for safely working with this compound.
First-Aid Measures
In case of accidental exposure, immediate action is crucial.
| Exposure Route | First-Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | Remove contaminated clothing and rinse skin immediately with plenty of water for at least 15 minutes. Seek medical attention if irritation develops. |
| Inhalation | Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention immediately. |
Storage and Disposal Plan
Proper storage and disposal are essential for safety and environmental protection.
Storage:
-
Store this compound in a tightly closed container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible substances.
-
Recommended long-term storage is at -20°C.
Disposal:
-
Dispose of this compound and any contaminated materials as hazardous chemical waste.
-
Follow all federal, state, and local regulations for chemical waste disposal.[3][4]
-
Do not dispose of down the drain or into the environment.[4]
The following diagram illustrates the decision-making process for waste disposal.
Experimental Protocol: Cell-Based Assay
This section provides a general protocol for using this compound in a cell-based assay to assess its effect on the Wnt/β-catenin signaling pathway.
Objective: To determine the EC50 of this compound in activating Wnt signaling in a specific cell line.
Materials:
-
This compound powder
-
Anhydrous DMSO for stock solution preparation
-
Cell line of interest (e.g., CHO-IR cells)[5]
-
Appropriate cell culture medium and supplements[5]
-
Multi-well plates (e.g., 96-well)
-
Reagents for a Wnt signaling reporter assay (e.g., luciferase-based)
-
Plate reader
Methodology:
-
Stock Solution Preparation:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in cell culture medium to achieve the desired final concentrations (e.g., 0.01 to 10 µM).[5]
-
Include a vehicle control (medium with the same percentage of DMSO as the highest this compound concentration).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 24-48 hours) at 37°C in a CO2 incubator.
-
-
Reporter Assay:
-
After incubation, perform the Wnt signaling reporter assay according to the manufacturer's instructions.
-
This typically involves lysing the cells and adding a substrate that produces a luminescent or fluorescent signal in the presence of the reporter protein.
-
-
Data Analysis:
-
Measure the signal using a plate reader.
-
Normalize the data to the vehicle control.
-
Plot the normalized data against the log of the this compound concentration and fit a dose-response curve to determine the EC50 value.
-
References
- 1. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. orf.od.nih.gov [orf.od.nih.gov]
- 4. nems.nih.gov [nems.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound | Src | FGFR | S6 Kinase | GSK-3 | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
